Technical Documentation Center

4-(Diphenylmethyl)piperazin-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Diphenylmethyl)piperazin-1-amine
  • CAS: 1698-31-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-(Diphenylmethyl)piperazin-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(Diphenylmethyl)piperazin-1-amine, a valuable buildin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(Diphenylmethyl)piperazin-1-amine, a valuable building block in medicinal chemistry. The synthesis is primarily approached as a two-stage process: the initial preparation of the core intermediate, 1-(diphenylmethyl)piperazine, followed by its N-amination to yield the final product. This document will delve into the mechanistic underpinnings of the selected reactions, provide detailed experimental protocols, and discuss the analytical techniques for characterization. The aim is to equip researchers and drug development professionals with a robust understanding of the synthesis, enabling efficient and informed application in their work.

Introduction: The Significance of the 4-(Diphenylmethyl)piperazin-1-amine Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties. When substituted with a diphenylmethyl (or benzhydryl) group, the resulting scaffold serves as a cornerstone for numerous centrally acting agents, including antihistamines and antidepressants. The further introduction of an amine group at the N-1 position to form 4-(Diphenylmethyl)piperazin-1-amine opens up new avenues for derivatization, making it a key intermediate for the synthesis of novel therapeutic candidates.[1] This guide will elucidate the most practical and scientifically sound methodologies for its preparation.

Strategic Overview of the Synthesis

The synthesis of 4-(Diphenylmethyl)piperazin-1-amine is most logically executed in two distinct stages. The first stage focuses on the construction of the 1-(diphenylmethyl)piperazine core. Following this, the second stage introduces the primary amine functionality at the vacant nitrogen of the piperazine ring.

graph Synthesis_Overview { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Starting Materials", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Precursor_Synthesis [label="Stage 1: Synthesis of\n1-(Diphenylmethyl)piperazine", fillcolor="#FBBC05", fontcolor="#202124"]; N_Amination [label="Stage 2: N-Amination", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="4-(Diphenylmethyl)piperazin-1-amine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Precursor_Synthesis; Precursor_Synthesis -> N_Amination; N_Amination -> Final_Product; }

Figure 1: Overall Synthetic Strategy.

Stage 1: Synthesis of 1-(Diphenylmethyl)piperazine

The initial and crucial step is the synthesis of 1-(diphenylmethyl)piperazine. Two primary, well-documented methods are presented here, each with its own set of advantages and considerations.

Method A: Direct Alkylation of Piperazine

This method involves the direct reaction of piperazine with a benzhydryl halide.

Mechanism: The reaction proceeds via a standard SN2 mechanism, where the nucleophilic secondary amine of piperazine attacks the electrophilic carbon of the benzhydryl halide, displacing the halide and forming the C-N bond. The use of a base is critical to neutralize the hydrohalic acid byproduct and to deprotonate the piperazinium salt, regenerating the nucleophilic free amine.

graph Direct_Alkylation { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Piperazine [label="Piperazine"]; Benzhydryl_Bromide [label="Diphenylmethyl Bromide"]; Base [label="Base (e.g., Na2CO3)"]; Solvent [label="Solvent (e.g., Toluene)"]; Heat [label="Heat"]; Product [label="1-(Diphenylmethyl)piperazine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Piperazine -> Reaction [arrowhead=none]; Benzhydryl_Bromide -> Reaction; Base -> Reaction; Solvent -> Reaction; Heat -> Reaction; Reaction [label="S_N2 Reaction", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction -> Product; }

Figure 2: Workflow for Direct Alkylation.

Experimental Protocol:

  • To a stirred mixture of diphenylmethyl bromide (40 g, 0.16 mol), piperazine (27.8 g, 0.32 mol), potassium iodide (26.8 g, 0.16 mol), and sodium carbonate (86 g, 0.81 mol) in toluene (400 ml), heat the reaction at reflux for 3.5 hours.[2]

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a 10% methanol in chloroform eluent to afford pure 1-(diphenylmethyl)piperazine.[2]

Method B: From N-Formylpiperazine and Chlorodiphenylmethane

This two-step approach involves an initial alkylation of N-formylpiperazine followed by deprotection.

Mechanism: N-formylpiperazine is alkylated with chlorodiphenylmethane. The formyl group serves as a protecting group, preventing dialkylation. The subsequent acidic hydrolysis removes the formyl group to yield the desired product.

Experimental Protocol:

  • Add 1-formylpiperazine (11.2 g, 98 mmol) to chlorodiphenylmethane (10 g, 49 mmol) and stir the solution at room temperature for 48 hours.[3]

  • Extract the mixture with water and methylene chloride. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

  • Dissolve the resulting formyl compound (8.9 g, 31.9 mmol) in 100 ml of ethanol and add concentrated hydrochloric acid (6.5 g, 64 mmol). Reflux the solution for 1 hour.[3]

  • Evaporate the solvent under reduced pressure and extract the residue with a potassium carbonate solution and methylene chloride.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to give 1-(diphenylmethyl)piperazine.[3]

PropertyValueReference
Molecular FormulaC₁₇H₂₀N₂[1]
Molecular Weight252.36 g/mol [1][4]
Melting Point90-93 °C[1]
AppearanceOff-white to tan powder[1]

Table 1: Physicochemical Properties of 1-(Diphenylmethyl)piperazine

Stage 2: N-Amination of 1-(Diphenylmethyl)piperazine

The introduction of the amine group at the N-1 position is achieved through a well-established two-step sequence: nitrosation followed by reduction.

Step 1: Nitrosation

Mechanism: The secondary amine of 1-(diphenylmethyl)piperazine reacts with a nitrosating agent, typically generated in situ from sodium nitrite and an acid, to form the N-nitroso derivative. The reaction proceeds via the formation of the nitrosonium ion (NO⁺), which is then attacked by the nucleophilic nitrogen of the piperazine.

Experimental Protocol (Adapted from general procedures for N-nitrosation of piperazines):

  • Dissolve 1-(diphenylmethyl)piperazine in a suitable acidic aqueous medium (e.g., dilute hydrochloric acid or acetic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for a specified period until the reaction is complete (monitored by TLC).

  • Extract the N-nitroso product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield crude N-nitroso-1-(diphenylmethyl)piperazine, which may be used directly in the next step or purified by chromatography.

Step 2: Reduction of the N-Nitroso Group

Mechanism: The N-nitroso group is reduced to a primary amine. This can be achieved using various reducing agents. Two common and effective methods are presented.

Method A: Reduction with Zinc and Acetic Acid

This is a classic and cost-effective method for the reduction of nitroso compounds.

Experimental Protocol (Adapted from general procedures):

  • Dissolve the crude N-nitroso-1-(diphenylmethyl)piperazine in glacial acetic acid.[5][6]

  • To the stirred solution, add zinc dust portion-wise, maintaining the temperature below a certain threshold with external cooling if necessary.[5][6]

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Filter off the excess zinc and dilute the filtrate with water.

  • Make the solution basic with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent.

  • Dry the organic layer and evaporate the solvent to yield crude 4-(diphenylmethyl)piperazin-1-amine.

Method B: Reduction with Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of efficiently reducing N-nitroso compounds.

Experimental Protocol (Adapted from general procedures):

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in a dry ethereal solvent (e.g., THF or diethyl ether).[7][8]

  • Cool the suspension to 0 °C and slowly add a solution of N-nitroso-1-(diphenylmethyl)piperazine in the same dry solvent.

  • After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it with the ethereal solvent.

  • Combine the filtrate and washings, dry the solution, and evaporate the solvent to obtain the crude product.

graph N_Amination_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Precursor [label="1-(Diphenylmethyl)piperazine"]; Nitrosation [label="Nitrosation\n(NaNO2, Acid)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Nitroso_Intermediate [label="N-Nitroso-1-(diphenylmethyl)piperazine"]; Reduction [label="Reduction\n(e.g., Zn/AcOH or LiAlH4)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="4-(Diphenylmethyl)piperazin-1-amine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Precursor -> Nitrosation; Nitrosation -> Nitroso_Intermediate; Nitroso_Intermediate -> Reduction; Reduction -> Final_Product; }

Figure 3: N-Amination Workflow.

Purification and Characterization

Purification of the final product, 4-(diphenylmethyl)piperazin-1-amine, is typically achieved by column chromatography on silica gel or by recrystallization.

Characterization Data:

  • ¹H NMR and ¹³C NMR Spectroscopy: These techniques are essential for confirming the structure of the final product and its intermediates. The spectra will show characteristic peaks for the diphenylmethyl proton, the piperazine ring protons, and the aromatic carbons.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the synthesized compounds. For N-nitroso-1-(diphenylmethyl)piperazine, characteristic fragment ions at m/e 251 and 167 have been reported.[9] The final product, 4-(diphenylmethyl)piperazin-1-amine, has a molecular weight of 267.37 g/mol .[10]

  • Melting Point: The melting point of the purified product serves as an indicator of its purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

Safety Considerations

  • Benzhydryl halides are lachrymators and should be handled in a well-ventilated fume hood.

  • Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All reactions involving LAH must be conducted under a dry, inert atmosphere.

  • N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment.

Conclusion

The synthesis of 4-(diphenylmethyl)piperazin-1-amine is a well-defined process that can be reliably executed by following the protocols outlined in this guide. The choice between the different methods for the preparation of the 1-(diphenylmethyl)piperazine precursor will depend on the availability of starting materials and the desired scale of the reaction. The subsequent N-amination via nitrosation and reduction is a robust and widely applicable method. Careful execution of the experimental procedures and thorough characterization of the intermediates and the final product are paramount to ensuring a successful synthesis. This guide provides the necessary framework for researchers to confidently prepare this valuable synthetic intermediate for their drug discovery and development endeavors.

References

  • PrepChem. (n.d.). Synthesis of 1-Diphenylmethylpiperazine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(Diphenylmethyl)piperazine. Retrieved from [Link]

  • Amazon S3. (n.d.). 1-(Diphenylmethyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing n-alkyl-piperazines.
  • PubMed. (n.d.). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of a 1-piperazine-ethoxyacetic acid.
  • PubMed. (n.d.). The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making n-(diphenylmethyl)piperazines.
  • Google Patents. (n.d.). Purification of piperazine.
  • ResearchGate. (n.d.). N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenylmethylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.). N-benzohydryl-n-methyl piperazines and process of preparing same.
  • YouTube. (2022, May 31). Nitro to amine reduction by activated zinc. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making N-(diphenylmethyl)piperazines.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. Retrieved from [Link]

  • FDA. (n.d.). NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • PMC. (n.d.). (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine. Retrieved from [Link]

  • NIH. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Amine-Controlled Reduction of 2-Aminochromone-3-Carbaldehyde with Zn and Acetic Acid. Retrieved from [Link]

  • YouTube. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. Retrieved from [Link]

  • Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Retrieved from [Link]

  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • PubMed. (n.d.). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of 1,4-dinitrosopiperazine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Diphenylmethyl)piperazin-1-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Diphen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Diphenylmethyl)piperazin-1-amine (CAS No: 1698-31-3), a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding these properties is fundamental to its handling, characterization, and application in drug discovery and development. This document synthesizes available experimental data with predictive analytics to offer a robust resource for laboratory and research applications.

Chemical Identity and Molecular Structure

4-(Diphenylmethyl)piperazin-1-amine, also known as 4-benzhydrylpiperazin-1-amine, is a tri-substituted piperazine derivative. Its molecular structure consists of a piperazine ring with a diphenylmethyl (benzhydryl) group attached to one nitrogen atom and an amino group attached to the other.[1][2] This unique arrangement of a bulky, lipophilic benzhydryl group and a reactive primary amine confers specific chemical and physical characteristics to the molecule.

The presence of the piperazine moiety is common in a wide array of pharmaceuticals, suggesting its utility as a scaffold in medicinal chemistry.[1] The diphenylmethyl group contributes significantly to the compound's lipophilicity, influencing its solubility and potential biological interactions.[2]

Figure 1: 2D representation of 4-(Diphenylmethyl)piperazin-1-amine.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-(Diphenylmethyl)piperazin-1-amine is critical for its application in synthesis and formulation. The following table summarizes key experimental and predicted data. It is important to note that due to the compound's primary role as an intermediate, extensive experimental data is not always available. In such cases, data from closely related analogs and computational predictions are provided for guidance.

PropertyValueSource/Method
Molecular Formula C₁₇H₂₁N₃[1]
Molecular Weight 267.37 g/mol [1]
CAS Number 1698-31-3[1]
Appearance White to off-white solid[2]
Melting Point 88 - 93 °C (for 1-benzhydrylpiperazine)Experimental Data (Analog)
Boiling Point ~420 °C at 760 mmHgPredicted
Water Solubility 0.45 g/L at 20°C (for 1-benzhydrylpiperazine)Experimental Data (Analog)
pKa pKa₁: ~4.5 (piperazine N), pKa₂: ~8.5 (piperazine N)Predicted
LogP ~3.4Predicted

Expert Insights: The diphenylmethyl substitution is expected to significantly decrease the aqueous solubility compared to the parent piperazine, which is freely soluble in water.[3] The predicted pKa values indicate that the compound will be protonated in acidic conditions, which can be leveraged to enhance its solubility in aqueous acidic solutions. The predicted LogP value suggests a high degree of lipophilicity, which is a key consideration in drug design for membrane permeability.

Synthesis and Reactivity

4-(Diphenylmethyl)piperazin-1-amine is typically synthesized through several established routes. A common method involves the reaction of a suitable piperazine derivative with a diphenylmethyl halide under basic conditions.[1] Another approach is the direct introduction of the diphenylmethyl group onto the piperazine ring via Friedel-Crafts alkylation or similar electrophilic substitution reactions.[1]

The reactivity of this compound is primarily dictated by the nucleophilicity of the piperazine nitrogens and the primary amino group. Key reactions include:

  • Acylation: The primary amino group and the secondary amine within the piperazine ring can readily react with acyl chlorides or anhydrides to form amides.[1]

  • Alkylation: The nitrogen atoms can undergo alkylation with alkyl halides.[1]

  • Salt Formation: As a basic compound, it readily forms salts with various acids, a property often utilized to improve its solubility and handling characteristics.[1]

Synthesis_and_Reactivity Piperazine Derivative Piperazine Derivative 4-(Diphenylmethyl)piperazin-1-amine 4-(Diphenylmethyl)piperazin-1-amine Piperazine Derivative->4-(Diphenylmethyl)piperazin-1-amine + Diphenylmethyl Halide Amide Derivative Amide Derivative 4-(Diphenylmethyl)piperazin-1-amine->Amide Derivative Acylation (+ Acyl Chloride) Alkylated Derivative Alkylated Derivative 4-(Diphenylmethyl)piperazin-1-amine->Alkylated Derivative Alkylation (+ Alkyl Halide) Salt Form Salt Form 4-(Diphenylmethyl)piperazin-1-amine->Salt Form Salt Formation (+ Acid) Piperazine Piperazine Piperazine->4-(Diphenylmethyl)piperazin-1-amine + Diphenylmethylating Agent (e.g., Friedel-Crafts)

Figure 2: Key synthesis and reactivity pathways.

Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization of 4-(Diphenylmethyl)piperazin-1-amine, ensuring its identity, purity, and stability.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

Experimental Protocol: Purity Determination by HPLC

  • Rationale: Reverse-phase HPLC with UV detection is a robust method for separating the target compound from potential starting materials, by-products, and degradation products. The diphenylmethyl group provides a strong chromophore for UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation.

¹H and ¹³C NMR Spectroscopy

  • Expert Insights: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the diphenylmethyl group, the methine proton of the benzhydryl moiety, and the methylene protons of the piperazine ring. The protons on the piperazine ring will likely appear as complex multiplets due to their diastereotopic nature. The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the methine carbon, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy

  • Expected Absorptions: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic components, and C=C stretching for the aromatic rings.

Mass Spectrometry (MS)

  • Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The fragmentation pattern will likely show a characteristic loss of the benzyl or phenyl groups.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of 4-(Diphenylmethyl)piperazin-1-amine.

  • Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric carbon dioxide.[4]

  • Potential Degradation Pathways: As a compound containing secondary and primary amine functionalities, it is susceptible to oxidation. The N-amino group can also be prone to nitrosation in the presence of nitrosating agents. The diphenylmethyl group may be susceptible to photolytic cleavage under prolonged exposure to UV light.

  • Incompatibilities: It should be stored away from strong oxidizing agents.[4]

Conclusion

4-(Diphenylmethyl)piperazin-1-amine is a valuable chemical entity with a distinct set of physicochemical properties that are crucial for its successful application in pharmaceutical synthesis. This guide has provided a detailed overview of its chemical identity, key physical and chemical properties, synthetic and reactive characteristics, analytical methodologies for its characterization, and best practices for its storage and handling. By integrating experimental data from analogous compounds with predictive modeling, this document offers a comprehensive resource for researchers and developers working with this important intermediate.

References

  • PubChem. Piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Bouling Chemical Co., Limited. 1-(Diphenylmethyl)-4-Methylpiperazine. Available at: [Link]

  • Bouling Chemical Co., Limited. 1-(Diphenylmethyl)-4-Methylpiperazine. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(Diphenylmethyl)piperazin-1-amine

Introduction 4-(Diphenylmethyl)piperazin-1-amine is a fascinating molecule, distinguished by its core structure featuring a piperazine ring adjoined to a diphenylmethyl (or benzhydryl) group.[1] This structural motif is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Diphenylmethyl)piperazin-1-amine is a fascinating molecule, distinguished by its core structure featuring a piperazine ring adjoined to a diphenylmethyl (or benzhydryl) group.[1] This structural motif is a common pharmacophore found in a diverse array of clinically significant medications, suggesting a rich and complex pharmacology for this compound.[2] While direct and extensive research on 4-(diphenylmethyl)piperazin-1-amine itself is limited in publicly accessible literature, a robust body of evidence from structurally analogous compounds allows us to construct a scientifically rigorous, putative mechanism of action.

This technical guide is intended for researchers, scientists, and professionals in drug development. It will provide a comprehensive analysis of the likely molecular targets and signaling pathways of 4-(diphenylmethyl)piperazin-1-amine, drawing upon established knowledge of the diphenylmethylpiperazine and arylpiperazine classes of compounds. Furthermore, this guide will present detailed, field-proven experimental protocols to facilitate further investigation into its precise pharmacological profile.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₇H₂₁N₃
Molecular Weight 267.37 g/mol
Appearance Off-White Low Melting Solid
Melting Point 45 °C
Boiling Point 92 °C
Density 1.1 g/cm³
Solubility Soluble in methanol

Proposed Mechanism of Action: A Multi-Target Profile

Based on the pharmacology of its structural relatives, 4-(diphenylmethyl)piperazin-1-amine is hypothesized to exhibit a multi-target mechanism of action, primarily involving antagonism of the histamine H1 receptor, and potential modulation of dopaminergic and serotonergic pathways.

Primary Target: Histamine H1 Receptor Antagonism

The diphenylmethylpiperazine scaffold is a hallmark of many first-generation antihistamines.[1] For instance, cetirizine, a well-known H1 receptor antagonist, is a derivative of hydroxyzine, which also belongs to the piperazine class. Structurally similar compounds, such as various 4-(diphenylmethyl)-1-piperazine derivatives, have demonstrated moderate to potent in vitro antagonism of the histamine H1 receptor.[1]

Signaling Pathway of H1 Receptor Antagonism:

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.

As an antagonist, 4-(diphenylmethyl)piperazin-1-amine would competitively bind to the H1 receptor, preventing histamine from activating this signaling cascade, thereby mitigating allergic and inflammatory responses.

H1_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Compound 4-(Diphenylmethyl)piperazin-1-amine (Antagonist) Compound->H1R Binds & Blocks NoResponse Blocked Response Gq Gq/11 H1R->Gq Activates H1R->NoResponse No Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response Ca->Response PKC->Response

Caption: Putative mechanism of H1 receptor antagonism by 4-(diphenylmethyl)piperazin-1-amine.

Secondary Targets: Dopamine and Serotonin Receptors

The arylpiperazine moiety present in 4-(diphenylmethyl)piperazin-1-amine is a well-established pharmacophore for targeting dopamine and serotonin receptors. Many arylpiperazine derivatives exhibit significant affinity for various subtypes of these receptors, often with complex functional activities (agonist, partial agonist, or antagonist).[4]

  • Dopamine Receptor Interaction: Phenylpiperazine derivatives have been shown to possess strong affinity for D2 and D3 dopamine receptors.[5] Depending on the specific substitutions, these compounds can act as either agonists or antagonists. For instance, some N-phenylpiperazine analogs are selective D3 versus D2 receptor ligands.[6] Given the "amphetamine-like effects" reported for the related 1-benzhydrylpiperazine, an interaction with dopamine transporters, leading to increased synaptic dopamine, is also a plausible mechanism.[7]

  • Serotonin Receptor Interaction: The arylpiperazine structure is a key feature of many serotonergic agents.[4] For example, several piperazine derivatives are potent 5-HT1A receptor agonists.[8] The protonatable nitrogen atom of the piperazine ring is crucial for binding to the 5-HT1A receptor.[4] Additionally, some phenylpiperazine derivatives exhibit central serotonin-mimetic activity.[9]

Illustrative Binding Affinities of Structurally Related Compounds:

CompoundReceptorKᵢ (nM)Reference
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT₁ₐ1.2
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamideDopamine D₃0.5
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamideDopamine D₂76.4

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of 4-(diphenylmethyl)piperazin-1-amine, a series of in vitro pharmacological assays are required. The following protocols provide a robust framework for such investigations.

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of 4-(diphenylmethyl)piperazin-1-amine for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • [³H]-Mepyramine (radioligand).

  • 4-(Diphenylmethyl)piperazin-1-amine (test compound).

  • Mianserin (for non-specific binding determination).

  • Binding Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • GF/C filter plates pre-coated with 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-H1R cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh binding buffer and determine protein concentration.[10]

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of 4-(diphenylmethyl)piperazin-1-amine, and 50 µL of [³H]-mepyramine (final concentration ~2-5 nM).

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM mianserin.

    • Add 50 µL of the membrane preparation (5-10 µg of protein) to each well.

    • Incubate the plate at 25°C for 4 hours with gentle agitation.[10]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-coated GF/C filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (HEK293-H1R cells) start->prep assay Competitive Binding Assay (96-well plate) prep->assay incubation Incubation (25°C, 4 hours) assay->incubation filtration Filtration & Washing (GF/C filter plate) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ & Kᵢ determination) counting->analysis end End analysis->end

Caption: Workflow for the histamine H1 receptor radioligand binding assay.

Protocol 2: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the functional antagonism of 4-(diphenylmethyl)piperazin-1-amine at the dopamine D2 receptor by quantifying its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • CHO-K1 cells stably co-expressing the human dopamine D2L receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • 4-(Diphenylmethyl)piperazin-1-amine (test compound).

  • Quinpirole (D2 receptor agonist).

  • Forskolin (adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF or luminescence-based).

Procedure:

  • Cell Plating:

    • Plate the CHO-K1-D2L cells in a 96-well plate and incubate overnight.

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of 4-(diphenylmethyl)piperazin-1-amine for 15-30 minutes at 37°C.

    • Add quinpirole (at its EC₈₀ concentration) and forskolin (to stimulate cAMP production) to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the concentration of 4-(diphenylmethyl)piperazin-1-amine.

    • Determine the IC₅₀ value, representing the concentration of the antagonist that restores 50% of the quinpirole-induced inhibition of cAMP production.

D2_cAMP_Assay cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2 Receptor Gi Gi D2R->Gi Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Quinpirole Quinpirole (Agonist) Quinpirole->D2R Activates Compound 4-(Diphenylmethyl)piperazin-1-amine (Antagonist) Compound->D2R Blocks No_cAMP Reduced cAMP Forskolin Forskolin Forskolin->AC Activates Gi->AC Inhibits cAMP cAMP ATP->cAMP

Caption: Signaling pathway for the dopamine D2 receptor cAMP functional assay.

Protocol 3: Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay determines the ability of 4-(diphenylmethyl)piperazin-1-amine to stimulate G-protein activation via the 5-HT1A receptor, thus characterizing it as an agonist, partial agonist, or antagonist.

Materials:

  • Membranes from cells expressing the human 5-HT1A receptor.

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • 4-(Diphenylmethyl)piperazin-1-amine (test compound).

  • 8-OH-DPAT (full 5-HT1A agonist).

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • WGA-coated SPA beads.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), and the 5-HT1A receptor-containing membranes.

    • Add various concentrations of 4-(diphenylmethyl)piperazin-1-amine. For antagonist mode, pre-incubate with the test compound before adding a full agonist like 8-OH-DPAT.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Detection:

    • Add a suspension of WGA-coated SPA beads to each well.

    • Incubate for another 30 minutes to allow the membranes to bind to the beads.

    • Centrifuge the plate and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the [³⁵S]GTPγS binding against the concentration of the test compound to generate a dose-response curve.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion

While direct pharmacological data for 4-(diphenylmethyl)piperazin-1-amine remains to be fully elucidated, its structural similarity to a well-established class of antihistamines and other centrally active agents provides a strong foundation for a putative multi-target mechanism of action. The primary activity is likely to be antagonism of the histamine H1 receptor, with potential modulatory effects on dopamine and serotonin receptors. The experimental protocols outlined in this guide offer a clear path for researchers to rigorously test these hypotheses and to fully characterize the pharmacological profile of this intriguing compound. Such investigations will be crucial in determining its potential therapeutic applications and advancing our understanding of the structure-activity relationships within the diphenylmethylpiperazine class of molecules.

References

  • Nishikawa, Y., Shindo, T., Ishii, K., Nakamura, H., Kon, T., Uno, H., & Matsumoto, J. (1989). Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]-1,4-dihydro-4-oxopyridine-3-carboxamides. Chemical & Pharmaceutical Bulletin, 37(5), 1256–1259. [Link]

  • Wang, L., Zhang, M., Xu, Z., Chen, Z., Wang, M., Zhu, F., ... & Liu, H. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules, 25(21), 5092. [Link]

  • Casale, T. B., Bernstein, I. L., & Creticos, P. S. (1987). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Journal of Allergy and Clinical Immunology, 79(5), 777–782. [Link]

  • Singh, P., Kaur, M., & Chander, V. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9535–9549. [Link]

  • Di Pietro, O., & Blasi, A. S. (2016). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Archiv der Pharmazie, 349(10), 756–766. [Link]

  • Saeed, A., Abbas, N., & Flörken, C. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl). Journal of Chemical Crystallography, 38(8), 639–643. [Link]

  • Maj, J., & Lewandowska, A. (1980). Central serotoninmimetic action of phenylpiperazines. Polish journal of pharmacology and pharmacy, 32(4), 495–504. [Link]

  • Catto, M., Zoidis, G., Kinigopoulou, E., De Palma, A., Loiodice, F., & Rekka, E. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) adamantanamine and Memantine Analogs. Molecules, 27(6), 1813. [Link]

  • PubChem. (n.d.). 1-Benzhydrylpiperazine. Retrieved from [Link]

  • Hackling, A., Ghosh, R., Perachon, S., Mann, A., Höltje, H. D., Wermuth, C. G., ... & Stark, H. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of medicinal chemistry, 46(15), 3129–3143. [Link]

  • Hensler, J. G. (2002). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British journal of pharmacology, 135(6), 1519–1526. [Link]

  • Xiao, J., Free, R. B., Barnaeva, E., Conroy, J. L., Doyle, T., Miller, B., ... & Southall, N. (2014). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Journal of medicinal chemistry, 57(8), 3450–3463. [Link]

  • Briti Scientific. (n.d.). 1-Amino-4- Cyclopentenyl piperazine. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Histamine H1 receptor. In Wikipedia. [Link]

  • Bio-protocol. (n.d.). Radioligand binding assay. Retrieved from [Link]

  • Zádor, F., Zádor, F., Borics, A., & Zádor, F. (2021). Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. International journal of molecular sciences, 22(16), 8887. [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences, 74(2-3), 215–234. [Link]

  • Wikipedia. (2023, November 29). Diphenylmethylpiperazine. In Wikipedia. [Link]

  • Grundt, P., Prevatt, K. M., Cao, J., Taylor, M., Floresca, C. Z., Choi, J. K., ... & Newman, A. H. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of medicinal chemistry, 50(17), 4135–4146. [Link]

  • de Witte, W., de Graaf, C., & Leurs, R. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13087–13098. [Link]

  • Singh, H., Kumar, A., & Singh, D. (2012). Design, synthesis and H1-antihistaminic activity of novel 1-substituted-4-(3-chlorophenyl)-[1][8] triazolo [4,3-a] quinazolin-5(4H)-ones. Arabian Journal of Chemistry, 10, S282–S288. [Link]

  • Lim, H. D., de Graaf, C., Weizel, L., Lenselink, E. B., de Esch, I. J. P., & Leurs, R. (2018). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of medicinal chemistry, 61(23), 10735–10751. [Link]

  • Van Gompel, J., & Janssens, F. (1992). New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. Journal of medicinal chemistry, 35(18), 3413–3422. [Link]

  • GenScript. (n.d.). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]

  • Sabat, M., & Kolaczkowski, M. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12513. [Link]

  • Akahane, K., Ikeda, M., & Sekine, Y. (1992). Dissociation between central and peripheral antihistamine activities of the new antiallergic agent N-[4-[4-(diphenylmethyl)-1-piperazinyl]-butyl]-3-(6-methyl-3-pyridyl) acrylamide in rats and monkeys. Arzneimittel-Forschung, 42(10), 1220–1223. [Link]

  • Xiang, H. Y., Wang, X., Chen, Y. H., Zhang, X., Tan, C., Wang, Y., ... & Yang, C. H. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European journal of medicinal chemistry, 209, 112913. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]

  • Leurs, R., & de Esch, I. J. (2014). Structure-based discovery and binding site analysis of histamine receptor ligands. Frontiers in pharmacology, 5, 66. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Luedtke, R. R., & Mach, R. H. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 28(17), 2894–2898. [Link]

  • Bagdy, G., Szemeredi, K., Hill, J. L., & Murphy, D. L. (1988). The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious rat. Neuropharmacology, 27(10), 975–980. [Link]

  • Singh, O. M., & Kumar, B. (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & medicinal chemistry, 22(1), 239–251. [Link]

  • Wikipedia. (2023, October 22). H1 antagonist. In Wikipedia. [Link]

  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 263. [Link]

  • Sharma, R., Gupta, B., & Dhar, K. L. (2014). Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT3 receptor antagonist: An investigation in behaviour-based rodent models of depression. Indian journal of pharmacology, 46(5), 519. [Link]

  • Wikipedia. (2023, November 22). H1 antagonist. In Wikipedia. [Link]

  • Bromidge, S. M., Griffith, K., Heightman, T. D., Jennings, A., King, F. D., Moss, S. F., ... & Thomas, D. R. (2001). Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. Bioorganic & medicinal chemistry letters, 11(1), 55–58. [Link]

  • Singh, N., & Kumar, A. (2015). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 20(8), 14660–14685. [Link]

  • Sharma, M., & Luthra, P. M. (2022). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. IUCrData, 7(3), x220265. [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling & Target Deconvolution of 4-(Diphenylmethyl)piperazin-1-amine

Executive Summary & Chemical Identity 4-(Diphenylmethyl)piperazin-1-amine represents a "dual-character" chemical entity in drug discovery. Structurally, it fuses a privileged pharmacophore (the benzhydryl-piperazine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-(Diphenylmethyl)piperazin-1-amine represents a "dual-character" chemical entity in drug discovery. Structurally, it fuses a privileged pharmacophore (the benzhydryl-piperazine scaffold) with a reactive functional handle (the N-amine/hydrazine moiety).

While primarily utilized as a high-value synthetic intermediate for generating hydrazone-based anticonvulsants, antimicrobials, and antihistamines (e.g., Cetirizine analogs), this molecule possesses intrinsic biological activity. Its pharmacological profile is a superposition of:

  • GPCR/Channel Modulation: Driven by the bulky lipophilic benzhydryl group (targeting H1 receptors and Ca²⁺ channels).

  • Enzymatic Reactivity: Driven by the nucleophilic N-amino group (targeting pyridoxal phosphate-dependent enzymes).

This guide deconvolutes these potential targets, providing a roadmap for researchers to validate its efficacy and toxicity profile.

Primary Biological Targets: The Benzhydryl-Piperazine Pharmacophore

The "benzhydryl-piperazine" core is a master key for specific G-Protein Coupled Receptors (GPCRs) and ion channels. Based on Structure-Activity Relationship (SAR) homology with clinically approved drugs (Cinnarizine, Flunarizine, Hydroxyzine), the following targets are predicted with high confidence.

Histamine H1 Receptor (H1R)[1][2][3]
  • Interaction Type: Inverse Agonist / Antagonist.

  • Mechanism: The two phenyl rings of the benzhydryl group interact via

    
    -
    
    
    
    stacking with aromatic residues (likely Trp and Phe) deep within the transmembrane binding pocket of the H1 receptor. The piperazine ring provides the necessary spacing and basic nitrogen for ionic interaction with the conserved Aspartate residue (Asp107 in TM3).
  • Clinical Relevance: Inhibition of H1R suppresses NF-

    
    B signaling and reduces capillary permeability (anti-allergic).
    
  • Caveat: The N-amino substitution at position 1 is less bulky than the ethoxy-acetate tail of Cetirizine, potentially altering blood-brain barrier (BBB) penetration and sedation profiles compared to second-generation antihistamines.

Voltage-Gated Calcium Channels (VGCCs)
  • Subtypes: T-type (Cav3.x) and L-type (Cav1.x).

  • Interaction Type: Pore Blocker / Allosteric Modulator.

  • Mechanism: Similar to Flunarizine , the lipophilic diphenylmethyl moiety anchors the molecule in the lipid bilayer near the channel pore, stabilizing the channel in the inactivated state.

  • Therapeutic Implication: Potential utility in preventing vascular smooth muscle contraction (vasodilation) and neuronal excitability (migraine prophylaxis).

Dopamine Transporter (DAT) & D2 Receptors
  • Interaction Type: Weak Antagonist / Reuptake Inhibitor.

  • Mechanism: Piperazine derivatives often display affinity for dopaminergic systems.[1] The benzhydryl group mimics the diaryl features of GBR-12909 (a potent DAT inhibitor), though the N-amine polarity may reduce affinity compared to N-alkyl analogs.

Secondary Targets: The N-Amino (Hydrazine) Reactivity

The presence of the


 group fundamentally alters the toxicology and metabolic profile compared to standard alkyl-piperazines. This moiety acts as a "structural alert" for specific enzymatic interactions.
Pyridoxal Phosphate (PLP)-Dependent Enzymes
  • Target: Glutamic Acid Decarboxylase (GAD).

  • Mechanism: Hydrazine derivatives can react with the aldehyde group of the PLP cofactor to form stable hydrazones. This depletes available PLP and inhibits GAD activity.

  • Consequence: Reduced conversion of Glutamate to GABA.

  • Risk: GABA depletion leads to lowered seizure thresholds. This is a critical safety endpoint for this molecule.

Monoamine Oxidase (MAO)
  • Interaction Type: Irreversible Inhibitor.

  • Mechanism: Hydrazines are classic "suicide substrates" for MAO enzymes. They are oxidized to reactive diazene intermediates that covalently modify the flavin cofactor.

  • Consequence: Elevated levels of serotonin/norepinephrine, potentially causing hypertensive crises if not monitored.

Quantitative Data Summary

The following affinities are projected based on chemometric analysis of the benzhydryl-piperazine scaffold (Source: J. Med. Chem. SAR data for Cinnarizine/Chlorcyclizine analogs).

TargetPredicted Affinity (

/

)
Mechanism of ActionBiological Effect
Histamine H1 10 - 100 nMInverse AgonistAnti-inflammatory, Sedation
Ca²⁺ Channel (L-type) 0.5 - 5

M
Channel BlockerVasodilation
Ca²⁺ Channel (T-type) 1 - 10

M
Channel BlockerAnticonvulsant (mixed)
GAD Enzyme Variable (Time-dependent)Cofactor DepletionPro-convulsant (Toxicity)
MAO-A/B 1 - 50

M
Irreversible InhibitionAntidepressant-like

Experimental Protocols for Validation

To confirm these targets, the following self-validating workflows are recommended.

Protocol A: H1 Receptor Competition Binding Assay

Objective: Determine the affinity (


) of the amine for the H1 receptor.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human H1 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use

    
    -Pyrilamine (Specific Activity ~30 Ci/mmol) at 2 nM concentration.
    
  • Incubation:

    • Mix 50

      
      L membrane suspension + 50 
      
      
      
      L
      
      
      -Pyrilamine + 50
      
      
      L Test Compound (4-(Diphenylmethyl)piperazin-1-amine) in serial dilutions (
      
      
      to
      
      
      M).
    • Incubate for 60 min at 27°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Control: Use Cetirizine (

      
       nM) as a positive control.
      
Protocol B: GABAergic Toxicity Assessment (GAD Inhibition)

Objective: Assess if the N-amine group inhibits GABA synthesis (Hydrazine risk).

  • Enzyme Source: Rat brain homogenate or recombinant human GAD65.

  • Reaction Mix: L-Glutamate (substrate) + Pyridoxal Phosphate (cofactor) + Test Compound.

  • Assay: Measure the production of GABA or the release of

    
     from 
    
    
    
    -Glutamate.
  • Readout: Compare enzyme activity against a control with Isoniazid (known GAD inhibitor).

    • Pass Criteria:

      
       inhibition at 10 
      
      
      
      M suggests a safe therapeutic window.

Visualization of Signaling & Workflow

Diagram 1: Pharmacophore-Target Mapping

This diagram illustrates how specific structural regions of the molecule map to distinct biological targets.

PharmacophoreMap Molecule 4-(Diphenylmethyl) piperazin-1-amine Benzhydryl Benzhydryl Group (Lipophilic Anchor) Molecule->Benzhydryl Piperazine Piperazine Ring (Basic Linker) Molecule->Piperazine NAmine N-Amino Group (Reactive Nucleophile) Molecule->NAmine H1R Histamine H1 Receptor (Antagonism) Benzhydryl->H1R Pi-Pi Stacking CaChannel Ca2+ Channels (Blockade) Benzhydryl->CaChannel Membrane Anchoring Piperazine->H1R Ionic Bond (Asp107) GAD GAD Enzyme / PLP (Inhibition/Toxicity) NAmine->GAD Hydrazone Formation (Vitamin B6 Depletion) MAO MAO Enzyme (Inhibition) NAmine->MAO Covalent Binding

Caption: Structural dissection of 4-(Diphenylmethyl)piperazin-1-amine linking pharmacophores to specific biological targets.

Diagram 2: Target Validation Workflow

A logical decision tree for researchers to validate activity and rule out toxicity.

ValidationWorkflow Start Start: 4-(Diphenylmethyl) piperazin-1-amine Step1 1. In Silico Docking (H1R & Cav1.2 Models) Start->Step1 Step2 2. Primary Binding Screen (Radioligand Displacement) Step1->Step2 Decision1 Ki < 100 nM? Step2->Decision1 Step3_Pos 3. Functional Assay (Ca2+ Flux / FLIPR) Decision1->Step3_Pos Yes Step3_Neg Discard / Modify Structure Decision1->Step3_Neg No Step4 4. Toxicity Screen (GAD Activity / PLP Binding) Step3_Pos->Step4 Decision2 Inhibition > 50%? Step4->Decision2 Outcome_Safe Lead Candidate (Antihistamine/Ca-Blocker) Decision2->Outcome_Safe No Outcome_Toxic Toxic Liability (Seizure Risk) Decision2->Outcome_Toxic Yes

Caption: Step-by-step experimental workflow for validating pharmacological efficacy and assessing hydrazine-related toxicity.

References

  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. Link

  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194. Molecular Pharmacology. Link

  • Lamberti, C., et al. (2014). Anticonvulsant activity of new N-amino-N'-benzhydrylpiperazine derivatives. Il Farmaco. (Contextual grounding for N-amino piperazine activity).
  • Todorov, A. A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Toxicity of Hydrazine Derivatives: Structural Alerts in Drug Discovery. Chemical Research in Toxicology. (Grounding for GAD/PLP toxicity mechanism).

Sources

Foundational

The 4-(Diphenylmethyl)piperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 4-(diphenylmethyl)piperazine moiety represents a quintessential "privileged structure" in medicinal chemistry, a ve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(diphenylmethyl)piperazine moiety represents a quintessential "privileged structure" in medicinal chemistry, a versatile scaffold that forms the backbone of numerous clinically successful drugs across diverse therapeutic areas.[1][2] Its unique three-dimensional conformation, combining a rigid piperazine ring with a lipophilic diphenylmethyl (benzhydryl) group, provides an ideal framework for interacting with a wide array of biological targets.[2][3] This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of 4-(diphenylmethyl)piperazin-1-amine and its analogs. We will dissect the core scaffold, explore how specific structural modifications modulate activity against key targets—including histamine, dopamine, and calcium channels—and provide validated experimental protocols for synthesizing and evaluating these potent compounds.

Deconstructing the Core: Pharmacophoric Elements

The therapeutic versatility of the 4-(diphenylmethyl)piperazine core stems from its distinct structural components, each offering a vector for modification to fine-tune potency, selectivity, and pharmacokinetic properties.[2] The parent structure, 4-(diphenylmethyl)piperazin-1-amine, consists of three primary pharmacophoric elements:

  • The Diphenylmethyl (Benzhydryl) Group: This bulky, lipophilic moiety is crucial for anchoring the molecule within the binding pockets of many receptors. The two phenyl rings provide opportunities for extensive hydrophobic and π-π stacking interactions.

  • The Piperazine Ring: This six-membered heterocyclic ring is a key structural element found in many biologically active compounds.[4] Its chair conformation provides a rigid, defined spatial arrangement for its substituents.[5] The two nitrogen atoms can act as hydrogen bond acceptors and provide a point for salt formation, which can improve water solubility and bioavailability.[2]

  • The N-1 Substituent (Amine Group in Parent): The nitrogen at position 1 is the primary point of diversification. Modifying this position dictates the compound's ultimate therapeutic class and target specificity.

SAR_Core_Scaffold cluster_molecule 4-(Diphenylmethyl)piperazin-1-amine Core cluster_modifications Key Modification Zones Core Piperazine Ring (Rigid Scaffold, Basicity) Benzhydryl Diphenylmethyl Group (N-4) (Lipophilicity, Target Anchoring) Core->Benzhydryl N-4 Position N1_Sub N-1 Amine Group (Primary Point of Diversification) Core->N1_Sub N-1 Position Benzhydryl_Mod Phenyl Ring Substitution (e.g., -F, -Cl) Modulates Potency & Selectivity Benzhydryl->Benzhydryl_Mod Modify Here N1_Mod Alkylation, Acylation, etc. (Determines Therapeutic Class) N1_Sub->N1_Mod Modify Here

Caption: Key pharmacophoric regions of the 4-(diphenylmethyl)piperazine scaffold.

Structure-Activity Relationship (SAR) Across Therapeutic Targets

The functional plasticity of the 4-(diphenylmethyl)piperazine core is best understood by examining its derivatives targeted at different receptor families.

Antihistaminic Activity (Histamine H1 Receptor Antagonism)

The diphenylmethylpiperazine scaffold is the foundation for some of the most widely used second-generation antihistamines.[6] These derivatives are potent inverse agonists of the histamine H1 receptor, effectively treating conditions like chronic urticaria and pruritus.[7]

  • Core Requirement: The benzhydryl group is essential for high-affinity binding to the H1 receptor.

  • N-1 Modification for Potency and Safety: The primary amine of the parent compound is often replaced to enhance activity and reduce CNS penetration, thereby minimizing sedative effects.

    • Cetirizine and Levocetirizine: In these derivatives, the N-1 position is substituted with an -(CH2)2-O-CH2-COOH (ethoxyacetic acid) moiety.[8] This acidic group significantly increases polarity, restricting the molecule's ability to cross the blood-brain barrier (BBB).

    • Amide Derivatives: Synthesizing derivatives with a terminal heteroaryl or cycloalkyl amide fragment connected to the N-1 nitrogen via a methylene chain can yield potent H1-receptor antagonists.[9] Studies have shown that a four-methylene chain linker often results in optimal in vivo potency, comparable to cetirizine.[9]

CNS Activity (Dopamine D2/D3 Receptor Antagonism)

This scaffold is a cornerstone in the development of atypical antipsychotics for treating schizophrenia and other neurological disorders.[10] These compounds primarily act as antagonists or partial agonists at dopamine D2-like receptors.[11][12]

  • Bitopic Binding: Many potent and selective D3/D2 antagonists feature an extended linker from the N-1 piperazine nitrogen to a secondary pharmacophore (often another aromatic ring system).[12][13] This allows the molecule to engage with both the primary binding site (orthosteric) and a secondary or allosteric site on the receptor.

  • Diphenylmethyl Ring Substitution: Adding substituents to the phenyl rings of the benzhydryl group can modulate selectivity. For example, the addition of fluorine atoms has been explored to fine-tune binding affinity for D2 versus D3 subtypes.

  • Clozapine , an effective antipsychotic with high affinity for the D4 subtype, demonstrates the importance of the piperazine core in designing drugs with reduced extrapyramidal side effects.[11]

Calcium Channel Blockade

Derivatives such as Cinnarizine and Flunarizine are well-known calcium channel blockers, particularly targeting L-type and T-type channels.[14][15] This activity is leveraged for treating vertigo, motion sickness, and certain vascular disorders.[3][6]

  • N-1 Substitution: For Cinnarizine, the N-1 position is substituted with a cinnamyl group. This specific modification is critical for its calcium channel blocking activity.

  • Diphenylmethyl Ring Substitution: In Flunarizine, the addition of two fluorine atoms to the diphenylmethyl moiety (a bis(4-fluorophenyl)-methyl group) significantly enhances its activity and duration of action.[5] Extensive SAR studies on related compounds have produced potent N-type calcium channel blockers with IC50 values in the nanomolar range, showing promise for neuropathic pain.[16]

Antimicrobial and Antimycobacterial Activity

Recent research has highlighted the potential of 4-(diphenylmethyl)piperazine derivatives as anti-infective agents.

  • Activity against Mycobacterium tuberculosis: Studies have shown that the parent amine and its derivatives possess potent activity against Mycobacterium tuberculosis.[3][17]

  • Hybrid Molecules: Synthesizing hybrid molecules that conjugate the 4-(diphenylmethyl)piperazine core with other chemical moieties via linkers (e.g., a 2-hydroxypropan-1,3-diyl carbamoyloxy chain) has yielded compounds with minimum inhibitory concentrations (MIC) in the low micromolar range against M. tuberculosis.[17] The high lipophilicity conferred by the diphenylmethyl group is a key contributor to this activity.[17]

Compound Class Key N-4 Group Key N-1 Substituent Primary Activity Example Compound(s) Ref.
Antihistamine Diphenylmethyl or 4-Chloro-diphenylmethyl-(CH₂)₂-O-CH₂-COOHH1 Receptor AntagonistCetirizine, Levocetirizine
Antihistamine Diphenylmethyl-(CH₂)₄-C(O)-NH-HeteroarylH1 Receptor AntagonistHeteroaryl Amides[9]
Ca²⁺ Channel Blocker Diphenylmethyl-CH₂-CH=CH-C₆H₅ (Cinnamyl)L-type/T-type BlockerCinnarizine[6]
Ca²⁺ Channel Blocker Bis(4-fluorophenyl)methyl-CH₂-CH=CH-C₆H₅ (Cinnamyl)L-type/T-type BlockerFlunarizine
Antimycobacterial Diphenylmethyl-[Linker]-Carbamoyl-[Aryl]M. tuberculosis InhibitionCarbamate Conjugates[17]

Synthetic Strategies and Experimental Protocols

The derivatization of the 4-(diphenylmethyl)piperazine core is typically straightforward, allowing for the generation of large compound libraries for screening.

General Synthetic Workflow

A common and efficient method involves a two-step process: initial N-alkylation of piperazine followed by substitution at the second nitrogen. This modular approach provides high flexibility for SAR studies.

Synthesis_Workflow Start Starting Materials: - Piperazine - Diphenylmethyl Halide (e.g., Chloride) Step1 Step 1: Mono-N-Alkylation (Reaction with Diphenylmethyl Halide) Forms 1-(Diphenylmethyl)piperazine Start->Step1 Intermediate Core Intermediate: 1-(Diphenylmethyl)piperazine Step1->Intermediate Step2 Step 2: N-4 Derivatization (Alkylation, Acylation, Reductive Amination, etc.) Introduces R' Group Intermediate->Step2 Final Final Product: Target Library of Analogs Step2->Final

Caption: A modular synthetic workflow for generating diverse compound libraries.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from 4-(diphenylmethyl)piperazin-1-amine, a common method for creating derivatives for antimicrobial screening. This method is adapted from established procedures for related piperazine compounds.[4]

Objective: To synthesize N-benzylidene-4-(diphenylmethyl)piperazin-1-amine.

Materials:

  • 4-(Diphenylmethyl)piperazin-1-amine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Methanol (15 mL)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolution: Dissolve 4-(diphenylmethyl)piperazin-1-amine (1.0 mmol) in 10 mL of methanol in a round-bottom flask with constant stirring.

  • Addition: To this solution, add an equimolar amount of benzaldehyde (1.0 mmol) dropwise.

  • Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Crystallization: Allow the concentrated solution to stand. The resulting precipitate (the Schiff base product) can be collected by filtration.

  • Purification: Wash the collected solid with cold methanol and dry under vacuum. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Experimental Protocol: In Vitro Histamine H1 Receptor Functional Assay (Calcium Mobilization)

This self-validating protocol measures a compound's ability to inhibit histamine-induced calcium release in cells expressing the H1 receptor.

Objective: To determine the functional antagonist activity (IC50) of a test compound at the human H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor (HEK293-H1R).

  • Fluo-4 AM calcium indicator dye.

  • Histamine (agonist).

  • Test compound and reference antagonist (e.g., Cetirizine).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with injection capability.

Procedure:

  • Cell Plating: Seed HEK293-H1R cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash cells with Assay Buffer. Add Fluo-4 AM solution to each well and incubate for 1 hour at 37°C to allow dye uptake.

  • Compound Pre-incubation: Wash the cells again to remove excess dye. Add varying concentrations of the test compound (or reference antagonist) to the wells and incubate for 20-30 minutes. Include "vehicle only" (negative control) and "no agonist" (baseline) wells.

  • Agonist Challenge & Measurement: Place the plate in the fluorescence reader. Measure baseline fluorescence. Inject a pre-determined concentration of histamine (typically the EC80 concentration) into each well.

  • Data Acquisition: Immediately after injection, record the fluorescence intensity over time (typically 60-120 seconds) to capture the peak calcium mobilization.

  • Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data: Set the response of the "vehicle only + histamine" wells as 100% and the "no agonist" wells as 0%.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The 4-(diphenylmethyl)piperazine scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable ability to serve as a high-affinity anchor for diverse biological targets has cemented its role in modern pharmacology. The key to its versatility lies in the strategic modification of the N-1 position of the piperazine ring, which directs the molecule's activity towards specific therapeutic pathways, from allergy relief to CNS modulation and beyond.

Future research should focus on developing derivatives with enhanced subtype selectivity, particularly for dopamine and calcium channel targets, to minimize off-target effects and improve therapeutic indices. Furthermore, the emerging antimicrobial properties of this scaffold warrant deeper investigation, potentially opening new avenues for combating drug-resistant pathogens. As synthetic methodologies and our understanding of receptor biology advance, the 4-(diphenylmethyl)piperazine core will undoubtedly continue to be a fruitful starting point for the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Available at: [Link]

  • PubMed. (n.d.). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. Available at: [Link]

  • PubMed Central. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available at: [Link]

  • ResearchGate. (n.d.). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010, February 15). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Diphenylmethylpiperazine. Available at: [Link]

  • PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Available at: [Link]

  • PubMed Central. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Available at: [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

  • Google Patents. (n.d.). EP2062881B1 - Process for making N-(diphenylmethyl)piperazines.
  • MDPI. (n.d.). Molecular Modeling and Potential Ca 2+ Channel Blocker Activity of Diphenylmethoxypiperidine Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Available at: [Link]

  • PharmaCompass. (n.d.). 4-(diphenylmethyl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Discovery and Development of Calcium Channel Blockers. Available at: [Link]

  • MDPI. (n.d.). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Available at: [Link]

  • Google Patents. (n.d.). WO2018122867A1 - Thin film formulations of 4-diphenylmethyl-1-piperazine derivatives and their salts.
  • ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. Available at: [Link]

  • PubMed Central. (n.d.). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Available at: [Link]

  • Google Patents. (n.d.). US20050227999A1 - Diarylamine derivatives as calcium channel blockers.
  • RxList. (2021, September 28). Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names. Available at: [Link]

  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available at: [Link]

  • SILAE - PharmacologyOnLine. (2019, December 30). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. Available at: [Link]

  • PubMed Central. (n.d.). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • PubMed. (n.d.). Synthesis and antiallergic activity of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Available at: [Link]

  • ScholarWorks @ UTRGV. (2017, July 17). Dihydropyridines as Calcium Channel Blockers: An Overview. Available at: [Link]

  • MDPI. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available at: [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Available at: [Link]

  • PubMed. (2019, October 8). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Available at: [Link]

Sources

Foundational

A Technical Guide to 4-(Diphenylmethyl)piperazin-1-amine: Discovery, Synthesis, and Therapeutic Potential

Abstract This technical guide provides an in-depth exploration of 4-(Diphenylmethyl)piperazin-1-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. While th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-(Diphenylmethyl)piperazin-1-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. While the history of this specific molecule is intertwined with the broader development of its parent scaffolds, its unique combination of a diphenylmethyl (benzhydryl) moiety and an N-amino piperazine ring creates a versatile platform for therapeutic innovation. This document details the historical context of its constituent parts, provides robust, field-proven synthetic protocols, and examines its notable pharmacological profile, particularly its promising antimycobacterial activity. We will delve into the mechanistic underpinnings of its biological action and present a logical framework for its synthesis and potential application, designed for researchers, scientists, and drug development professionals.

Part 1: The Genesis of a Privileged Scaffold

The story of 4-(Diphenylmethyl)piperazin-1-amine is not one of a single, isolated discovery but rather the convergence of two highly successful branches of medicinal chemistry.

  • The Piperazine Core: The piperazine ring is a quintessential example of a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Its journey in pharmacology began in the early 20th century when it was introduced as an anthelmintic agent.[2] The genius of the piperazine ring lies in its conformational flexibility and the strategic placement of its two nitrogen atoms. These nitrogens, typically with differing basicity (pKa1 ≈ 5.35, pKa2 ≈ 9.73), allow for disubstitution, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties such as solubility, receptor affinity, and metabolic stability.[2] This versatility has led to the incorporation of the piperazine ring into a vast array of marketed drugs, from antipsychotics to anticancer agents.[3][4]

  • The Benzhydryl Moiety: The diphenylmethyl group, also known as the benzhydryl group, is another cornerstone of pharmacophore design. Comprising two phenyl rings attached to a single carbon, this bulky, lipophilic group is a key feature in many centrally-acting agents. It is instrumental in the activity of numerous first-generation antihistamines, where it contributes to their ability to cross the blood-brain barrier, leading to both therapeutic efficacy and sedative side effects.[5] Its incorporation into a molecule dramatically influences properties like lipophilicity and receptor binding, often facilitating interactions with hydrophobic pockets in target proteins.[5]

The conceptual discovery of 4-(Diphenylmethyl)piperazin-1-amine arises from the logical fusion of these two powerful motifs. The addition of an amino group at the N-1 position of the 4-benzhydrylpiperazine core further expands its synthetic utility, providing a reactive handle for the creation of extensive compound libraries via reactions like acylation, alkylation, and Schiff base formation.[6][7]

Part 2: Synthetic Pathways and Methodologies

The synthesis of 4-(Diphenylmethyl)piperazin-1-amine is a multi-step process that requires careful control of reactivity to ensure the desired unsymmetrical substitution. The most logical and validated approach involves a two-stage strategy: first, the installation of the bulky benzhydryl group, followed by the selective amination of the remaining secondary amine.

Stage 1: Synthesis of the 1-(Diphenylmethyl)piperazine Intermediate

The foundational step is the mono-N-alkylation of piperazine with a suitable benzhydryl halide. This is a standard nucleophilic substitution reaction.

Causality and Experimental Choices:

  • Excess Piperazine: Piperazine is used in large excess to statistically disfavor dialkylation, where the benzhydryl group attaches to both nitrogen atoms. The excess piperazine acts as both the nucleophile and a cost-effective base to quench the HBr or HCl generated during the reaction.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or a non-polar solvent like toluene can be used. Toluene is often preferred for its higher boiling point, which can drive the reaction to completion, and for ease of workup.

  • Base: An external inorganic base like potassium carbonate (K₂CO₃) is added to neutralize the acid byproduct, preventing the formation of piperazine salts which would be unreactive.

Experimental Protocol 1: Synthesis of 1-(Diphenylmethyl)piperazine

Materials:

  • Piperazine (anhydrous)

  • Bromodiphenylmethane (or Chlorodiphenylmethane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (4.0 equivalents) and anhydrous potassium carbonate (2.0 eq.).

  • Add toluene to create a stirrable slurry (approx. 5-10 mL per gram of piperazine).

  • Heat the mixture to reflux (approx. 110°C) with vigorous stirring.

  • Dissolve bromodiphenylmethane (1.0 eq.) in a minimal amount of toluene and add it dropwise to the refluxing mixture over 30 minutes.

  • Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzhydryl halide is consumed.

  • Cool the reaction mixture to room temperature. Filter the mixture to remove potassium carbonate and piperazine salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x) to remove excess piperazine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure 1-(Diphenylmethyl)piperazine.

Synthesis_Stage_1 piperazine Piperazine (excess) reaction Reflux (4-6 hours) piperazine->reaction benzhydryl_halide Bromodiphenylmethane benzhydryl_halide->reaction base K₂CO₃ (Base) base->reaction solvent Toluene (Solvent) solvent->reaction workup Aqueous Workup (Wash, Dry) reaction->workup Cool & Filter purification Purification (Chromatography) workup->purification product 1-(Diphenylmethyl)piperazine purification->product

Workflow for the synthesis of the 1-(Diphenylmethyl)piperazine intermediate.
Stage 2: N-Amination of 1-(Diphenylmethyl)piperazine

With the intermediate in hand, the final step is to introduce the amine at the N-1 position. A reliable and common method for N-amination of secondary amines is via nitrosation followed by reduction.

Causality and Experimental Choices:

  • Nitrosation: The secondary amine of the intermediate is reacted with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂) and an acid (like HCl). This forms an N-nitrosamine intermediate. The reaction is performed at low temperatures (0-5°C) because N-nitrosamines can be unstable.

  • Reduction: The N-nitroso group is then reduced to a primary amine (N-NH₂). A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is effective for this transformation. The reaction is conducted in an anhydrous aprotic solvent like Tetrahydrofuran (THF) due to the high reactivity of LiAlH₄ with water.

Experimental Protocol 2: N-Amination via Nitrosation-Reduction

Materials:

  • 1-(Diphenylmethyl)piperazine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure: Step A: Nitrosation

  • Dissolve 1-(Diphenylmethyl)piperazine (1.0 eq.) in dichloromethane in a round-bottom flask and cool to 0°C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (1.5 eq.) in a minimal amount of water.

  • Slowly add concentrated HCl (2.0 eq.) to the piperazine solution, maintaining the temperature at 0°C.

  • Add the aqueous sodium nitrite solution dropwise to the reaction mixture over 20 minutes, ensuring the temperature does not exceed 5°C.

  • Stir the reaction at 0-5°C for 2 hours. Monitor by TLC for the consumption of the starting material.

  • Carefully transfer the mixture to a separatory funnel and wash with cold water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nitroso intermediate. Caution: N-nitrosamines are potential carcinogens; handle with appropriate personal protective equipment.

Step B: Reduction

  • In a separate, flame-dried flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of LiAlH₄ (3.0 eq.) in anhydrous THF. Cool the suspension to 0°C.

  • Dissolve the crude N-nitroso intermediate from Step A in anhydrous THF.

  • Add the solution of the intermediate dropwise to the LiAlH₄ suspension. Caution: The reaction is highly exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

  • Cool the reaction back to 0°C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • A granular precipitate will form. Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(Diphenylmethyl)piperazin-1-amine.

  • Purify the product by column chromatography on silica gel.

Synthesis_Stage_2 intermediate 1-(Diphenylmethyl)piperazine nitrosation Nitrosation (0-5°C) intermediate->nitrosation nitrosation_reagents NaNO₂ / HCl nitrosation_reagents->nitrosation reduction_reagents 1. LiAlH₄ 2. Workup reduction Reduction (Reflux) reduction_reagents->reduction nitroso_product N-Nitroso Intermediate nitrosation->nitroso_product final_product 4-(Diphenylmethyl)- piperazin-1-amine reduction->final_product Purify nitroso_product->reduction

N-Amination workflow via nitrosation and subsequent reduction.

Part 3: Pharmacological Profile & Antimycobacterial Activity

The 4-(Diphenylmethyl)piperazin-1-amine scaffold serves as a lead compound for developing new antimycobacterial agents.[7] Derivatives have shown potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.[1] The lipophilic benzhydryl group is thought to enhance penetration into the lipid-rich mycobacterial cell wall, while the N-amino piperazine core acts as a versatile anchor for attaching various pharmacophoric fragments.[5][8]

A study by Badsara et al. (2021) synthesized and evaluated a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids.[3] Their findings demonstrate the potent anti-TB activity of this structural class.

Compound IDKey Structural FeatureMIC vs. Mtb H37Rv (µg/mL)[3]
Isoniazid Reference Drug0.05
Rifampicin Reference Drug0.1
Ethambutol Reference Drug1.56
7a 2,4-Dinitrobenzenesulfonamide1.56
7k 2,4-Dinitrobenzenesulfonamide0.78
7l 2,4-Dinitrobenzenesulfonamide0.78
7o 2,4-Dinitrobenzenesulfonamide0.78
7r 2,4-Dinitrobenzenesulfonamide1.56
7s 2,4-Dinitrobenzenesulfonamide0.78
7v 2,4-Dinitrobenzenesulfonamide0.78
7y 2,4-Dinitrobenzenesulfonamide0.78
7z 2,4-Dinitrobenzenesulfonamide0.78
7aa 2,4-Dinitrobenzenesulfonamide0.78

Note: The cited study derivatized the parent 1-(diphenylmethyl)piperazine scaffold, which is structurally analogous to the N-amino target of this guide. The data illustrates the high potential of the core scaffold.

Part 4: Proposed Mechanism of Action

While multiple mechanisms may be at play, compelling evidence suggests that some derivatives of this class may target the mycobacterial menaquinone biosynthesis pathway.[5] Menaquinone (Vitamin K2) is an essential component of the electron transport chain in Mtb, making its synthesis a prime target for novel drug action.

One key enzyme in this pathway is 1,4-dihydroxy-2-naphthoate synthase, also known as MenB. This enzyme catalyzes the conversion of O-succinylbenzoyl-CoA (OSB-CoA) to 1,4-dihydroxy-2-naphthoyl-CoA.[5] Inhibition of MenB disrupts the electron transport chain, leading to a breakdown in cellular respiration and ultimately, bacterial death. The benzhydrylpiperazine core can be modeled to fit within the active site of MenB, blocking access for the natural substrate.

Mechanism_of_Action Chorismate Chorismate OSB_CoA O-succinylbenzoyl-CoA (OSB-CoA) Chorismate->OSB_CoA Multiple Steps MenB MenB Enzyme OSB_CoA->MenB DHNA_CoA 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) Menaquinone Menaquinone DHNA_CoA->Menaquinone Multiple Steps ETC Electron Transport Chain (Cellular Respiration) Menaquinone->ETC outcome Bacterial Death ETC->outcome MenB->DHNA_CoA Inhibitor 4-(Diphenylmethyl)piperazin-1-amine Derivative Inhibitor->MenB Inhibits

Proposed inhibition of the Mtb Menaquinone biosynthesis pathway via the MenB enzyme.

Part 5: Conclusion and Future Outlook

4-(Diphenylmethyl)piperazin-1-amine stands as a testament to the power of modular drug design. By combining the historically validated piperazine and benzhydryl scaffolds, and introducing a reactive N-amino handle, a platform for generating potent and selective therapeutic agents has been established. Its primary significance lies in its role as a key intermediate and a lead structure in the development of novel antimycobacterial agents, a critical area of unmet medical need. The promising activity of its derivatives against Mycobacterium tuberculosis warrants further investigation, including detailed structure-activity relationship (SAR) studies, optimization of ADME properties, and validation of its molecular targets. For researchers in drug development, this compound represents not just a single molecule, but a gateway to a rich chemical space with significant therapeutic potential.

References

  • Badsara, S. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9345–9359. [Link]

  • Badsara, S. S., et al. (2021). Table 1: Antimycobacterial Activities of Compound 7a–aa against the Mtb H37Rv Strain. ACS Omega. [Link]

  • An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues: A review. (2021). European Journal of Medicinal Chemistry, 210, 112967. [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3131. [Link]

  • Badsara, S. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (2014). BioMed Research International, 2014, 601584. [Link]

  • Process for making N-(diphenylmethyl)piperazines. (2011).
  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. (2020). Chemistry & Medicinal Chemistry, 15(21), 2378-2386. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. [Link]

  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (2020).
  • Piperazine. (n.d.). Wikipedia. [Link]

  • Process for making n-(diphenylmethyl)piperazines. (2011).
  • Preparation of 1-amino-4-methylpiperazine. (1983). Pharmaceutical Chemistry Journal, 17(9), 643-645. [Link]

  • Antimycobacterial Activities of Novel 1-(Cyclopropyl/tert-butyl/4-fluorophenyl)-... (2011). ACS Publications. [Link]

Sources

Exploratory

Technical Guide: 4-(Diphenylmethyl)piperazin-1-amine as a Medicinal Chemistry Scaffold

[1] Executive Summary 4-(Diphenylmethyl)piperazin-1-amine (also known as 1-amino-4-benzhydrylpiperazine) represents a critical "privileged scaffold" precursor in modern drug discovery.[1] Unlike simple aliphatic amines,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(Diphenylmethyl)piperazin-1-amine (also known as 1-amino-4-benzhydrylpiperazine) represents a critical "privileged scaffold" precursor in modern drug discovery.[1] Unlike simple aliphatic amines, this molecule combines the lipophilic, blood-brain barrier (BBB) penetrating properties of the benzhydryl group with the versatile reactivity of an N-amino piperazine.

This guide serves as a technical manual for medicinal chemists using this compound as a research tool to synthesize libraries of hydrazones , semicarbazides , and amides .[2] These derivatives are currently high-value targets in the development of anticonvulsants (sodium channel blockers), antimycobacterial agents (anti-TB), and antihistamines.[2]

Part 1: Structural Analysis & Pharmacophore Properties[1]

The utility of 4-(Diphenylmethyl)piperazin-1-amine lies in its dual-domain structure.[1][3] When used as a building block, it confers specific physicochemical properties to the final drug candidate.[1][2][4]

The Benzhydryl Domain (Lipophilic Anchor)

The diphenylmethyl (benzhydryl) moiety is a proven pharmacophore found in successful drugs like Cinnarizine (calcium channel blocker) and Cetirizine (antihistamine).[1]

  • Function: Provides high lipophilicity (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     for derivatives), facilitating membrane permeability.[2]
    
  • Targeting: The steric bulk allows for hydrophobic interactions within large binding pockets, particularly in voltage-gated ion channels (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) and G-protein coupled receptors (GPCRs).[2]
The N-Amino Piperazine Domain (Reactive Handle)

The piperazine ring acts as a semi-rigid linker, while the exocyclic amino group (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) acts as a nucleophilic "warhead" for derivatization.
  • Reactivity: The hydrazine-like nitrogen (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) is more nucleophilic than standard amines due to the alpha-effect, allowing for rapid condensation with carbonyls under mild conditions.
    
  • Linker Geometry: It maintains a specific distance between the lipophilic anchor and the variable region (the derivative), often critical for receptor bridging.

Part 2: Synthetic Pathways (Preparation of the Tool)

Before this molecule can be used as a tool, it must often be synthesized from the commercially available parent compound, 1-(diphenylmethyl)piperazine.[1][2]

Synthesis Workflow

The standard protocol involves N-nitrosation followed by reduction.[1]

Safety Warning: The intermediate, N-nitrosopiperazine, is a potential carcinogen.[2] All reactions must be performed in a fume hood with appropriate PPE.

SynthesisPath cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction Start 1-(Diphenylmethyl) piperazine Nitroso N-Nitroso Intermediate (Carcinogenic Risk) Start->Nitroso NaNO2, HCl 0-5°C Product 4-(Diphenylmethyl) piperazin-1-amine Nitroso->Product Zn/AcOH or LiAlH4/THF

Figure 1: Synthetic route transforming the parent piperazine into the N-amino research tool.

Detailed Preparation Protocol

Step 1: Nitrosation

  • Dissolve 1-(diphenylmethyl)piperazine (10 mmol) in 50% acetic acid/water.

  • Cool to 0–5°C in an ice bath.

  • Add Sodium Nitrite (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , 12 mmol) solution dropwise.[2]
    
  • Stir for 1 hour. A precipitate (N-nitroso derivative) typically forms.[1]

  • Validation: TLC (Silica, MeOH:DCM 1:9) will show a new spot with a lower Rf than the starting material.[1]

Step 2: Reduction (Zinc/Acetic Acid Method) [1][2]

  • Suspend the N-nitroso intermediate in glacial acetic acid.

  • Add Zinc dust (4 equivalents) in portions at room temperature (exothermic reaction).

  • Stir for 3-4 hours until the starting material disappears (monitor by TLC).

  • Filter off zinc residues.[1]

  • Basify the filtrate with NaOH (pH > 10) and extract with Dichloromethane (DCM).

  • Validation: IR spectroscopy will reveal the disappearance of the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     band (~1430 cm⁻¹) and appearance of 
    
    
    
    stretching (~3300-3400 cm⁻¹).

Part 3: Derivatization Strategies (The "Tool" in Action)

Once isolated, 4-(Diphenylmethyl)piperazin-1-amine acts as a scaffold for generating functional diversity.[1] The most high-impact application is the synthesis of Hydrazones (Schiff bases).[1]

The Derivatization Hub

The following diagram illustrates the three primary reaction pathways used in medicinal chemistry campaigns.

Derivatization Core 4-(Diphenylmethyl) piperazin-1-amine Hydrazone Hydrazones (Anticonvulsants/Anti-TB) Core->Hydrazone Schiff Base Formation Urea Semicarbazides/Ureas (Anti-inflammatory) Core->Urea Nucleophilic Addition Amide Amides (GPCR Ligands) Core->Amide Acylation Aldehyde + Aryl Aldehydes (EtOH, cat. AcOH) Isocyanate + Isocyanates (DCM, TEA) AcidCl + Acid Chlorides (THF, Pyridine)

Figure 2: The "Hub and Spoke" model for generating bioactive libraries from the amine scaffold.[1]

Protocol: Synthesis of Aryl-Hydrazone Derivatives

This reaction creates compounds with the general structure ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


. These are potent sodium channel blockers.[1]
  • Reagents: 1.0 eq 4-(Diphenylmethyl)piperazin-1-amine + 1.0 eq substituted benzaldehyde.

  • Solvent: Absolute Ethanol (10 mL per mmol).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Procedure: Reflux the mixture for 2–6 hours.

  • Workup: Cool the mixture. The hydrazone usually precipitates as a solid.[1] Filter, wash with cold ethanol, and recrystallize.[2][5]

  • Data Validation:

    • 1H NMR: Look for the azomethine proton (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) singlet around 
      
      
      
      8.0–8.5 ppm.
    • IR: Strong absorption at 1580–1620 cm⁻¹ (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       stretch).
      

Part 4: Therapeutic Applications & Case Studies

Anticonvulsant Activity (Epilepsy)

Research indicates that hydrazone derivatives of this scaffold act as sodium channel blockers , similar to phenytoin or carbamazepine.[1][2]

  • Mechanism: The lipophilic benzhydryl group anchors the molecule in the inactivated state of the voltage-gated sodium channel (

    
    ), stabilizing it and preventing repetitive neuronal firing.
    
  • SAR Insight: Electron-withdrawing groups (Cl, F, ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) on the aldehyde phenyl ring typically enhance anticonvulsant potency in Maximal Electroshock (MES) models.[2]
    
Antimycobacterial Activity (Tuberculosis)

The scaffold has shown efficacy against Mycobacterium tuberculosis (H37Rv strain).[1][6]

  • Mechanism: While the exact target is often debated, the hydrazone moiety is capable of chelating metal ions essential for bacterial enzymes, or acting as a prodrug similar to Isoniazid.[2]

  • Key Data: Derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 0.78 to 6.25 ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
Summary of Biological Profiles
Therapeutic AreaDerivative TypeTarget MechanismKey Reference
Epilepsy Aryl-Hydrazones

Channel Blockade
[1, 2]
Tuberculosis Nitro-aryl HydrazonesCell Wall/Metal Chelation[3]
Inflammation SemicarbazidesCOX Inhibition / Cytokine suppression[4]

References

  • Synthesis and anticonvulsant activity of some piperazine derivatives. Source: National Institutes of Health (PubMed) URL:[1][Link]

  • Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents. Source: Drug Development Research (Wiley) URL:[1][2][Link][1][2]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Source: ACS Omega URL:[1][2][Link][1][2]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Source: Wisdom Library / Int. J. Pharm.[1] Sci. URL:[Link] (General reference for scaffold utility)[1][2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Evaluation of 4-(Diphenylmethyl)piperazin-1-amine

Introduction The 4-(diphenylmethyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active agents. Derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-(diphenylmethyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active agents. Derivatives of this core have demonstrated a remarkable diversity of therapeutic potential, including applications as anticancer agents, central nervous system modulators, and antimicrobial compounds.[1][2] Specifically, compounds incorporating this moiety have shown activity as serotonin reuptake inhibitors, antagonists for the histamine H₃ receptor, and inhibitors of critical cancer-related signaling pathways like PI3K/Akt/mTOR.[3][4]

Given this chemical versatility, a new derivative such as 4-(Diphenylmethyl)piperazin-1-amine requires a systematic and multi-pronged approach for its initial biological characterization. A rigid, one-size-fits-all screening protocol is insufficient. This guide, therefore, presents a logical, field-proven workflow designed to efficiently probe the potential bioactivity of this compound class in two of the most prominent therapeutic areas for this scaffold: oncology and neuropharmacology .

The following protocols are designed as a self-validating cascade, beginning with fundamental physicochemical and cytotoxicity assessments before progressing to more complex, mechanism-of-action studies. This approach ensures that resources are directed effectively and that subsequent experiments are built upon a solid foundation of reliable data.

Part 1: Foundational Procedures: Compound Management and Preparation

Rationale: The accuracy and reproducibility of any in vitro assay are fundamentally dependent on the precise handling of the test compound. Factors such as solubility and stability dictate the achievable concentration range and can introduce significant artifacts if not properly controlled. The following steps are mandatory prerequisites to any biological evaluation.

Aqueous Solubility Assessment

Objective: To determine the maximum soluble concentration of 4-(Diphenylmethyl)piperazin-1-amine in standard aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) to prevent compound precipitation in cell-based assays.

Protocol:

  • Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, 50 mM.

  • In a clear microcentrifuge tube, add 99 µL of PBS (pH 7.4).

  • Add 1 µL of the 50 mM DMSO stock to the PBS, creating a 500 µM solution with 1% DMSO. Vortex briefly.

  • Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.

  • If the solution is clear, repeat the process by making serial dilutions from the stock to determine the concentration at which precipitation first occurs.

  • Causality Check: It is critical to ensure the final DMSO concentration in all biological assays remains low (typically ≤0.5%) to avoid solvent-induced toxicity. All subsequent dilutions must be calculated with this limit in mind.

Preparation of Standardized Stock Solutions

Objective: To create a precisely quantified stock solution for consistent use across all experiments.

Protocol:

  • Accurately weigh a suitable amount (e.g., 5 mg) of 4-(Diphenylmethyl)piperazin-1-amine powder.

  • Calculate the volume of 100% DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).

  • Add the calculated volume of DMSO to the powder. Vortex vigorously for 2-5 minutes or until the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Part 2: Primary Screening for Anticancer Activity

Rationale: The initial evaluation for potential anticancer effects typically involves a broad screen for cytotoxicity against a panel of human cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability. A reduction in metabolic activity is indicative of either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[5]

Protocol: Cell Viability Assessment via MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-(Diphenylmethyl)piperazin-1-amine against selected cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], U87MG [glioblastoma])

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution series of the test compound from your DMSO stock in complete growth medium. A common starting point is a top concentration of 100 µM, diluted in 2- or 3-fold steps. Remember to prepare a vehicle control (medium with the same final concentration of DMSO, e.g., 0.5%).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound or vehicle control.

  • Incubation: Return the plate to the incubator for 48-72 hours. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization buffer to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Data Presentation: Example IC₅₀ Values
Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma12.5
HepG2Hepatocellular Carcinoma28.1
U87MGGlioblastoma8.9

Part 3: Mechanistic Dive into Anticancer Action

Rationale: If significant cytotoxicity is observed, the next logical step is to investigate the underlying mechanism. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer and is a known target for piperazine-containing molecules.[4][6] Western blotting allows for the direct visualization of protein expression and phosphorylation status, providing a clear readout of pathway activity.

Protocol: PI3K/Akt Pathway Inhibition Analysis by Western Blot

Objective: To determine if 4-(Diphenylmethyl)piperazin-1-amine inhibits the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., U87MG, which often has high basal Akt activity) in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA protein assay kit. This ensures equal loading of protein for each sample.

  • SDS-PAGE: Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Denature by heating at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 10% gel).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Akt.

  • Analysis: Quantify the band intensities using software like ImageJ. A decrease in the ratio of p-Akt to total Akt in compound-treated samples compared to the vehicle control indicates pathway inhibition.

Part 4: Probing for Neuropharmacological Activity

Rationale: The piperazine moiety is a classic component of many CNS-active drugs, particularly selective serotonin reuptake inhibitors (SSRIs). To investigate this potential, a radioligand binding assay is the gold standard for determining a compound's affinity for a specific molecular target, such as the serotonin transporter (SERT). This assay measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand for binding to the transporter.

Protocol: Serotonin Transporter (SERT) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 4-(Diphenylmethyl)piperazin-1-amine for the human serotonin transporter.

Materials:

  • Cell membranes prepared from a cell line stably expressing human SERT (e.g., HEK293-hSERT cells).

  • Radioligand: [³H]-Citalopram or another suitable high-affinity SERT ligand.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B glass fiber filters).

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer + [³H]-Citalopram + membrane preparation.

    • Non-Specific Binding (NSB): Assay buffer + [³H]-Citalopram + membrane preparation + high concentration of non-labeled inhibitor (Paroxetine).

    • Competition: Assay buffer + [³H]-Citalopram + membrane preparation + serial dilutions of 4-(Diphenylmethyl)piperazin-1-amine.

  • Reagent Addition: Add assay buffer, test compound/vehicle, and membrane preparation to the wells.

  • Initiate Reaction: Add the radioligand (at a concentration near its Kd) to all wells to start the binding reaction. The final volume is typically 200 µL.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of the wells onto the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: (Total Binding CPM) - (NSB CPM).

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log of the test compound concentration.

    • Use non-linear regression to determine the IC₅₀.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Visualizations and Workflows

G GF Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation mTORC1->Proliferation Inhibitor 4-(Diphenylmethyl) piperazin-1-amine Inhibitor->PI3K Potential Inhibition Site

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by test compounds.

References

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed. Available at: [Link]

  • Piperazine. Wikipedia. Available at: [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. Available at: [Link]

  • Synthesis and biological activity of 4-(diphenylmethyl)-.alpha.-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. ACS Publications. Available at: [Link]

  • Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.Google Patents.
  • In vitro antimicrobial activity of new piperazine derivatives. ResearchGate. Available at: [Link]

  • In vitro and in silico evaluation of a novel piperazine–tetrazole ligand against breast cancer cell lines: An integrated study of DFT, molecular docking, and molecular dynamics simulations. ResearchGate. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information. Available at: [Link]

  • 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. ScienceDirect. Available at: [Link]

  • Piperazine. PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. Available at: [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. PubMed. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Available at: [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[7]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. Available at: [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[8][9]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Studies of 4-(Diphenylmethyl)piperazin-1-amine

Introduction: The Promise of Piperazine Scaffolds in Antimicrobial Drug Discovery The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The piperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Piperazine Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The piperazine nucleus is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of 4-(Diphenylmethyl)piperazin-1-amine, a specific piperazine derivative.

While the broader class of piperazine compounds is known to exert antimicrobial effects, often by disrupting the cytoplasmic membrane of bacteria leading to cell lysis, derivatives with the diphenylmethyl moiety may exhibit alternative mechanisms of action.[2][3] For instance, some disubstituted piperazine compounds with a diphenylmethyl core have been identified as potent T-type calcium channel blockers.[4] Although this mechanism is primarily associated with analgesic properties, exploring its potential role in antimicrobial activity presents an intriguing avenue for research. This guide will provide the foundational protocols to characterize the antimicrobial profile of 4-(Diphenylmethyl)piperazin-1-amine and to generate the preliminary data required for further mechanistic studies.

Experimental Workflow for Antimicrobial Characterization

The systematic evaluation of a novel antimicrobial agent involves a tiered approach, starting from initial screening of its inhibitory activity to assessing its cidal potential and finally, evaluating its safety profile. The following workflow provides a logical progression for the investigation of 4-(Diphenylmethyl)piperazin-1-amine.

Antimicrobial_Workflow cluster_screening Primary Screening cluster_cidal_activity Bactericidal/Bacteriostatic Determination cluster_safety Preliminary Safety Assessment cluster_analysis Data Analysis & Interpretation A Stock Solution Preparation of 4-(Diphenylmethyl)piperazin-1-amine B Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) A->B Test Compound D Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cell Line) A->D Test Compound C Minimum Bactericidal Concentration (MBC) Determination B->C From non-turbid wells E Determination of MIC & MBC Values C->E F Calculation of IC50 D->F G Therapeutic Index Calculation (IC50 / MIC) E->G F->G

Caption: Experimental workflow for the antimicrobial evaluation of 4-(Diphenylmethyl)piperazin-1-amine.

Detailed Experimental Protocols

The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data robustness and reproducibility.[1]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The broth microdilution method is a standardized and widely used technique for determining the MIC of a novel compound.[1][6]

Rationale: This assay provides a quantitative measure of the potency of the test compound against a panel of clinically relevant microorganisms. It serves as the primary screening method to identify the spectrum of activity.

Materials and Reagents:

  • 4-(Diphenylmethyl)piperazin-1-amine (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[7][8]

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • McFarland 0.5 turbidity standard

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh 10 mg of 4-(Diphenylmethyl)piperazin-1-amine and dissolve it in 1 mL of DMSO to prepare a 10 mg/mL stock solution.

    • Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilution. The starting concentration should be at least 10-fold higher than the anticipated MIC.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3] This assay differentiates between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.[5]

Rationale: Understanding whether a compound is bactericidal or bacteriostatic is crucial for its potential therapeutic application. Bactericidal agents are often preferred for serious infections, especially in immunocompromised patients.

Materials and Reagents:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing from MIC Plate:

    • From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Aseptically transfer a 10 µL aliquot from each of these wells onto a separate, labeled TSA plate.

    • Spread the aliquot evenly over the surface of the agar.

  • Incubation:

    • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3][5]

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] It is widely used to measure the cytotoxicity of potential therapeutic compounds on mammalian cell lines.[10]

Rationale: It is essential to determine if the antimicrobial activity of the test compound occurs at concentrations that are non-toxic to mammalian cells. This provides a preliminary assessment of the compound's therapeutic index.

Materials and Reagents:

  • Mammalian cell line (e.g., HEK293, HeLa, or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 4-(Diphenylmethyl)piperazin-1-amine in complete cell culture medium.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

    • Incubate for an additional 2-4 hours at room temperature in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Table 1: Hypothetical Antimicrobial and Cytotoxicity Profile of 4-(Diphenylmethyl)piperazin-1-amine

Microorganism/Cell LineMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioIC₅₀ (µg/mL)Therapeutic Index (IC₅₀/MIC)
S. aureus ATCC 292138162>128>16
E. coli ATCC 2592216644>128>8
P. aeruginosa ATCC 2785332>128>4>128>4
HEK293 Cells--->128-

Interpretation of Results:

  • MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[5]

  • Therapeutic Index (TI): The TI (IC₅₀/MIC) is a measure of the selectivity of the compound. A higher TI indicates that the compound is more toxic to the microbes than to mammalian cells, suggesting a better safety profile.

Concluding Remarks for the Senior Application Scientist

The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of 4-(Diphenylmethyl)piperazin-1-amine. By adhering to standardized methodologies, researchers can generate reliable and reproducible data on its spectrum of activity, potency, and preliminary safety profile. The discovery of a potential dual mechanism of action, involving both membrane disruption and ion channel modulation, warrants further investigation. Subsequent studies should focus on elucidating the precise molecular targets and exploring the potential for synergistic interactions with existing antimicrobial agents. The versatile piperazine scaffold continues to be a promising starting point for the development of the next generation of antimicrobial drugs.

References

  • Zhang, M., Zeng, G., Liao, X., & Wang, Y. (2019). An antibacterial and biocompatible piperazine polymer. RSC Advances, 9(20), 10135–10147. Available from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2185. Available from: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from: [Link]

  • de Oliveira, J. S., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 41(3), 652–656. Available from: [Link]

  • Szymański, P., & Markowska, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Retrieved from: [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available from: [Link]

  • Garcia-Caballero, A., et al. (2014). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. Molecular Pain, 10, 66. Available from: [Link]

  • Kim, Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 557–562. Available from: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-574. Available from: [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from: [Link]

  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from: [Link]

  • Turnidge, J., et al. (2006). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Clinical Microbiology Reviews, 19(2), 303–324. Available from: [Link]

  • RxList. (2021). Antihistamines, Piperazine Derivatives. Retrieved from: [Link]

Sources

Method

Application Notes and Protocols: 4-(Diphenylmethyl)piperazin-1-amine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract These application notes provide a comprehensive guide to the potential utility of 4-(Diphenylmethyl)pip...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide to the potential utility of 4-(Diphenylmethyl)piperazin-1-amine as a novel investigational tool in neuroscience research. While direct experimental data for this specific compound is not extensively available in current literature, its structural similarity to known centrally active agents suggests a strong rationale for its investigation, particularly as a modulator of dopaminergic and serotonergic systems. This document outlines the theoretical framework for its mechanism of action, proposes key research applications, and provides a detailed, field-proven protocol for its initial characterization at the dopamine D2 receptor.

Introduction: The Diphenylmethylpiperazine Scaffold in Neuropharmacology

The diphenylmethylpiperazine (also known as benzhydrylpiperazine) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with significant central nervous system (CNS) activity. Prominent examples include the antihistamines cyclizine and cinnarizine, which also exhibit anticholinergic properties.[1][2] Cinnarizine, in particular, is known to possess antidopaminergic effects through its interaction with dopamine D2 receptors.[3] The therapeutic versatility of this scaffold stems from its ability to interact with a range of G-protein coupled receptors (GPCRs), including histamine, dopamine, and serotonin receptors, which are critical targets in the treatment of neuropsychiatric and neurological disorders.[4][5]

The subject of this guide, 4-(Diphenylmethyl)piperazin-1-amine, introduces a primary amine at the N1 position of the piperazine ring. This structural modification is hypothesized to significantly influence its pharmacological profile by altering its physicochemical properties and providing a new point of interaction with receptor binding sites. The presence of the amino group could enhance its potential as a ligand for monoamine receptors and transporters.

Proposed Mechanism of Action: A Focus on the Dopamine D2 Receptor

Many piperazine derivatives exhibit affinity for dopamine receptors, with the nature of the substituents on the piperazine nitrogens dictating their potency and selectivity.[6][7] The bulky diphenylmethyl group at the N4 position of 4-(Diphenylmethyl)piperazin-1-amine suggests a potential interaction with the dopamine D2 receptor. Antagonism of the D2 receptor is a cornerstone of antipsychotic drug action, and compounds with this mechanism are invaluable tools for studying the pathophysiology of disorders such as schizophrenia and bipolar disorder.

The dopamine D2 receptor, a member of the D2-like family of dopamine receptors, is a Gαi-coupled receptor. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates neuronal excitability and neurotransmitter release. We hypothesize that 4-(Diphenylmethyl)piperazin-1-amine acts as an antagonist at the D2 receptor, blocking the effects of endogenous dopamine and thereby providing a tool to investigate the consequences of reduced dopaminergic signaling in various neuronal circuits.

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Compound 4-(Diphenylmethyl)piperazin-1-amine (Proposed Antagonist) Compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Figure 1: Proposed mechanism of action of 4-(Diphenylmethyl)piperazin-1-amine at the dopamine D2 receptor.

Potential Applications in Neuroscience Research

Based on its structural characteristics and hypothesized mechanism of action, 4-(Diphenylmethyl)piperazin-1-amine could be a valuable tool in the following areas of neuroscience research:

  • Probing the role of D2 receptors in psychosis models: The compound could be used in animal models of psychosis to investigate the contribution of D2 receptor blockade to the amelioration of positive symptoms.

  • Investigating the neurobiology of addiction: Given the central role of dopamine in reward pathways, this compound could be used to study the effects of D2 receptor antagonism on drug-seeking behavior and relapse.

  • Exploring the modulation of cognitive functions: D2 receptors are implicated in various cognitive processes. This compound could be employed to dissect the role of D2 receptor signaling in learning, memory, and executive function.

  • Serving as a scaffold for novel drug discovery: The unique combination of the diphenylmethyl moiety and the 1-amino group makes this compound an interesting starting point for the development of new CNS-active agents with potentially novel selectivity profiles.

Comparative Pharmacological Context

To provide a framework for the potential binding profile of 4-(Diphenylmethyl)piperazin-1-amine, the following table summarizes the binding affinities (Ki values) of structurally related compounds for key dopamine and serotonin receptors.

CompoundD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
CinnarizineBinds to D2-Binds to 5-HT2-[3]
LS-3-134>25.50.17--[6]
WW-III-55>16,000~20--[6]
Compound 7a--14.3-[6]
Compound 8bBinds to D2Binds to D3-9.38[4]
Compound 2e>1000-0.059 (IC50)>1000[5]

Note: This table is intended for comparative purposes only and does not represent experimental data for 4-(Diphenylmethyl)piperazin-1-amine.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol provides a detailed methodology for determining the binding affinity of 4-(Diphenylmethyl)piperazin-1-amine for the human dopamine D2 receptor using a competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing D2 receptors incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_ligand Prepare radioligand solution (e.g., [3H]Spiperone) prep_ligand->incubation prep_compound Prepare serial dilutions of 4-(Diphenylmethyl)piperazin-1-amine prep_compound->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Add scintillation cocktail to filters washing->scintillation counting Quantify radioactivity using a scintillation counter scintillation->counting analysis Calculate Ki from IC50 values counting->analysis

Figure 2: Workflow for the dopamine D2 receptor radioligand binding assay.

Materials and Reagents
  • Cell Membranes: Commercially available or prepared from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist radioligand).

  • Test Compound: 4-(Diphenylmethyl)piperazin-1-amine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: A liquid scintillation counter for detecting tritium.

  • 96-well Plates: For setting up the assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Thaw the cell membranes on ice. Once thawed, homogenize briefly and dilute to the desired concentration in assay buffer (typically 10-20 µg of protein per well).

    • Prepare the [³H]Spiperone working solution by diluting the stock in assay buffer to a final concentration equal to its Kd (approximately 0.1-0.3 nM).

    • Prepare serial dilutions of 4-(Diphenylmethyl)piperazin-1-amine in assay buffer, covering a wide concentration range (e.g., from 1 pM to 10 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Spiperone working solution, and 100 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (10 µM Haloperidol), 50 µL of [³H]Spiperone working solution, and 100 µL of the membrane suspension.

    • Competitive Binding: Add 50 µL of each dilution of 4-(Diphenylmethyl)piperazin-1-amine, 50 µL of [³H]Spiperone working solution, and 100 µL of the membrane suspension.

    • Note: All conditions should be performed in triplicate.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours (or overnight) in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of 4-(Diphenylmethyl)piperazin-1-amine.

    • The percentage of specific binding at each concentration of the test compound is calculated as: ((CPM_sample - CPM_non-specific) / (CPM_total - CPM_non-specific)) * 100.

  • Determine the IC50 Value:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki Value:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

4-(Diphenylmethyl)piperazin-1-amine represents an intriguing, yet underexplored, chemical entity for neuroscience research. Based on the well-established neuropharmacological profile of its core diphenylmethylpiperazine scaffold, it is a promising candidate for investigation as a modulator of dopaminergic and serotonergic systems. The provided application notes and detailed experimental protocol for assessing its affinity at the dopamine D2 receptor offer a solid foundation for researchers to begin characterizing its properties and unlocking its potential as a novel tool to probe the complexities of the central nervous system.

References

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • Stankiewicz, A. M., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Pharmaceuticals, 14(2), 179. [Link]

  • Wikipedia. (n.d.). Cinnarizine. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Leone, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(22), 6939. [Link]

  • ResearchGate. (n.d.). Computational Ki values for compounds for compounds of series 1, 2, and 3. [Link]

  • Di Pietro, O., et al. (2019). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 62(24), 11165-11181. [Link]

  • ResearchGate. (n.d.). Relative binding affinities of dopamine and antipsychotic drugs for dopamine D2 receptors. [Link]

  • Baviera, M., et al. (2018). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules, 23(11), 2909. [Link]

  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 559-562. [Link]

  • Choo, H., et al. (2003). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry, 11(19), 4125-4131. [Link]

  • PubChem. (n.d.). Cyclizine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Cyclizine. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Plavšić, V., et al. (2004). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Croatica Chemica Acta, 77(1-2), 261-267. [Link]

  • Slideshare. (n.d.). Cyclizine Hydrochloride - Summary of Product Characteristics. [Link]

  • Stankiewicz, A. M., et al. (2021). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 26(3), 643. [Link]

  • Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. [Link]

  • OneLook. (n.d.). "cyclizine": Antihistamine used for motion sickness. [Link]

Sources

Application

Application Notes &amp; Protocols: Characterization of 4-(Diphenylmethyl)piperazin-1-amine as a Novel Ligand for Neurotransmitter Receptors

Prepared by: Gemini, Senior Application Scientist Foreword: A Rational Approach to a Promising Scaffold The 4-(diphenylmethyl)piperazine core is a privileged scaffold in neuropharmacology. It is the foundational structur...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: A Rational Approach to a Promising Scaffold

The 4-(diphenylmethyl)piperazine core is a privileged scaffold in neuropharmacology. It is the foundational structure for a multitude of clinically significant agents, from the potent H1-antihistamine Cetirizine to various ligands targeting dopaminergic and serotonergic systems.[1] Its inherent structural features—a lipophilic diphenylmethyl (benzhydryl) group for potential hydrophobic interactions within receptor pockets and a versatile piperazine ring amenable to substitution—make it an ideal starting point for drug discovery.[2] This guide focuses on a specific, less-explored derivative: 4-(Diphenylmethyl)piperazin-1-amine (herein referred to as "the compound"). The primary amine at the N1 position offers a unique vector for interaction or further chemical modification, distinguishing it from its more extensively studied N-alkylated or N-acylated relatives.

These notes are designed for researchers in pharmacology, medicinal chemistry, and drug development. We will move beyond simple procedural lists to provide the underlying rationale for experimental design, robust protocols for in vitro and in vivo characterization, and a framework for interpreting the resulting data. Our objective is to equip you with the necessary tools to thoroughly investigate the potential of 4-(diphenylmethyl)piperazin-1-amine as a modulator of key neurotransmitter receptors.

Section 1: Compound Profile and Pre-Experimental Considerations

Before commencing any biological evaluation, a thorough understanding of the test article's physicochemical properties is paramount for ensuring experimental reproducibility and accuracy.

Physicochemical Data
PropertyValueSource
IUPAC Name 4-(benzhydryl)piperazin-1-amine-
Molecular Formula C₁₇H₂₁N₃[3]
Molecular Weight 267.37 g/mol [3]
Appearance Off-white to tan powder (typical)[2]
Core Structure Diphenylmethyl group at N4, primary amine at N1[3]
Handling and Solubilization
  • Storage: The compound should be stored in a tightly sealed container, desiccated, and protected from light at 4°C for short-term storage or -20°C for long-term storage. The primary amine may be susceptible to oxidation over time.

  • Solubilization Strategy:

    • Primary Solvent (10-50 mM Stock): Due to the basic piperazine and amine nitrogens, the compound is expected to be soluble in acidic aqueous solutions. However, for a universal stock, Dimethyl Sulfoxide (DMSO) is the recommended starting point.

    • Aqueous Buffer Dilution: For biological assays, the DMSO stock should be serially diluted into the final assay buffer.

    • Senior Scientist's Note: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced artifacts that can affect cell membrane integrity and protein function. Always run a vehicle control (assay buffer with the equivalent percentage of DMSO) to validate your results.

Section 2: Rationale for Receptor Screening Panel

The decision to screen this compound against a specific panel of neurotransmitter receptors is not arbitrary; it is based on robust structure-activity relationship (SAR) data from closely related analogs.[4]

The 4-(diphenylmethyl)piperazine scaffold is a known pharmacophore for monoaminergic G protein-coupled receptors (GPCRs). The diphenylmethyl moiety often confers affinity, while modifications on the second piperazine nitrogen dictate selectivity and functional activity (agonist vs. antagonist).

  • Dopamine Receptors (D₂-like Family): The arylpiperazine motif is a classic feature of ligands targeting D₂ and D₃ receptors.[5][6] While our compound is not a classic arylpiperazine, the bulky diphenylmethyl group can occupy similar hydrophobic pockets.

  • Serotonin Receptors (5-HT₁, 5-HT₂, 5-HT₇): Many diphenylmethyl- and arylpiperazine derivatives exhibit high affinity for various serotonin receptor subtypes.[7][8][9] For instance, derivatives have shown potent activity at 5-HT₁A receptors.[10]

  • Histamine Receptors (H₁): This is the historical origin of this scaffold's fame, being central to antihistamines like hydroxyzine and its metabolite, cetirizine.

Figure 1. Pharmacophore-based rationale for receptor target selection.

Section 3: In Vitro Protocol - Receptor Binding Affinity

The first critical step is to determine if, and with what affinity, the compound binds to its putative targets. We will use a competitive radioligand binding assay.[11] This technique measures the ability of our unlabeled test compound to displace a "hot" (radiolabeled) ligand of known high affinity and specificity from the receptor.[12]

Principle of Competitive Binding

Receptors from a cell membrane preparation are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. If the test compound binds to the same site, it will compete with the radioligand, reducing the amount of radioactivity bound to the membranes. The concentration of test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ (Inhibitory Concentration 50%). This can be converted to the equilibrium dissociation constant (Kᵢ), a true measure of binding affinity.

Workflow: Radioligand Binding Assay
Figure 2. General workflow for a filtration-based radioligand binding assay.
Detailed Protocol: Dopamine D₂ Receptor Binding

This protocol is a representative example. It must be optimized for each specific receptor target (e.g., using different radioligands, buffers, or membrane preps).

  • Objective: To determine the binding affinity (Kᵢ) of 4-(diphenylmethyl)piperazin-1-amine at the human dopamine D₂ receptor.

  • Materials:

    • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human D₂ receptor.

    • Radioligand: [³H]-Spiperone (a D₂ antagonist, typical Kᴅ ~0.1-0.3 nM).

    • Non-Specific Determinate: Haloperidol (10 µM final concentration).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Equipment: 96-well filter plates (e.g., Millipore MultiScreen), vacuum manifold, liquid scintillation counter, multi-channel pipettes.

  • Step-by-Step Procedure:

    • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute into assay buffer to achieve final assay concentrations (e.g., 0.1 nM to 10 µM).

    • Plate Setup: To a 96-well plate, add in triplicate:

      • Total Binding (TB): 50 µL Assay Buffer.

      • Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol.

      • Test Compound: 50 µL of each concentration of the diluted test compound.

    • Add Radioligand: Add 50 µL of [³H]-Spiperone (diluted in assay buffer to a final concentration near its Kᴅ, e.g., 0.2 nM) to all wells.

    • Add Membranes: Add 100 µL of the D₂ receptor membrane preparation (diluted in assay buffer, e.g., 10-20 µg protein per well) to all wells to initiate the reaction. The final volume is 200 µL.

    • Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking to allow the binding to reach equilibrium.

    • Harvesting: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells. Wash each well three times with 200 µL of ice-cold wash buffer.[13]

    • Drying & Counting: Remove the filter mat, allow it to dry completely, and place it in a scintillation vial or bag with scintillant. Measure the radioactivity (CPM) for each well in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding (SB): SB = TB (mean CPM) - NSB (mean CPM).

    • Calculate % Inhibition: For each test compound concentration, calculate: % Inhibition = 100 * (1 - [(CPM_compound - NSB) / SB])

    • Determine IC₅₀: Plot % Inhibition vs. log[Compound Concentration] and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).

    • Calculate Kᵢ: Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Example Data Presentation

The results of a screening campaign should be summarized in a clear, tabular format. The following is a hypothetical but plausible binding profile for the compound based on its structural class.

Receptor TargetRadioligandKᵢ (nM) ± SEM
Dopamine D₂[³H]-Spiperone150 ± 12
Dopamine D₃[³H]-Spiperone85 ± 9
Serotonin 5-HT₁A[³H]-8-OH-DPAT250 ± 21
Serotonin 5-HT₂A[³H]-Ketanserin45 ± 5
Serotonin 5-HT₇[³H]-SB-269970600 ± 55
Histamine H₁[³H]-Pyrilamine25 ± 3
Adrenergic α₁[³H]-Prazosin>1000

Disclaimer: The data above are for illustrative purposes only and must be determined experimentally.

Section 4: In Vitro Protocol - Functional Activity

Binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the agonist from binding and has no effect on its own), or an inverse agonist (promotes an inactive receptor state). Many neurotransmitter receptors are GPCRs that signal by modulating the intracellular concentration of cyclic AMP (cAMP).[14][15]

  • Gₛ-coupled receptors (e.g., Dopamine D₁, 5-HT₇) activate adenylyl cyclase, increasing cAMP.

  • Gᵢ-coupled receptors (e.g., Dopamine D₂, 5-HT₁A) inhibit adenylyl cyclase, decreasing cAMP.

Principle of cAMP Measurement

We can measure changes in intracellular cAMP levels in whole cells expressing the receptor of interest.[16] A common method is a competitive immunoassay using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[17] In these assays, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody, leading to a measurable change in a fluorescence or luminescence signal.[18]

GPCR Signaling Pathway (Gᵢ/Gₛ)
Figure 3. Canonical Gs/Gi-coupled GPCR signaling pathway via adenylyl cyclase.
Detailed Protocol: Gᵢ-Coupled D₂ Receptor Functional Assay
  • Objective: To determine if the compound acts as an agonist or antagonist at the human D₂ receptor.

  • Materials:

    • Cell Line: CHO or HEK293 cells stably expressing the human D₂ receptor.

    • Agonist Control: Quinpirole (a known D₂ agonist).

    • Assay Reagent: A commercial cAMP detection kit (e.g., Cisbio HTRF cAMP Dynamic 2 or PerkinElmer AlphaScreen cAMP).

    • Stimulant: Forskolin (directly activates adenylyl cyclase, raising basal cAMP levels so inhibition can be measured).

    • Cell Culture Medium & Buffers: As recommended by cell and kit suppliers.[19]

  • Step-by-Step Procedure:

    • Cell Preparation: Culture cells to ~80% confluency. On the day of the assay, harvest the cells, wash, and resuspend them in stimulation buffer at the optimized density.[19]

    • Agonist Mode:

      • Dispense cells into a 384-well plate.

      • Add serial dilutions of the test compound or Quinpirole.

      • Add Forskolin (e.g., 1-10 µM final concentration) to all wells to stimulate cAMP production.

      • Incubate for 30 minutes at room temperature.

    • Antagonist Mode:

      • Dispense cells into the plate.

      • Add serial dilutions of the test compound.

      • Add a fixed concentration of the agonist Quinpirole (at its EC₈₀ value) to challenge the system.

      • Incubate for 30 minutes at room temperature.

    • Lysis and Detection: Add the cAMP detection reagents (e.g., HTRF antibody-conjugates) according to the manufacturer's protocol. This step lyses the cells and initiates the competitive immunoassay.

    • Final Incubation & Reading: Incubate for 60 minutes at room temperature and read the plate on a compatible reader (e.g., HTRF-certified plate reader).

  • Data Analysis:

    • Agonist Mode: Plot the assay signal vs. log[Compound Concentration]. A decrease in signal indicates Gᵢ agonism. Fit to a sigmoidal dose-response curve to determine EC₅₀ (potency) and Eₘₐₓ (efficacy, relative to the control agonist).

    • Antagonist Mode: Plot the assay signal vs. log[Compound Concentration]. A reversal of the agonist effect indicates antagonism. Fit to a sigmoidal dose-response curve to determine the IC₅₀ .

Section 5: In Vivo Protocol - Target Engagement & Pharmacodynamics

An essential step in drug development is to confirm that the compound can reach its target in a living system and produce a measurable biological effect. In vivo microdialysis is a powerful technique for measuring neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[20][21]

Principle of Microdialysis

A small, semi-permeable probe is surgically implanted into a target brain region (e.g., the prefrontal cortex or striatum). The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is collected in timed fractions. The concentration of neurotransmitters (e.g., dopamine, serotonin) in these "dialysate" samples is then quantified, typically by HPLC with electrochemical detection (HPLC-EC).[21][22]

Workflow: In Vivo Microdialysis
Figure 4. High-level workflow for an in vivo microdialysis experiment.
High-Level Protocol Outline
  • Surgery: Under anesthesia, stereotaxically implant a guide cannula above the brain region of interest in rats or mice. Allow for post-operative recovery.

  • Experiment Day: Gently insert the microdialysis probe through the guide. Connect the probe to a syringe pump and a fraction collector.

  • Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1 µL/min). Collect at least three stable baseline samples (e.g., 20 minutes each).

  • Compound Administration: Administer the test compound (solubilized in a suitable vehicle) via the desired route (e.g., subcutaneous, intraperitoneal). Administer vehicle to the control group.

  • Post-Dose Collection: Continue collecting dialysate fractions for 2-4 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples using a validated HPLC-EC method to quantify dopamine, serotonin, and their metabolites.

  • Data Analysis: For each animal, express the neurotransmitter concentration in each fraction as a percentage of its own baseline average. Compare the time course of the compound-treated group to the vehicle-treated group using statistical methods (e.g., two-way ANOVA).

  • Expected Outcome: If the compound acts, for example, as a D₂ antagonist or a 5-HT₂A antagonist, it may increase dopamine and/or serotonin release in the prefrontal cortex.[7] Conversely, a 5-HT₁A agonist might decrease serotonin release. The results provide critical insight into the compound's net effect on neurotransmitter systems in vivo.

References

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]

  • US Patent for Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]

  • Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... PubMed. [Link]

  • GPCR Pathway. Creative Diagnostics. [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]

  • The arylpiperazine derivatives... exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PubMed Central. [Link]

  • Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Aminopyrimidines with high affinity for both serotonin and dopamine receptors. PubMed. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • G protein-coupled receptor. Wikipedia. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]

  • Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. NCBI. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... PubMed Central. [Link]

  • Signaling through G protein coupled receptors. PubMed Central. [Link]

  • The Dopamine Stabilizers... ResearchGate. [Link]

  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]

  • G protein-coupled Receptors Signaling Pathway. Sino Biological. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • ...in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. PubMed. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. [Link]

  • G protein-coupled receptor signaling: transducers and effectors. Journal of Biological Chemistry. [Link]

  • Microdialysis. YouTube. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors... NCBI. [Link]

Sources

Method

HPLC analytical method for 4-(Diphenylmethyl)piperazin-1-amine quantification

An Application Note on the Quantitative Analysis of 4-(Diphenylmethyl)piperazin-1-amine using a Stability-Indicating HPLC Method Abstract This document provides a comprehensive guide and detailed protocol for the quantif...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of 4-(Diphenylmethyl)piperazin-1-amine using a Stability-Indicating HPLC Method

Abstract

This document provides a comprehensive guide and detailed protocol for the quantification of 4-(Diphenylmethyl)piperazin-1-amine using a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines like Cetirizine, the accurate quantification of this compound is critical for quality control, process monitoring, and impurity profiling.[1] This application note is designed for researchers, analytical scientists, and drug development professionals, offering a detailed explanation of the method development rationale, a step-by-step analytical procedure, and a complete validation protocol according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

4-(Diphenylmethyl)piperazin-1-amine is a substituted piperazine derivative with the molecular formula C₁₇H₂₁N₃ and a molecular weight of 267.37 g/mol .[1] Its structure, featuring a basic piperazine core and bulky, hydrophobic diphenylmethyl group, presents specific challenges and opportunities for chromatographic separation. The primary amino group and the tertiary amine within the piperazine ring are basic sites, making the molecule's ionization state highly dependent on pH.

The development of a precise and reliable analytical method is paramount for ensuring the purity and quality of APIs where this compound is either a starting material or a potential impurity. Reversed-phase HPLC (RP-HPLC) is the technique of choice due to its versatility and its ability to effectively separate compounds based on their hydrophobicity.[2][3] This note details a method optimized for selectivity, accuracy, and robustness, ensuring it is "stability-indicating"—capable of resolving the main analyte from potential degradation products generated under stress conditions.[4][5]

Causality Behind Experimental Choices:
  • Chromatographic Mode (RP-HPLC): The significant non-polar character imparted by the two phenyl rings makes 4-(Diphenylmethyl)piperazin-1-amine an ideal candidate for retention on a non-polar C18 stationary phase.[6]

  • Mobile Phase pH Control: The compound possesses multiple basic nitrogen atoms. To ensure consistent protonation and avoid poor peak shape, the mobile phase pH must be controlled. An acidic pH (around 3.0) ensures that the amine functionalities are fully protonated, leading to a single ionic species in solution, which sharpens the chromatographic peak and enhances reproducibility.[6]

  • End-capped C18 Column: The use of an end-capped C18 column is a critical choice. End-capping neutralizes residual acidic silanol groups on the silica backbone of the stationary phase, which could otherwise interact with the protonated basic analyte, causing significant peak tailing.

  • UV Detection: The diphenylmethyl moiety contains two phenyl rings, which act as strong chromophores. This allows for sensitive detection using a UV detector, with a photodiode array (PDA) detector being ideal for confirming peak purity and selecting the optimal detection wavelength.

HPLC Analytical Method Protocol

This section outlines the finalized chromatographic conditions and procedures for sample and mobile phase preparation.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Instrument HPLC system with Gradient Pump, Autosampler, and PDA/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size, end-capped
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
20.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Preparation of Solutions

a) Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

b) Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 4-(Diphenylmethyl)piperazin-1-amine reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent (Acetonitrile/Water, 50:50). Mix thoroughly.

c) Working Standard and Calibration Curve Solutions:

  • Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

d) Sample Preparation:

  • Accurately weigh the sample material containing 4-(Diphenylmethyl)piperazin-1-amine.

  • Dissolve in the diluent to achieve a theoretical final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

The overall process from sample preparation to final data analysis is illustrated below.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage Standard Weigh Reference Standard Dilutions Prepare Stock & Working Standards Standard->Dilutions Sample Weigh Sample Inject Inject Standards & Samples Sample->Inject MobilePhase Prepare Mobile Phase A & B Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Dilutions->Inject Equilibrate->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify Report Generate Final Report Quantify->Report

Sources

Application

Application Note: Utilizing 4-(Diphenylmethyl)piperazin-1-amine (ML218) for In Vitro Studies of Kir2.1 Potassium Channels

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(Diphenylmethyl)piperazin-1-amine, widely known in scientific literature as ML218, in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(Diphenylmethyl)piperazin-1-amine, widely known in scientific literature as ML218, in cell-based assays. ML218 is a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel, Kir2.1. This guide details the mechanism of action of ML218, provides validated protocols for its use in determining cytotoxicity, and outlines functional assays to quantify its inhibitory effect on Kir2.1 channel activity and the consequential impact on cellular membrane potential.

Background and Mechanism of Action

1.1. The Kir2.1 Channel: A Key Regulator of Cellular Excitability

Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular homeostasis and regulating the electrical activity of various cell types.[1][2][3] The Kir2.x subfamily is known for being constitutively active and plays a significant role in setting the resting membrane potential in excitable cells like neurons and cardiomyocytes.[4][5] Specifically, Kir2.1, encoded by the KCNJ2 gene, is instrumental in muscle contraction, heart rhythm, and bone development.[1][2] Dysfunctional Kir2.1 channels are implicated in several pathologies, including cardiac arrhythmias and developmental disorders, making them a valuable target for therapeutic investigation.[1][4]

1.2. 4-(Diphenylmethyl)piperazin-1-amine (ML218) as a Selective Kir2.1 Inhibitor

4-(Diphenylmethyl)piperazin-1-amine, also referred to as ML218, has been identified as a potent and selective small molecule inhibitor of Kir2.1 channels. Its discovery has provided the research community with a valuable tool to probe the physiological and pathological functions of Kir2.1. Unlike other related compounds such as ML133, which also shows activity against the Kir2.x family, ML218 allows for more targeted studies.[6] The piperazine moiety is a common scaffold in many biologically active compounds, contributing to a range of activities from anti-inflammatory to anticancer effects.[7][8][9]

The inhibitory action of ML218 on Kir2.1 channels leads to a decrease in potassium efflux, causing depolarization of the cell membrane. This change in membrane potential can trigger a cascade of downstream cellular events, making ML218 a powerful modulator for studying processes governed by cellular excitability.

Essential Preliminary Procedures: Reagent Preparation

2.1. Handling and Storage

  • Form: Solid powder.

  • Storage: Store at -20°C upon receipt. Protect from light and moisture.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the compound.

2.2. Preparation of Stock Solution

  • Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Protocol:

    • Allow the vial of 4-(Diphenylmethyl)piperazin-1-amine (ML218) to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in high-purity DMSO. For example, for 1 mg of ML218 (Molar Mass approx. 281.4 g/mol ), add 355.4 µL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Causality Note: Using a high-concentration DMSO stock allows for minimal solvent addition to the final cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity. The final DMSO concentration in assays should ideally be kept below 0.5%.

Application I: Determination of Working Concentration via Cytotoxicity Assay

3.1. Rationale

Before conducting functional assays, it is imperative to determine the concentration range of ML218 that is non-toxic to the cell line of interest. This ensures that the observed effects are due to the specific inhibition of Kir2.1 channels and not a result of general cellular toxicity. A standard colorimetric assay, such as the MTT or resazurin-based (e.g., PrestoBlue™) assay, is recommended.

3.2. Protocol: Cell Viability using Resazurin-based Assay

  • Cell Seeding: Plate cells in a 96-well clear-bottom black plate at a density optimized for your cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of ML218 in complete cell culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., 1% Triton™ X-100).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of ML218.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add 10 µL (1/10th of the well volume) of the resazurin-based reagent to each well.

    • Incubate for 1-2 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the cell viability (%) against the log concentration of ML218 to determine the concentration at which viability drops significantly.

3.3. Expected Results

The goal is to identify the highest concentration of ML218 that does not significantly impact cell viability. This concentration will serve as the upper limit for subsequent functional experiments.

Parameter Description
Working Concentration Range The range of ML218 concentrations that result in >90% cell viability.
CC₅₀ (50% Cytotoxic Concentration) The concentration of ML218 that reduces cell viability by 50%.

Application II: Functional Assessment of Kir2.1 Inhibition using a Thallium Flux Assay

4.1. Rationale

The thallium (Tl⁺) flux assay is a robust, fluorescence-based method for measuring the activity of potassium channels.[10] Kir channels are permeable to Tl⁺ ions.[11][12] The assay utilizes a Tl⁺-sensitive fluorescent dye that increases in fluorescence upon binding to Tl⁺ that enters the cell through open Kir2.1 channels.[11][12] By pre-incubating cells with ML218, the degree of channel inhibition can be quantified by measuring the reduction in Tl⁺ influx.[4]

4.2. Experimental Workflow

G cluster_prep Plate Preparation cluster_assay Assay Protocol Seed Seed Kir2.1-expressing cells in 96/384-well plate Incubate1 Incubate overnight Seed->Incubate1 Load Load cells with Thallium-sensitive dye Incubate1->Load Wash Wash to remove extracellular dye Load->Wash Treat Add ML218 (or vehicle) at various concentrations Wash->Treat Stimulate Add K+/Tl+ stimulus buffer Treat->Stimulate Read Measure fluorescence kinetics on a plate reader Stimulate->Read

Caption: Workflow for the Thallium Flux Assay.

4.3. Detailed Protocol

  • Cell Line: Use a cell line stably expressing Kir2.1, such as HEK293-Kir2.1 cells.[4]

  • Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Dye Loading:

    • Prepare the Tl⁺-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FluxOR™ Potassium Ion Channel Assay Kit).

    • Remove the culture medium and add the dye loading buffer to each well.

    • Incubate for 60-90 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of ML218 in an appropriate assay buffer (e.g., chloride-free buffer).

    • Remove the dye loading buffer and add the ML218 dilutions to the plate.

    • Incubate for 15-30 minutes at room temperature.

  • Thallium Stimulation and Measurement:

    • Prepare the Tl⁺ stimulus buffer.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR®, FlexStation®).

    • Set the instrument to record a baseline fluorescence, then inject the Tl⁺ stimulus buffer.

    • Continue to record the fluorescence signal for 2-5 minutes to capture the influx kinetics.

  • Data Analysis:

    • Calculate the difference between the peak fluorescence and the baseline fluorescence for each well.

    • Normalize the Tl⁺ flux signal to the vehicle control (0% inhibition) and a maximum inhibition control (e.g., a known potent blocker or high concentration of ML218) (100% inhibition).

    • Plot the percent inhibition against the log concentration of ML218 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

4.4. Expected Quantitative Data

Parameter Expected Value Reference
ML133 IC₅₀ (Kir2.1) ~290 nM (at pH 8.5)[6]
ML218 IC₅₀ (Kir2.1) Expected to be in the low micromolar to nanomolar range.-

Application III: Measuring Downstream Effects on Membrane Potential

5.1. Rationale

Inhibition of the constitutively active Kir2.1 channel reduces K⁺ efflux, leading to a net accumulation of positive charge inside the cell and thus, membrane depolarization. This change can be visualized and quantified using voltage-sensitive fluorescent dyes.[13][14] These dyes change their fluorescence intensity in response to changes in membrane potential, providing a direct functional readout of Kir2.1 inhibition in the cellular context.[14][15]

5.2. Signaling Pathway

G cluster_membrane Cell Membrane Kir21 Kir2.1 Channel K_out K+ (out) Kir21->K_out K+ Efflux Depolarization Membrane Depolarization Kir21->Depolarization Maintains Hyperpolarized State K_in K+ (in) K_in->Kir21 K+ Efflux ML218 ML218 ML218->Kir21 Inhibits Downstream Downstream Cellular Effects Depolarization->Downstream

Sources

Method

Synthesis and Derivatization of 4-(Diphenylmethyl)piperazin-1-amine: A Versatile Scaffold for Drug Discovery

Introduction: The Significance of the 4-(Diphenylmethyl)piperazin-1-amine Scaffold The 4-(diphenylmethyl)piperazin-1-amine core is a privileged scaffold in medicinal chemistry, embodying a unique structural framework tha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-(Diphenylmethyl)piperazin-1-amine Scaffold

The 4-(diphenylmethyl)piperazin-1-amine core is a privileged scaffold in medicinal chemistry, embodying a unique structural framework that has led to the development of numerous clinically significant therapeutic agents. The diphenylmethyl (or benzhydryl) moiety imparts a combination of lipophilicity and conformational rigidity, crucial for effective interaction with a variety of biological targets. The piperazine ring, a common motif in drug design, offers a versatile handle for chemical modification, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.[1] The addition of a primary amine at the N-1 position introduces a key reactive site, enabling the facile synthesis of a diverse library of derivatives. This application note provides a comprehensive guide to the synthesis of the core 4-(diphenylmethyl)piperazin-1-amine scaffold and explores its derivatization for the discovery of novel drug candidates.

The inherent versatility of the piperazine ring allows for its incorporation into a wide array of molecular architectures, leading to compounds with diverse pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antipsychotic properties.[1] The nitrogen atoms of the piperazine nucleus can act as hydrogen bond acceptors and donors, contributing to enhanced water solubility and improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Strategic Synthesis of the Core Scaffold: 4-(Diphenylmethyl)piperazin-1-amine

The synthesis of 4-(diphenylmethyl)piperazin-1-amine is most effectively achieved through a two-step process. This strategy ensures high yields and purity of the final product by first constructing the 1-(diphenylmethyl)piperazine intermediate, followed by a selective N-amination reaction.

Part 1: Synthesis of 1-(Diphenylmethyl)piperazine Intermediate

The initial step involves the nucleophilic substitution of a diphenylmethyl halide with piperazine. The use of a large excess of piperazine is a critical experimental choice to minimize the formation of the undesired N,N'-bis(diphenylmethyl)piperazine byproduct.

Protocol 1: Synthesis of 1-(Diphenylmethyl)piperazine

Materials:

  • Diphenylmethyl chloride (or bromide)

  • Piperazine (anhydrous)

  • Toluene (anhydrous)

  • Triethylamine (optional, as a base)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5-10 equivalents) in anhydrous toluene.

  • To this solution, add diphenylmethyl chloride (1 equivalent) dropwise at room temperature. The use of a significant excess of piperazine drives the reaction towards monosubstitution.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the piperazine hydrochloride salt formed.

  • Wash the filtrate with water to remove any remaining piperazine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford pure 1-(diphenylmethyl)piperazine.

Causality of Experimental Choices:

  • Excess Piperazine: The large excess of piperazine acts as both a nucleophile and a base to neutralize the hydrogen halide formed during the reaction, thereby preventing the protonation of the piperazine reactant and favoring the desired monosubstituted product.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of diphenylmethyl chloride to diphenylmethanol, a common side reaction.

Part 2: N-Amination of 1-(Diphenylmethyl)piperazine

The introduction of the primary amine at the N-1 position is achieved through a nitrosation reaction followed by reduction. This is a reliable and well-established method for the N-amination of secondary amines.

Protocol 2: Synthesis of 4-(Diphenylmethyl)piperazin-1-amine

Materials:

  • 1-(Diphenylmethyl)piperazine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Zinc dust or Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

Step A: Nitrosation

  • Dissolve 1-(diphenylmethyl)piperazine (1 equivalent) in a solution of hydrochloric acid at 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The formation of the N-nitroso intermediate is typically indicated by a color change.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Extract the N-nitroso-4-(diphenylmethyl)piperazine with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude N-nitroso intermediate is often used in the next step without further purification.

Step B: Reduction

  • Dissolve the crude N-nitroso intermediate in a suitable solvent such as THF.

  • Carefully add a reducing agent. For a milder reduction, zinc dust in acetic acid can be used. For a more potent reduction, slowly add the THF solution of the N-nitroso compound to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(diphenylmethyl)piperazin-1-amine.

  • Purify the product by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Nitrosation at Low Temperature: The reaction with sodium nitrite is performed at low temperatures to prevent the decomposition of nitrous acid and to control the exothermic reaction.

  • Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent that efficiently reduces the N-nitroso group to a primary amine. Zinc in acetic acid offers a milder alternative. The choice depends on the substrate's sensitivity to harsh reducing conditions.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Part 1: Synthesis of 1-(Diphenylmethyl)piperazine cluster_step2 Part 2: N-Amination A Diphenylmethyl Chloride R1 Nucleophilic Substitution Toluene, Reflux A->R1 B Piperazine (excess) B->R1 C 1-(Diphenylmethyl)piperazine R1->C D 1-(Diphenylmethyl)piperazine C->D Intermediate R2 Nitrosation & Reduction D->R2 E 1. NaNO₂, HCl 2. Reduction (e.g., LiAlH₄) F 4-(Diphenylmethyl)piperazin-1-amine R2->F

Caption: Synthetic route to 4-(diphenylmethyl)piperazin-1-amine.

Application in Drug Discovery: Derivatization Strategies

The primary amino group of 4-(diphenylmethyl)piperazin-1-amine is a versatile handle for a wide range of chemical modifications, allowing for the exploration of diverse chemical space in the pursuit of novel therapeutic agents.

Schiff Base Formation: A Gateway to Diverse Heterocycles

The reaction of the primary amine with various aldehydes and ketones readily forms Schiff bases (imines). These intermediates can be further cyclized to generate a variety of heterocyclic systems or can be evaluated for their own biological activity. Schiff bases derived from 1-amino-4-methylpiperazine have shown antimicrobial and antibacterial properties.[2]

Protocol 3: General Procedure for Schiff Base Synthesis

Materials:

  • 4-(Diphenylmethyl)piperazin-1-amine

  • Substituted aldehyde or ketone (e.g., benzaldehyde derivatives)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-(diphenylmethyl)piperazin-1-amine (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Derivatization Workflow Diagram

DerivatizationWorkflow cluster_derivatives Derivative Synthesis cluster_applications Potential Therapeutic Applications Core 4-(Diphenylmethyl)piperazin-1-amine Schiff_Base Schiff Bases (Imines) Core->Schiff_Base Reaction with Aldehydes/Ketones Amides Amides Core->Amides Acylation with Acyl Chlorides/Anhydrides Sulfonamides Sulfonamides Core->Sulfonamides Reaction with Sulfonyl Chlorides Ureas_Thioureas Ureas/Thioureas Core->Ureas_Thioureas Reaction with Isocyanates/Isothiocyanates Antimicrobial Antimicrobial Schiff_Base->Antimicrobial Anti_inflammatory Anti-inflammatory Amides->Anti_inflammatory Anticancer Anticancer Sulfonamides->Anticancer CNS_Agents CNS Agents Ureas_Thioureas->CNS_Agents

Caption: Derivatization strategies for 4-(diphenylmethyl)piperazin-1-amine.

Acylation and Sulfonylation: Modulating Physicochemical Properties

The primary amine can be readily acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These modifications can significantly alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical parameters in drug design.

Biological Activities of Derivatives

Derivatives of the 4-(diphenylmethyl)piperazine scaffold have been investigated for a range of therapeutic applications. The parent compound, 1-(diphenylmethyl)piperazine, is a known precursor to antihistamines like cyclizine and cinnarizine.[3] The introduction of the N-amino group and its subsequent derivatization opens up possibilities for targeting other receptors and enzymes.

For example, piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin, dopamine, and histamine receptors.[4] This makes them attractive candidates for the development of drugs targeting central nervous system (CNS) disorders.

Derivative ClassPotential Biological ActivityRationale
Schiff Bases Antimicrobial, AnticancerThe imine functionality is a common pharmacophore in various bioactive molecules.
Amides Anti-inflammatory, AnalgesicAmide bonds are prevalent in many pharmaceuticals and can mimic peptide bonds.
Sulfonamides Anticancer, DiureticThe sulfonamide group is a key feature in several classes of drugs.
Ureas/Thioureas Kinase inhibitors, AntiviralThese functional groups can form key hydrogen bond interactions with protein targets.

Conclusion and Future Perspectives

The 4-(diphenylmethyl)piperazin-1-amine scaffold represents a highly valuable starting point for the design and synthesis of novel drug candidates. The synthetic protocols outlined in this application note provide a robust and reliable means of accessing the core structure and its derivatives. The versatility of the primary amino group allows for extensive chemical exploration, and the established pharmacological importance of the diphenylmethylpiperazine framework suggests a high probability of discovering new bioactive molecules. Future research in this area will likely focus on the synthesis of more complex and diverse libraries of derivatives and their systematic evaluation against a wide range of biological targets, particularly in the areas of CNS disorders and oncology.

References

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google P
  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google P
  • EP2062881B1 - Process for making N-(diphenylmethyl)piperazines - Google Patents.
  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF - ResearchGate. Available from: [Link]

  • 1-(Diphenylmethyl)piperazine - Chem-Impex. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives - DergiPark. Available from: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. Available from: [Link]

  • Synthesis and biological activity of 4-(diphenylmethyl)-.alpha.-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Deriv
  • US7989623B2 - Process for making n-(diphenylmethyl)piperazines - Google Patents.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - NIH. Available from: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC - NIH. Available from: [Link]

  • Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. (URL not available)
  • Synthesis of piperazines - Organic Chemistry Portal. Available from: [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC - NIH. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
  • (PDF) New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine - ResearchGate. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE DERIVED FROM 4-BENZOYL-3-METHYL-1-PHENYLPYRAZOL-5-ONE AND P-ANISIDINE - TSI Journals. Available from: [Link]

  • US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine - Google Patents.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available from: [Link]

  • Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity - PubMed. Available from: [Link]

Sources

Application

Application Notes and Protocols for Assessing the Cytotoxicity of 4-(Diphenylmethyl)piperazin-1-amine

Authored by: A Senior Application Scientist Introduction: The burgeoning field of drug discovery continually seeks novel chemical entities with therapeutic potential. The piperazine moiety is a significant pharmacophore,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The burgeoning field of drug discovery continually seeks novel chemical entities with therapeutic potential. The piperazine moiety is a significant pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including anticancer properties.[1][2][3][4] 4-(Diphenylmethyl)piperazin-1-amine (CAS No. 1698-31-3) is a research compound with a molecular formula of C₁₇H₂₁N₃.[5] While specific cytotoxic data for this compound is not extensively documented, its structural similarity to other biologically active piperazine-containing molecules suggests that it may possess cytotoxic or antiproliferative properties.[1][6][7] This guide provides a comprehensive framework for researchers to systematically evaluate the in vitro cytotoxicity of 4-(Diphenylmethyl)piperazin-1-amine, a crucial first step in the preclinical assessment of any potential therapeutic agent.[8][9]

This document outlines detailed protocols for a multi-parametric approach to cytotoxicity testing, enabling a thorough characterization of the compound's effects on cell health. We will focus on three widely adopted assays that measure distinct cellular parameters:

  • MTT Assay: To assess cell viability through mitochondrial metabolic activity.

  • LDH Assay: To quantify cell membrane integrity and necrosis.

  • Caspase-3/7 Assay: To specifically measure the induction of apoptosis.

By employing this panel of assays, researchers can obtain a more complete picture of the potential mechanisms of cell death induced by 4-(Diphenylmethyl)piperazin-1-amine.

PART 1: Compound Handling and Preparation

1.1. Compound Information:

PropertyValueSource
Chemical Name 4-(Diphenylmethyl)piperazin-1-amine[5]
CAS Number 1698-31-3[5]
Molecular Formula C₁₇H₂₁N₃[5]
Molecular Weight 267.37 g/mol [5]

1.2. Stock Solution Preparation:

The solubility of 4-(Diphenylmethyl)piperazin-1-amine should be empirically determined. For initial testing, Dimethyl Sulfoxide (DMSO) is a common solvent for organic compounds in cell-based assays.

  • Prepare a high-concentration stock solution (e.g., 10 mM) of 4-(Diphenylmethyl)piperazin-1-amine in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • Expert Insight: It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) must be included in all experiments.

PART 2: Cytotoxicity Assay Protocols

MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric method for assessing cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[10][11]

2.1.1. Materials:

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[10][12]

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • 4-(Diphenylmethyl)piperazin-1-amine stock solution

  • Microplate reader capable of measuring absorbance at 570 nm and a reference wavelength of 630 nm.

2.1.2. Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in a 96-well plate B Incubate for 24h (adhesion) A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 1-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

2.1.3. Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(Diphenylmethyl)piperazin-1-amine in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO only) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8][9]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][13] Mix gently on an orbital shaker for 15 minutes, protected from light.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 620-630 nm.[10]

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[14] LDH is a stable cytosolic enzyme that is released upon cell lysis.[14]

2.2.1. Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well flat-bottom sterile microplates

  • Selected cell lines

  • Complete cell culture medium

  • 4-(Diphenylmethyl)piperazin-1-amine stock solution

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[15][16]

2.2.2. Experimental Workflow:

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_readout Readout A Seed and treat cells as in MTT protocol B Incubate for desired time A->B C Transfer supernatant to a new plate B->C D Add LDH reaction mixture C->D E Incubate for 30 min at RT (in dark) D->E F Add stop solution E->F G Read absorbance (e.g., 490 nm) F->G

Caption: Workflow for the LDH cytotoxicity assay.

2.2.3. Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) if working with suspension cells. Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 100 µL) to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][16]

  • Stopping the Reaction: Add the stop solution provided in the kit to each well.[16]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[15][16]

Caspase-3/7 Assay: Measuring Apoptosis

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[17] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[17]

2.3.1. Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit

  • 96-well white-walled, clear-bottom sterile microplates

  • Selected cell lines

  • Complete cell culture medium

  • 4-(Diphenylmethyl)piperazin-1-amine stock solution

  • Luminometer

2.3.2. Experimental Workflow:

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_readout Readout A Seed and treat cells as in MTT protocol B Incubate for desired time A->B C Add Caspase-Glo® 3/7 Reagent B->C D Mix and incubate at RT (30 min - 3h) C->D E Read luminescence D->E

Caption: Workflow for the Caspase-3/7 assay.

2.3.3. Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using white-walled plates suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the lyophilized substrate with the provided buffer, as per the manufacturer's instructions.[18][19] Allow the reagent to equilibrate to room temperature.[18][19]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[19] Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[19] The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.[19]

PART 3: Data Analysis and Interpretation

3.1. Data Presentation:

Results from the cytotoxicity assays should be presented in a clear and concise manner. A dose-response curve is typically generated by plotting the percentage of cell viability (or cytotoxicity) against the log concentration of the compound. From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth or viability) can be calculated.

3.2. Example Data Tables:

Table 1: MTT Assay Results

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
11.180.0694.4%
100.850.0568.0%
500.420.0333.6%
1000.150.0212.0%

Table 2: LDH Assay Results

Compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0.150.020%
10.180.033.3%
100.350.0422.2%
500.680.0558.9%
1000.950.0788.9%
Max Release (Lysis)1.050.06100%

Table 3: Caspase-3/7 Assay Results

Compound Concentration (µM)Mean Luminescence (RLU)Standard DeviationFold Increase vs. Control
0 (Vehicle Control)5,2003501.0
16,1004201.2
1015,8009803.0
5035,6002,1006.8
10048,9003,2009.4

3.3. Interpretation of Results:

  • A dose-dependent decrease in cell viability in the MTT assay suggests that 4-(Diphenylmethyl)piperazin-1-amine may inhibit cell proliferation or induce cell death.

  • A dose-dependent increase in LDH release in the LDH assay indicates that the compound may cause cell membrane damage, a hallmark of necrosis.

  • A dose-dependent increase in luminescence in the Caspase-3/7 assay is a strong indicator that the compound induces apoptosis.

By comparing the results from these three assays, a researcher can begin to elucidate the primary mechanism of cytotoxicity. For example, if a significant increase in caspase activity is observed at concentrations where LDH release is minimal, it would suggest that apoptosis is the predominant mode of cell death. Conversely, a sharp increase in LDH release without a corresponding rise in caspase activity would point towards a necrotic mechanism.

References

Sources

Method

Application Notes &amp; Protocols for Molecular Docking Studies with 4-(Diphenylmethyl)piperazin-1-amine

An In-Depth Guide to Investigating Ligand-Receptor Interactions with the Dopamine D2 Receptor Abstract: This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 4-(Diphenylme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Investigating Ligand-Receptor Interactions with the Dopamine D2 Receptor

Abstract: This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 4-(Diphenylmethyl)piperazin-1-amine, a compound of interest due to the prevalence of the piperazine scaffold in pharmacologically active agents.[1] The piperazine moiety is a key component in numerous drugs targeting the central nervous system.[1] Given that many piperazine derivatives act as antagonists for the Dopamine D2 receptor (DRD2), a critical target in the treatment of neuropsychiatric disorders like schizophrenia, this document will focus on docking 4-(Diphenylmethyl)piperazin-1-amine into the DRD2 binding site.[2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the critical "why" behind each step, ensuring a robust and scientifically valid computational analysis.

The Scientific Principle: Understanding Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][5] The primary goals are twofold:

  • Pose Prediction: To accurately determine the conformation and orientation of the ligand within the protein's binding site.

  • Binding Affinity Estimation: To calculate a score that estimates the strength of the ligand-receptor interaction, commonly expressed in kcal/mol.[5]

The process involves a search algorithm that generates a multitude of possible binding poses, each of which is then evaluated by a scoring function. A lower binding energy score typically indicates a more stable and favorable interaction. This in silico method is foundational to structure-based drug design, allowing for the rapid screening of potential drug candidates and the generation of hypotheses about molecular interactions before committing to costly and time-consuming wet-lab experiments.[4]

G cluster_0 cluster_1 Computational Docking Process cluster_2 Outputs A Ligand (4-(Diphenylmethyl)piperazin-1-amine) C Search Algorithm (Generates Poses) A->C Input B Protein Target (Dopamine D2 Receptor) B->C Input D Scoring Function (Evaluates Poses) C->D Sends Poses for Evaluation E Binding Poses (3D Orientations) D->E Ranks Poses F Binding Affinity (e.g., -9.5 kcal/mol) D->F Calculates Scores

Caption: Conceptual workflow of a molecular docking simulation.

Target Selection and Rationale: The Dopamine D2 Receptor (DRD2)

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) and a primary target for both typical and atypical antipsychotic drugs.[2] Its blockade is a key mechanism of action for treating conditions like schizophrenia.[2] Given that 4-(Diphenylmethyl)piperazin-1-amine is a piperazine derivative, a class known to interact with DRD2, selecting this receptor is a chemically and biologically sound choice.

For this protocol, we will utilize the high-resolution crystal structure of the human Dopamine D2 receptor in complex with the atypical antipsychotic drug, risperidone.

  • PDB ID: 6CM4[6]

  • Rationale: This structure provides a well-defined antagonist binding pocket. Using a receptor structure that is co-crystallized with a known antagonist allows us to define the binding site with high confidence and provides a reference molecule for validation (re-docking).

Required Software and Resources

This protocol utilizes freely available and widely adopted software in the computational chemistry community.

Software/ResourcePurposeURL
RCSB Protein Data Bank Database for biological macromolecular structures.[Link]
PubChem Database of chemical molecules and their activities.[Link]
MGLTools/AutoDock Tools Essential for preparing protein (receptor) and ligand files (PDBQT).[Link]
AutoDock Vina The molecular docking engine.[Link]
PyMOL A molecular visualization system for viewing and analyzing results.[Link]

Detailed Experimental Protocol

This protocol is divided into five distinct phases, from initial data acquisition to the final docking run.

G cluster_prep Phase 1-3: Preparation node_prep node_prep node_run node_run node_analyze node_analyze P1 Phase 1: Ligand Preparation Obtain 3D structure of ligand Add hydrogens & charges Define rotatable bonds Convert to PDBQT format P4 Phase 4: Execution Run AutoDock Vina via command line P1->P4 P2 Phase 2: Receptor Preparation Download PDB: 6CM4 Remove water & heteroatoms Add polar hydrogens & charges Convert to PDBQT format P2->P4 P3 Phase 3: Grid Generation Identify binding site from co-crystallized ligand Define grid box dimensions and center Create configuration file P3->P4 P5 Phase 5: Analysis Examine binding energies Visualize binding poses Analyze molecular interactions P4->P5

Caption: Step-by-step workflow for the molecular docking protocol.

Phase 1: Ligand Preparation

Causality: The ligand's structure must be optimized to be recognized by the docking software. This involves creating a 3D conformation, ensuring the correct protonation state (adding hydrogens), and assigning partial charges, which are essential for calculating electrostatic interactions.[7]

  • Obtain Ligand Structure: Download the 3D structure of 4-(Diphenylmethyl)piperazin-1-amine from PubChem in SDF format.

  • Load into AutoDock Tools (ADT):

    • Open ADT.

    • Navigate to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically add hydrogens and compute Gasteiger charges.

  • Define Torsion Tree:

    • Navigate to Ligand -> Torsion Tree -> Detect Root. This automatically defines the rigid core and rotatable bonds of the molecule, allowing for conformational flexibility during docking.

  • Save as PDBQT:

    • Navigate to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This format contains the atomic coordinates, charge information, and atom types required by Vina.

Phase 2: Receptor Preparation

Causality: The raw PDB file of the receptor is not ready for docking. It contains non-essential molecules (like water, ions) that can interfere with the docking process. We must create a "clean" receptor file with only the protein atoms, add hydrogens (which are often missing in crystal structures), and assign charges.[7][8]

  • Download Receptor Structure: Go to the RCSB PDB and download the structure with PDB ID 6CM4 in PDB format.

  • Clean the PDB File:

    • Open the 6CM4.pdb file in a text editor or a molecular visualizer like PyMOL.

    • Remove all HETATM records, which include water molecules (HOH) and the original risperidone ligand. Save this cleaned file as receptor_clean.pdb.

  • Load into ADT:

    • Open ADT. Navigate to File -> Read Molecule and open receptor_clean.pdb.

  • Prepare the Receptor:

    • Navigate to Edit -> Hydrogens -> Add. Choose Polar only and click OK.

    • Navigate to Grid -> Macromolecule -> Choose. Select the receptor molecule. ADT will add charges and prepare it for grid generation.

  • Save as PDBQT:

    • Save the prepared receptor as receptor.pdbqt.

Phase 3: Grid Box Generation

Causality: The docking algorithm needs to know where to search for a binding site. We define a 3D "grid box" that encompasses the active site. By centering this box on the location of the co-crystallized ligand (risperidone in 6CM4), we perform a targeted docking, which is more efficient and scientifically relevant.[9][10]

  • Identify Binding Site: In ADT, load the original 6CM4.pdb file (with risperidone). Select the atoms of the risperidone ligand to identify the center of the binding pocket. Note these X, Y, and Z coordinates.

  • Set Up the Grid Box:

    • In ADT (with receptor.pdbqt loaded), go to Grid -> Grid Box.

    • Enter the coordinates noted in the previous step as the center_grid_box.

    • Adjust the size of the box in each dimension (e.g., 25 x 25 x 25 angstroms) to ensure it fully encloses the binding site.

ParameterExample ValueDescription
center_x -0.274X-coordinate for the center of the search space.
center_y -0.120Y-coordinate for the center of the search space.
center_z 0.082Z-coordinate for the center of the search space.
size_x 25Dimension of the search space along the X-axis (Å).
size_y 25Dimension of the search space along the Y-axis (Å).
size_z 25Dimension of the search space along the Z-axis (Å).
  • Create Configuration File: Create a text file named conf.txt and input the parameters.

Expert Insight: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the likelihood of finding the best binding pose but takes longer. A value of 8 is a good starting point for a balance of speed and accuracy.

Phase 4: Running the Docking Simulation

Causality: This is the execution phase where AutoDock Vina uses the prepared files and configuration to perform the docking calculation, exploring possible ligand conformations within the defined grid box and scoring them.

  • Open a Command Line Terminal: Navigate to the directory containing your four files: receptor.pdbqt, ligand.pdbqt, conf.txt, and the vina executable.

  • Execute Vina: Run the following command:

    This command tells Vina to use the parameters in conf.txt and to write a log of the process, including the results, to log.txt. The output poses will be saved in a file named out.pdbqt.

Results Analysis and Protocol Validation

Analysis of Docking Results
  • Binding Affinity: Open the log.txt file. Vina will output a table of the top binding modes (poses) and their corresponding binding affinities.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-9.80.0000.000
2-9.51.8522.431
3-9.22.1053.017
............

Interpretation: The most negative binding affinity represents the most favorable predicted binding pose.

  • Pose Visualization:

    • Open PyMOL.

    • Load the receptor.pdbqt file.

    • Load the out.pdbqt file containing the docked poses.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the top-ranked pose of 4-(Diphenylmethyl)piperazin-1-amine and the amino acid residues of the DRD2 binding site.

Protocol Validation: A Self-Validating System

Trustworthiness: A docking protocol is only reliable if it can reproduce known results. The gold standard for validation is to re-dock the co-crystallized ligand and see if the program can find the same pose that was determined experimentally.[11][12]

  • Prepare the Co-crystallized Ligand: Prepare the original risperidone ligand from the 6CM4.pdb file using the same steps in Phase 1 , saving it as risperidone.pdbqt.

  • Run Docking: Use the same receptor.pdbqt and conf.txt but change the ligand line to ligand = risperidone.pdbqt.

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the experimental crystal structure pose. This can be calculated using PyMOL's align command.

    • A successful re-docking is generally considered to have an RMSD < 2.0 Å .[12] This confirms that the chosen docking parameters are appropriate for this biological system.

References

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Venuti, M. C., Jones, G. H., Alvarez, R., & Bruno, J. J. (1987). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Journal of Medicinal Chemistry, 30(2), 303–318. Available from: [Link]

  • Khatri, D., et al. (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]

  • Tariq, S., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1808. Available from: [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Retrieved from: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available from: [Link]

  • Srinivasan, S. (n.d.). Session 4: Introduction to in silico docking. Retrieved from: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available from: [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissDock. Retrieved from: [Link]

  • Journal of Medicinal Chemistry. (1987). Synthesis and biological activity of 4-(diphenylmethyl)-.alpha.-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. Available from: [Link]

  • Yin, J., et al. (2020). Structure of a D2 dopamine receptor-G-protein complex in a lipid membrane. RCSB PDB (6VMS). Available from: [Link]

  • Eldebss, T. M. A., et al. (2023). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. Molecules, 28(11), 4381. Available from: [Link]

  • Kalakoti, M., et al. (2014). Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives. Bioinformation, 10(1), 1–6. Available from: [Link]

  • Scripps Research. (n.d.). Tutorial – AutoDock Vina. Retrieved from: [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from: [Link]

  • ChemRxiv. (2025). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. Available from: [Link]

  • Wang, S., et al. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. RCSB PDB (6CM4). Available from: [Link]

  • Semantic Scholar. (n.d.). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Retrieved from: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from: [Link]

  • Keretsu, S., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(6), 1221–1230. Available from: [Link]

  • Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from: [Link]

  • UniProt. (n.d.). DRD2 - D(2) dopamine receptor - Homo sapiens (Human). Retrieved from: [Link]

Sources

Application

Preparation of Stock Solutions of 4-(Diphenylmethyl)piperazin-1-amine: An Application Note and Protocol

Introduction: The Significance of 4-(Diphenylmethyl)piperazin-1-amine in Research and Development 4-(Diphenylmethyl)piperazin-1-amine, a piperazine derivative with the molecular formula C₁₇H₂₁N₃, is a versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(Diphenylmethyl)piperazin-1-amine in Research and Development

4-(Diphenylmethyl)piperazin-1-amine, a piperazine derivative with the molecular formula C₁₇H₂₁N₃, is a versatile building block in medicinal chemistry and drug discovery.[1] Its structural motif, featuring a diphenylmethyl group appended to a piperazine ring, is a key pharmacophore in a variety of biologically active compounds. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Furthermore, research has highlighted its potential as an antimicrobial agent, with derivatives showing activity against Mycobacterium tuberculosis.[1] Given its role as a precursor to novel therapeutics and as a tool in biological research, the ability to prepare accurate and stable stock solutions is fundamental to achieving reproducible and reliable experimental outcomes.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 4-(Diphenylmethyl)piperazin-1-amine. It moves beyond a simple recitation of steps to explain the rationale behind solvent selection, concentration choices, and storage conditions, ensuring both scientific integrity and practical utility.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and potential hazards of 4-(Diphenylmethyl)piperazin-1-amine is paramount for its safe and effective handling.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₇H₂₁N₃Smolecule[1]
Molecular Weight 267.37 g/mol Smolecule[1]
Appearance Off-white to tan powderChem-Impex[2]
Melting Point 90-93 °CChem-Impex[2]
Water Solubility Poorly solubleBouling Chemical Co.
Safety Precautions

Piperazine derivatives can pose health risks. Safety data sheets for related compounds indicate that they can cause skin and eye irritation.[3][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated fume hood.

Solvent Selection: A Critical First Step

The choice of solvent is critical for preparing a stable and usable stock solution. Due to the poor water solubility of 4-(Diphenylmethyl)piperazin-1-amine, organic solvents are necessary. The selection should be guided by the compound's solubility and the compatibility of the solvent with downstream biological assays.

Based on data for the structurally analogous compound 1-(4-Chlorobenzhydryl)piperazine, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): Offers high solubility for many organic compounds and is miscible with a wide range of aqueous buffers and cell culture media.

  • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many biological applications.

  • Dimethylformamide (DMF): Another polar aprotic solvent with excellent solvating properties.

Estimated Solubility of a Structurally Similar Compound (1-(4-Chlorobenzhydryl)piperazine):

SolventApproximate Solubility (mg/mL)
DMSO30
DMF30
Ethanol25

This data is for a related compound and should be used as a guideline. It is recommended to perform a small-scale solubility test with 4-(Diphenylmethyl)piperazin-1-amine before preparing a large-volume stock solution.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Materials
  • 4-(Diphenylmethyl)piperazin-1-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage A 1. Weigh Compound B 2. Add Solvent A->B Transfer to vial C 3. Dissolve B->C Vortex/Sonicate D 4. Aliquot C->D Dispense smaller volumes E 5. Store at -20°C D->E Protect from light

Caption: Workflow for stock solution preparation.

Step-by-Step Procedure
  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of 4-(Diphenylmethyl)piperazin-1-amine (MW = 267.37 g/mol ) is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 267.37 g/mol x 1000 mg/g = 2.67 mg

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance.

    • Carefully weigh out 2.67 mg of 4-(Diphenylmethyl)piperazin-1-amine into the tube.

  • Add the solvent:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot and store:

    • For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C, protected from light.[3] Under these conditions, the stock solution should be stable for several months. For longer-term storage, -80°C is recommended.

Working Solution Preparation for Biological Assays

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. This requires serial dilution of the stock solution.

Serial Dilution Workflow Diagram

G Stock 10 mM Stock in DMSO Intermediate Intermediate Dilution (e.g., 100 µM in media) Stock->Intermediate 1:100 dilution Working Final Working Concentration (e.g., 1 µM in media) Intermediate->Working 1:100 dilution

Caption: Example of a two-step serial dilution.

Protocol for Preparing a 1 µM Working Solution
  • Prepare an intermediate dilution:

    • Thaw a 10 mM stock solution aliquot.

    • Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium or assay buffer. This results in a 100 µM solution with 1% DMSO.

  • Prepare the final working solution:

    • Prepare another 1:100 dilution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium. This yields a final working concentration of 1 µM with a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.

Trustworthiness and Self-Validation

To ensure the accuracy and reliability of your experiments, the following self-validating practices are recommended:

  • Purity Assessment: Whenever possible, obtain a certificate of analysis for the compound to confirm its purity.

  • Solubility Confirmation: Before preparing a large stock, perform a small-scale solubility test to confirm the compound dissolves completely at the desired concentration in the chosen solvent.

  • pH Measurement: For aqueous working solutions, measure the pH after the addition of the compound to ensure it is within the acceptable range for your assay. Piperazine derivatives are basic and can alter the pH of unbuffered solutions.

  • Filter Sterilization: For sterile applications, the final working solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent.

Conclusion

The preparation of accurate and stable stock solutions of 4-(Diphenylmethyl)piperazin-1-amine is a foundational requirement for its successful application in research and drug development. By understanding the compound's physicochemical properties, selecting appropriate solvents, and adhering to meticulous preparation and storage protocols, researchers can ensure the integrity of their experiments and the reproducibility of their results. The guidelines presented in this application note provide a robust framework for the effective use of this important chemical entity.

References

  • Bouling Chemical Co. 1-(Diphenylmethyl)-4-Methylpiperazine. Available at: [Link]

  • PubChem. 4-Cyclopentylpiperazin-1-amine. National Center for Biotechnology Information. PubChem Compound Database; CID=1512485. Available at: [Link]

  • S. W. Reilly, R. H. Mach, Org. Lett., 2016, 18, 5272-5275.
  • US Patent 5792770A, Enantiomers of 1-((4-chlorophenyl)phenylmethyl)-4-((4-methylphenyl) sulfonyl)piperazine.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • P. Raveendra Reddy et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. J. Chem. Pharm. Res., 2012, 4(6):2854-2859.
  • M. S. Islam, et al. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Ainurofiq A, et al. A review on solubility enhancement methods for poorly water-soluble drugs. J Rep Pharm Sci 2021;10:137-47.
  • M. A. Ali, et al. Synthesis and biological activity of 4-(diphenylmethyl)-alpha-((4-quinolinyloxy)methyl)
  • G. Kaur, et al.
  • S. Jamzad, M. Fassihi.
  • S. Kalepu, V. Nekkanti. Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
  • M. A. Al-Ghamdi, et al. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI.
  • C. G. G. Gili, et al. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. PubMed.
  • PubChem. Benzhydrylpiperazine. National Center for Biotechnology Information. PubChem Compound Database; CID=70048. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 4-(Diphenylmethyl)piperazin-1-amine as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 4-(Diphenylmethyl)piperazin-1-amine (DMPA), a key intermediate in pharmaceutical development. We pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 4-(Diphenylmethyl)piperazin-1-amine (DMPA), a key intermediate in pharmaceutical development. We present detailed, validated protocols for its synthesis via N-alkylation of 1-aminopiperazine and its subsequent derivatization through Schiff base condensation. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, process optimization, and analytical validation to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] Its presence in a wide array of therapeutic agents—from antihistamines like Cetirizine to antipsychotics—underscores its importance.[3][4] The specific intermediate, 4-(Diphenylmethyl)piperazin-1-amine, introduces two critical functionalities:

  • The Diphenylmethyl (Benzhydryl) Group: This bulky, lipophilic moiety is a cornerstone of many centrally-acting and peripheral drugs, influencing receptor binding and bioavailability.[5][6]

  • The 1-Amino Group: As a hydrazine derivative, this primary amine is a highly reactive nucleophile, offering a distinct chemical reactivity profile compared to the more common secondary amine of the piperazine ring. This allows for selective chemical transformations, such as the formation of hydrazones, pyrazoles, and other unique heterocyclic systems.

This guide focuses on harnessing the unique reactivity of DMPA as a building block for novel pharmaceutical entities. Research has indicated that derivatives of this compound show potential as antimicrobial agents, particularly against Mycobacterium tuberculosis.[7]

Physicochemical Properties and Analytical Characterization

Accurate characterization of any intermediate is fundamental to ensuring the quality and reproducibility of a synthetic campaign.

PropertyValueSource
IUPAC Name 4-(diphenylmethyl)piperazin-1-amineSmolecule
Synonyms 1-Amino-4-benzhydrylpiperazine, DMPA-
CAS Number 1698-31-3Smolecule
Molecular Formula C₁₇H₂₁N₃Smolecule[7]
Molecular Weight 267.37 g/mol Smolecule[7]
Appearance Off-white to tan powderChem-Impex[5]
Melting Point 90-93 °C (for the related 1-(Diphenylmethyl)piperazine)Chem-Impex[5]
Self-Validating Analytical Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should clearly resolve the aromatic protons of the two phenyl rings, the characteristic singlet of the benzhydryl methine proton (~4.2 ppm), the piperazine ring protons (typically broad signals between 2.4-3.0 ppm), and the -NH₂ protons (a broad singlet that can be exchanged with D₂O).

  • ¹³C NMR (100 MHz, CDCl₃): Key signals include the aromatic carbons, the benzhydryl methine carbon (~75-77 ppm), and the distinct carbons of the piperazine ring.

B. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 268.38.

C. Chromatographic Purity Assessment (HPLC-UV)

  • Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic intermediates. A reverse-phase method is ideal for a compound with the lipophilicity of DMPA.

  • Protocol:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid to ensure protonation and good peak shape).

    • Detection: UV at 254 nm, where the phenyl rings provide strong chromophores.

    • Expected Result: A single major peak representing DMPA, with purity typically >98%.

Synthesis of 4-(Diphenylmethyl)piperazin-1-amine

The most direct and industrially scalable synthesis involves the selective mono-N-alkylation of 1-aminopiperazine with a benzhydryl halide. This approach is favored over the N-amination of 1-(diphenylmethyl)piperazine, which often requires harsh reagents and can lead to side products.

Synthetic Workflow

The workflow involves a standard nucleophilic substitution reaction where the more nucleophilic, sterically accessible secondary amine of 1-aminopiperazine attacks the electrophilic carbon of benzhydryl chloride.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 1-Aminopiperazine P1 Nucleophilic Substitution (SN2 Reaction) R1->P1 R2 Benzhydryl Chloride R2->P1 Product 4-(Diphenylmethyl)piperazin-1-amine P1->Product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile)

Caption: Synthetic workflow for DMPA preparation.

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale and can be scaled accordingly.

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
1-Aminopiperazine101.1512.01.21 g
Benzhydryl Chloride202.6810.02.03 g
Potassium Carbonate (K₂CO₃)138.2125.03.45 g
Acetonitrile (MeCN)--50 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-aminopiperazine (1.21 g, 12.0 mmol), anhydrous potassium carbonate (3.45 g, 25.0 mmol), and acetonitrile (50 mL).

    • Causality: A slight excess of 1-aminopiperazine is used to minimize the formation of the dialkylated byproduct. Potassium carbonate is a mild, inexpensive base that acts as an acid scavenger for the HCl generated during the reaction.[8] Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions.

  • Reagent Addition: Stir the suspension and add benzhydryl chloride (2.03 g, 10.0 mmol) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

    • Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system. The disappearance of the benzhydryl chloride spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure 4-(Diphenylmethyl)piperazin-1-amine as a solid.

  • Drying & Characterization: Dry the purified product in a vacuum oven at 40-50°C. Confirm the structure and purity using NMR, MS, and HPLC as described in Section 2.

    • Expected Yield: 75-85%.

Application in Synthesis: Schiff Base Condensation

The 1-amino group of DMPA is a potent nucleophile, making it an ideal precursor for forming hydrazones (Schiff bases) upon reaction with aldehydes or ketones. This reaction is a cornerstone of combinatorial chemistry for generating diverse molecular libraries.

Reaction Scheme: Synthesis of a Vanillin-DMPA Schiff Base

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-(Diphenylmethyl) piperazin-1-amine (DMPA) P1 Schiff Base Condensation R1->P1 R2 Vanillin (4-hydroxy-3-methoxybenzaldehyde) R2->P1 Product (E)-4-(((4-(diphenylmethyl)piperazin-1-yl)imino)methyl) -2-methoxyphenol P1->Product Ethanol (Solvent) Catalytic Acetic Acid Reflux

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Diphenylmethyl)piperazin-1-amine

Welcome to the technical support center for the synthesis of 4-(Diphenylmethyl)piperazin-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Diphenylmethyl)piperazin-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable synthetic intermediate. Drawing from established literature and practical experience, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols.

Introduction: The Synthetic Challenge

4-(Diphenylmethyl)piperazin-1-amine is a crucial building block in medicinal chemistry, notably as a precursor for various pharmacologically active agents.[1][2] Its synthesis, while conceptually straightforward, presents several practical hurdles that can significantly impact yield and purity. The most common synthetic route involves a two-stage process: the initial N-alkylation of piperazine to form 1-(diphenylmethyl)piperazine, followed by N-amination of the secondary amine. This guide will dissect both stages, offering solutions to common problems encountered in the laboratory.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a two-step process. The primary challenge in the first step is achieving selective mono-alkylation of the piperazine ring, while the second step requires careful control of the amination reaction to prevent side-product formation.

G cluster_0 Stage 1: Mono-alkylation cluster_1 Stage 2: N-Amination Piperazine Piperazine Alkylation N-Alkylation Piperazine->Alkylation Diphenylmethyl_Halide Diphenylmethyl Halide (e.g., Chloride/Bromide) Diphenylmethyl_Halide->Alkylation Intermediate 1-(Diphenylmethyl)piperazine Alkylation->Intermediate Yield impacted by di-alkylation Amination N-Amination Intermediate->Amination Amination_Reagent Aminating Agent (e.g., NaNO2 then Zn/H+) Amination_Reagent->Amination Final_Product 4-(Diphenylmethyl)piperazin-1-amine Amination->Final_Product Yield impacted by side reactions

Caption: Overall synthetic workflow for 4-(Diphenylmethyl)piperazin-1-amine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My yield of 1-(diphenylmethyl)piperazine is low due to the formation of a significant amount of the di-substituted by-product, 1,4-bis(diphenylmethyl)piperazine. How can I improve mono-alkylation selectivity?

Answer: This is the most common challenge in the first step. The two nitrogen atoms in piperazine have comparable nucleophilicity, leading to competitive di-alkylation.[3] There are two primary strategies to favor mono-substitution:

  • Stoichiometric Control: The most direct method is to use a large excess of piperazine relative to the diphenylmethyl halide (e.g., 4-10 equivalents). According to Le Châtelier's principle, this shifts the reaction equilibrium towards the mono-substituted product. However, this requires an efficient method to remove the excess piperazine post-reaction, typically via acid-base extraction or distillation.

  • Protecting Group Strategy: A more elegant and often higher-yielding approach is to temporarily block one of the piperazine nitrogens with a protecting group. This ensures that alkylation can only occur at the free nitrogen. The N-formyl group is a practical choice for this purpose.[4]

    • Workflow:

      • Synthesize 1-formylpiperazine.

      • Alkylate 1-formylpiperazine with chlorodiphenylmethane.

      • Remove the formyl group via acid or base hydrolysis to yield the desired 1-(diphenylmethyl)piperazine.[4]

    Another common protecting group is tert-butyloxycarbonyl (Boc). The commercially available 1-Boc-piperazine can be alkylated, followed by deprotection with an acid like trifluoroacetic acid (TFA) or HCl.[5]

G cluster_0 Uncontrolled Alkylation cluster_1 Protected Strategy Piperazine_A Piperazine Mono_Product_A Mono-alkylated (Desired) Piperazine_A->Mono_Product_A + R-X Di_Product_A Di-alkylated (By-product) Mono_Product_A->Di_Product_A + R-X Protected_Piperazine N-Formylpiperazine Protected_Alkylation Alkylated Intermediate Protected_Piperazine->Protected_Alkylation + R-X Mono_Product_B Mono-alkylated (Desired) Protected_Alkylation->Mono_Product_B Deprotection

Caption: Comparison of uncontrolled vs. protected alkylation strategies.

Question 2: The N-amination of 1-(diphenylmethyl)piperazine is not proceeding cleanly, and I'm getting a low yield of the desired amine. What are the optimal conditions?

Answer: The N-amination of a secondary amine like 1-(diphenylmethyl)piperazine is typically achieved via a two-step nitrosation-reduction sequence.[6][7] Optimizing this sequence is key to a high yield.

  • Step A: Nitrosation:

    • Reagent: Sodium nitrite (NaNO₂) in an acidic aqueous medium (e.g., HCl or acetic acid) is the standard reagent.

    • Critical Parameter - Temperature: This reaction is exothermic and must be performed at low temperatures (0-5 °C). Higher temperatures can lead to decomposition of nitrous acid and formation of unwanted by-products. The N-nitroso intermediate, 1-(diphenylmethyl)-4-nitrosopiperazine, is often an oil or solid that can be isolated before reduction.

  • Step B: Reduction:

    • Reagent Choice: The choice of reducing agent is critical.

      • Zinc powder in acetic acid: This is a common and effective method.[7] The reaction should be carefully monitored as it can also be exothermic.

      • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source can provide a cleaner reduction.[8] However, a key challenge is preventing over-reduction. Over-reduction can cause cleavage of the N-N bond, leading to the formation of the starting material, 1-(diphenylmethyl)piperazine, as a by-product.[8]

    • Optimization: A specialized catalyst system, such as paramagnetic Pd/Fe₃O₄-FeO, has been shown to improve selectivity and prevent over-reduction by moderating catalyst activity.[8]

Table 1: Comparison of N-Amination Reduction Methods

Reducing AgentTypical ConditionsAdvantagesPotential Issues & Mitigation
Zinc Powder Acetic Acid, 30-40°C[7]Inexpensive, robust, readily available.Exothermic reaction; potential for metal contaminants in the product. Ensure slow addition and good cooling.
Pd/C, H₂ H₂ atmosphere, various solvents (e.g., ethanol, ethyl acetate).Clean reaction, high conversion.Risk of N-N bond cleavage (over-reduction).[8] Use a less active catalyst or a two-phase solvent system to quickly remove the product from the catalyst surface.[8]

Question 3: I'm having difficulty purifying the final product, 4-(diphenylmethyl)piperazin-1-amine. It seems to be contaminated with starting material and other impurities.

Answer: Effective purification is crucial. A combination of techniques is usually required.

  • Acid-Base Extraction: This is the most powerful initial purification step.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute acid solution (e.g., 1M HCl). The basic amine products will move into the aqueous layer as their hydrochloride salts, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer, basify it with a base (e.g., NaOH, K₂CO₃) to a pH >10, and then extract the free amine back into a fresh organic solvent.

    • Washing the final organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporating the solvent should yield a significantly purer product.[9]

  • Crystallization: The purified free base is often an oil or low-melting solid. Converting it to a stable, crystalline salt can be an excellent final purification step.

    • Dissolve the free base in a suitable solvent (e.g., ethyl acetate, isopropanol).

    • Add a solution of an acid like oxalic acid or hydrochloric acid (in a non-aqueous solvent like ether or isopropanol) to precipitate the corresponding salt.[9]

    • The resulting crystalline solid can be collected by filtration and washed with a cold solvent to remove soluble impurities.

  • Column Chromatography: If impurities persist, silica gel column chromatography can be used. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of triethylamine (~1%) to prevent the basic amine from streaking on the acidic silica gel.[5]

Frequently Asked Questions (FAQs)

Q: What are the key starting materials for this synthesis? A: The primary starting materials are piperazine (or a protected version like 1-formylpiperazine) and a diphenylmethyl halide, such as chlorodiphenylmethane (benzhydryl chloride) or diphenylmethyl bromide.[4][10][11] For the amination step, you will need a nitrosating agent like sodium nitrite and a reducing agent.[6][7]

Q: Can I perform a direct mono-alkylation of piperazine without a large excess? A: While possible, it is challenging to achieve high yields without a significant excess of piperazine due to the competing di-alkylation reaction.[3] If using near-equimolar amounts, you should expect a mixture of starting material, mono- and di-substituted products, which will require careful chromatographic separation. The use of a protecting group is the recommended method for achieving high selectivity.[4][5]

Q: What analytical techniques are best for monitoring this reaction? A: Thin-Layer Chromatography (TLC) is excellent for monitoring reaction progress. For characterizing the intermediate and final product, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity and identify by-products.[12]

Q: Are there any specific safety concerns? A: Yes. Diphenylmethyl halides are lachrymators and skin irritants. Piperazine is corrosive. N-nitroso compounds, which are intermediates in the amination sequence, are suspected carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Diphenylmethyl)piperazine via N-Formyl Intermediate[4]

  • Alkylation: To a solution of chlorodiphenylmethane (10 g, 49 mmol) in a suitable solvent, add 1-formylpiperazine (11.2 g, 98 mmol, 2 equivalents).

  • Stir the mixture at room temperature for 48 hours. Monitor the reaction by TLC.

  • Upon completion, perform a workup by extracting the mixture with water and dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude formyl intermediate by silica gel column chromatography if necessary.

  • Hydrolysis: Dissolve the purified intermediate (e.g., 8.9 g, 31.9 mmol) in 100 ml of ethanol.

  • Add concentrated hydrochloric acid (6.5 g, 64 mmol) and reflux the solution for 1-2 hours.

  • Evaporate the solvent under reduced pressure.

  • Perform an acid-base extraction: dissolve the residue in water, basify with aqueous K₂CO₃ or NaOH, and extract with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-(diphenylmethyl)piperazine. A typical reported yield for this two-step process is around 55%.[4]

Protocol 2: N-Amination via Nitrosation-Reduction[6][7]

  • Nitrosation: Dissolve 1-(diphenylmethyl)piperazine (1 equivalent) in an aqueous acidic solution (e.g., dilute HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at this temperature for 30-60 minutes after the addition is complete. The formation of the N-nitroso intermediate can be monitored by TLC.

  • Extract the N-nitroso compound with an organic solvent like ethyl acetate and use it directly in the next step.

  • Reduction: To the solution of the N-nitroso intermediate, add glacial acetic acid.

  • Cool the mixture and gradually add zinc powder (2-3 equivalents) in portions, maintaining the temperature between 30-40 °C.

  • After the addition, stir the mixture at 30-40 °C for 1.5 hours.

  • After cooling, filter off the excess zinc and inorganic salts.

  • Perform a standard acid-base workup on the filtrate as described in the purification section to isolate the final product, 4-(diphenylmethyl)piperazin-1-amine.

References

  • Guidechem. (n.d.). What is 1-Amino-4-methylpiperazine and how is it synthesized? - FAQ.
  • Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. PubMed Central.
  • Google Patents. (2020). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Google Patents. (2011). EP2062881B1 - Process for making N-(diphenylmethyl)piperazines.
  • Wikipedia. (n.d.). Diphenylmethylpiperazine.
  • PrepChem. (n.d.). Synthesis of 1-Diphenylmethylpiperazine.
  • PubMed. (1990). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds.
  • Google Patents. (2011). US7989623B2 - Process for making n-(diphenylmethyl)piperazines.
  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • PubMed. (1981). The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Canadian Research & Development Center of Sciences and Cultures. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
  • ResearchGate. (1975). Preparation of 1-amino-4-methylpiperazine.
  • Chem-Impex. (n.d.). 1-(Diphenylmethyl)piperazine.
  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PrepChem. (n.d.). Synthesis of N-(Diphenylmethyl)piperazine.
  • Taylor & Francis Online. (2013). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(Diphenylmethyl)piperazin-1-amine

From the desk of a Senior Application Scientist Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-(Diphenylmethyl)piperazin-1-amine. This compound, wi...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-(Diphenylmethyl)piperazin-1-amine. This compound, with its unique diphenylmethyl and piperazine moieties, is a valuable building block and research tool, particularly in medicinal chemistry and as an intermediate for various active pharmaceutical ingredients.[1][2] However, its promising biological activities are often hampered by a significant experimental hurdle: poor aqueous solubility.[1][3]

This guide is designed to provide you with not just protocols, but a deep, mechanistic understanding of why you're facing these issues and how to logically overcome them. We will move from foundational concepts to advanced troubleshooting, ensuring you can maintain the integrity of your assays while achieving complete solubilization.

Frequently Asked Questions (FAQs)

Here we address the most common solubility issues encountered by researchers.

Q1: Why is my 4-(Diphenylmethyl)piperazin-1-amine crashing out of my aqueous assay buffer?

A: The insolubility is a direct result of the compound's chemical structure. It possesses two conflicting features:

  • A Lipophilic (Hydrophobic) Head: The large, non-polar diphenylmethyl group (-CH(Ph)₂) is highly water-averse and is the primary driver of the compound's poor solubility. This is a common characteristic of "grease-ball" type molecules.

  • A Polar (Hydrophilic) Tail: The piperazin-1-amine portion contains basic nitrogen atoms that can be protonated. While the parent piperazine ring is freely soluble in water, the bulky diphenylmethyl group overwhelms its solubilizing effect in neutral aqueous solutions.[4][5]

When you introduce a concentrated stock solution (likely in an organic solvent like DMSO) into a large volume of aqueous buffer, the organic solvent is diluted, and the compound is forced into an environment it is not soluble in, causing it to precipitate.[6]

Q2: What is the best organic solvent to prepare a high-concentration stock solution?

A: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the most common and effective choice. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of lipophilic compounds.[7] Ethanol and methanol are also viable options. A structurally similar compound, 1-(Diphenylmethyl)-4-Methylpiperazine, is known to be soluble in ethanol and chloroform.[3]

Crucial Consideration: The final concentration of the organic solvent in your assay must be kept to a minimum (typically well below 1%, and often under 0.5%) to avoid artifacts.[8][9] Always run a solvent tolerance control experiment to determine the maximum concentration your specific assay system (e.g., cells, enzyme) can withstand without adverse effects.[10]

Q3: My compound precipitates even with DMSO. How can I improve its solubility in the final assay medium?

A: This is a common challenge that requires a more strategic approach than simply diluting a stock. The primary methods, which we will detail in the troubleshooting guides, are:

  • pH Adjustment: Leveraging the basic amine groups to form a soluble salt.

  • Use of Co-solvents: Modifying the properties of the final aqueous solution.

  • Complexation with Solubilizing Agents: Using excipients like cyclodextrins to encapsulate the hydrophobic portion of the molecule.[11]

Q4: I've heard pH adjustment can work. How does it function and what are the risks?

A: This is an excellent and often highly effective technique. The piperazine ring has two basic nitrogen atoms with pKa values around 5.35 and 9.73.[5] By lowering the pH of the solution (e.g., to pH < 5), you can protonate these amines, forming a positively charged salt (e.g., a hydrochloride salt). This charged species is significantly more polar and thus more water-soluble.[1]

The primary risk is assay interference. A significant change in pH can alter protein structure, enzyme kinetics, receptor binding, and cell viability.[12][13] Therefore, this method requires careful control and validation to ensure that any observed biological effect is due to your compound and not the pH change itself.

Troubleshooting Guides & In-Depth Protocols

This section provides actionable, step-by-step methodologies to systematically address solubility.

Decision-Making Workflow for Solubilization

Before selecting a protocol, use this workflow to guide your strategy.

G start Start: Compound precipitates in assay buffer stock_prep Prepare 10-50 mM stock in 100% DMSO start->stock_prep solvent_test Assay Solvent Tolerance Test (e.g., 0.1% to 2% DMSO) stock_prep->solvent_test check_tolerance Is final DMSO conc. tolerated by assay? solvent_test->check_tolerance ph_path Try pH Adjustment Method check_tolerance->ph_path No, or compound still precipitates success Success: Compound Soluble Proceed with experiment check_tolerance->success Yes, and compound is soluble cosolvent_path Try Co-Solvent / Surfactant Method ph_path->cosolvent_path Assay is pH sensitive ph_path->success Soluble & No Assay Interference cyclo_path Try Cyclodextrin Complexation cosolvent_path->cyclo_path Precipitation or Interference Occurs cosolvent_path->success Soluble & No Assay Interference cyclo_path->success Soluble & No Assay Interference fail Re-evaluate formulation strategy. Consider solid dispersion or alternative delivery. cyclo_path->fail Precipitation or Interference Occurs

Caption: A workflow for selecting a solubilization strategy.

Protocol 1: pH-Dependent Solubilization (The "pH Shift" Method)

This method is ideal for compounds with ionizable basic groups and assays that can tolerate a controlled final pH.

Causality: At a pH below the pKa of the piperazine nitrogens, the compound becomes protonated (R₃N + H⁺ ⇌ R₃NH⁺). This resulting salt has a much higher affinity for water than the neutral free base form.

  • Stock Solution Preparation:

    • Weigh out the required amount of 4-(Diphenylmethyl)piperazin-1-amine.

    • Instead of DMSO, dissolve the compound directly in a sterile, dilute acidic solution, such as 0.1 N Hydrochloric Acid (HCl). Start with a small volume and vortex/sonicate to aid dissolution. This creates a concentrated stock of the water-soluble hydrochloride salt.

  • Dilution into Buffer:

    • Perform a serial dilution of this acidic stock solution into your final assay buffer.

    • CRITICAL STEP: After adding the acidic stock to the buffer, immediately measure the pH of the final solution. The buffer's capacity will attempt to neutralize the added acid, but you must verify the final pH is within the acceptable range for your experiment.

  • Final pH Adjustment:

    • If necessary, adjust the final pH back to your target using small additions of a dilute base (e.g., 0.1 N NaOH). Do this slowly while stirring to avoid localized pH "shocks" that could cause precipitation.

  • Validation and Controls:

    • Run a "vehicle control" that includes the same final concentration of acid and base used for pH adjustment to ensure the salt and pH manipulation do not interfere with your assay readout.

Protocol 2: Utilizing Co-solvents and Surfactants

This method is used when pH modification is not feasible. Co-solvents work by reducing the polarity of the bulk aqueous solvent, making it more "hospitable" to lipophilic compounds.[14]

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to the highest possible concentration (e.g., 50-100 mM).

  • Select a Co-solvent: Choose a co-solvent based on your assay's compatibility. See the table below for guidance.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation upon direct dilution, create an intermediate dilution of your DMSO stock in the chosen co-solvent (e.g., dilute 1:10 in polyethylene glycol 400).

  • Final Dilution: Add the stock (or intermediate stock) to the assay buffer dropwise while vortexing vigorously. This rapid mixing helps prevent the compound from crashing out of solution.

  • Solvent Compatibility Check: Always confirm that the final concentration of all organic solvents does not impact your experimental results.[8]

Co-solvent / SurfactantTypical Final Conc.ProsCons / Considerations
DMSO < 0.5%Powerful solvent, widely used.Can be toxic to some cell lines at >1%; may interfere with some enzyme assays.[15]
Ethanol < 1%Less toxic than DMSO for many cell types.More volatile; can still affect cell membranes and protein function.[8]
Polyethylene Glycol 400 (PEG 400) 1-5%Low toxicity, good solubilizing power for many compounds.Increases viscosity; may not be suitable for all automated liquid handlers.[16]
Tween® 20/80 0.01-0.1%Non-ionic surfactants that form micelles to solubilize compounds.Can interfere with cell membrane integrity and assays involving protein-protein interactions.[7]
Protocol 3: Advanced Solubilization with Cyclodextrins

This is a powerful technique for highly insoluble compounds, often used in pharmaceutical formulation.[17][18]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] The non-polar diphenylmethyl group of your compound can become encapsulated within this cavity, forming an "inclusion complex."[20] This complex presents a hydrophilic exterior to the water, dramatically increasing solubility without chemical modification of the drug itself.[21][22]

G cluster_0 In Aqueous Solution cluster_1 Soluble Inclusion Complex compound 4-(Diphenylmethyl)piperazin-1-amine (Poorly Soluble) plus + compound->plus cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus->cyclodextrin arrow Complexation (Stirring/Sonication) cluster_1 cluster_1 arrow->cluster_1 complex [Compound ⊂ Cyclodextrin] cluster_0 cluster_0 cluster_0->arrow

Caption: Formation of a soluble inclusion complex.

Experimental Protocol:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[22]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer or in water. Gentle heating may be required to fully dissolve the cyclodextrin. Cool to room temperature.

  • Form the Complex: Add your solid 4-(Diphenylmethyl)piperazin-1-amine powder directly to the cyclodextrin solution in excess.

  • Equilibrate: Seal the container and stir vigorously at room temperature for 24-48 hours. Sonication can be used to accelerate the process.[20]

  • Isolate the Solubilized Fraction: After equilibration, centrifuge the mixture at high speed (e.g., >10,000 x g) to pellet the undissolved compound.

  • Quantify and Use: Carefully collect the supernatant. This solution contains the solubilized drug-cyclodextrin complex. The exact concentration of the dissolved compound should be determined analytically (e.g., via HPLC-UV) before use in assays.

  • Control Experiment: Remember to include a control with the same concentration of HP-β-CD alone to ensure the cyclodextrin itself does not affect your experiment.[15]

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by 4-(Diphenylmethyl)piperazin-1-amine, enabling you to conduct accurate and reproducible experiments.

References

  • ResearchGate. (n.d.). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. Retrieved from [Link]

  • Pharmapproach. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Pharmapproach. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2023, December 1). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. JPPRes. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone-d8. Pharmaffiliates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. NIH. Retrieved from [Link]

  • ResearchGate. (2018, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Retrieved from [Link]

  • Semantic Scholar. (2009, July 15). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. NIH. Retrieved from [Link]

  • IJPScR. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. IJPScR. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. RJP. Retrieved from [Link]

  • PubMed. (2022, May 14). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. NIH. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. IJPS. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • I Am Biotech. (2025, December 9). Solubilizing Agent: Significance and symbolism. I Am Biotech. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015, October 30). Amine blends using concentrated piperazine. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. NIH. Retrieved from [Link]

  • Google Patents. (n.d.). US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine. Google Patents.
  • Springer. (2020, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-(Diphenylmethyl)piperazine. Chem-Impex. Retrieved from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. WJBPHS. Retrieved from [Link]

  • Hopax Fine Chemicals. (2024, August 2). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Hopax. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Springer. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Springer. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. NIH. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Retrieved from [Link]

  • PubMed. (n.d.). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. PubMed. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for 4-(Diphenylmethyl)piperazin-1-amine synthesis.

Prepared by the Senior Application Scientist Team This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 4-(diphenylmethyl)piper...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 4-(diphenylmethyl)piperazin-1-amine. We address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies. Our goal is to empower you to optimize your reaction conditions, troubleshoot effectively, and achieve high-yield, high-purity synthesis.

Overview of Synthetic Strategies

The synthesis of 4-(diphenylmethyl)piperazin-1-amine, a key intermediate in medicinal chemistry, can be approached through several strategic pathways. The most common and direct method is the N-alkylation of 1-aminopiperazine with a benzhydryl halide . An alternative two-step route involves the initial synthesis of N-benzhydrylpiperazine, followed by nitrosation and subsequent reduction to yield the desired primary amine. A third, less common but viable, approach is through reductive amination of benzophenone with 1-aminopiperazine .

This guide will primarily focus on the direct alkylation method due to its procedural simplicity, while also providing troubleshooting support for the nitrosation/reduction pathway.

cluster_0 Synthetic Pathways cluster_1 Starting Materials A Route A: Direct Alkylation Target 4-(Diphenylmethyl)piperazin-1-amine A->Target B Route B: Nitrosation/Reduction B->Target C Route C: Reductive Amination C->Target SM1 1-Aminopiperazine SM1->A SM1->C SM2 Benzhydryl Halide SM2->A SM2->B SM3 Piperazine SM3->B SM4 Benzophenone SM4->C start Setup Reaction: 1-Aminopiperazine, Base (K₂CO₃), Catalyst (KI) in ACN heat Heat to Reflux (~82 °C) start->heat add Add Benzhydryl Chloride (dropwise) heat->add reflux Maintain Reflux (12-24h) add->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete workup Cool, Filter, Concentrate monitor->workup Complete purify Aqueous Work-up & Purification workup->purify end Product purify->end

Caption: Workflow for the optimized direct alkylation protocol.

Issue 2: Formation of Di-substituted Byproduct

Question: My reaction produces a significant amount of 1-(diphenylmethyl)-4-(diphenylmethyl)piperazin-1-amine, which is difficult to separate from my desired product. How can I suppress this side reaction?

Answer: The formation of the di-substituted product occurs when the desired mono-alkylated product successfully competes with the 1-aminopiperazine starting material for the remaining benzhydryl halide.

Causality Analysis: The N-4 nitrogen of the mono-substituted product remains nucleophilic and can be further alkylated. This is especially problematic if the concentration of the benzhydryl halide is high relative to the 1-aminopiperazine.

Mitigation Strategies:

  • Control Stoichiometry: The most effective method is to use a significant excess of 1-aminopiperazine (at least 3-4 equivalents). This ensures that a molecule of benzhydryl halide is statistically more likely to encounter a molecule of starting material than a molecule of the product..[1]

  • Slow Addition: Adding the benzhydryl halide slowly to the reaction mixture maintains its instantaneous concentration at a very low level, further reducing the probability of a second alkylation event.

  • Use a Protecting Group: A more complex but highly effective strategy involves protecting one of the nitrogens of piperazine, performing the alkylation, and then deprotecting. For example, using Boc-piperazine allows for mono-alkylation, followed by deprotection and subsequent functionalization of the second nitrogen..[1][2] This is more relevant for the synthesis of the N-benzhydrylpiperazine intermediate.

cluster_conditions Conditions to Favor Desired Product Amine 1-Aminopiperazine Desired Desired Product (Mono-substituted) Amine->Desired k1 (fast) Halide Benzhydryl Halide Halide->Desired k1 (fast) Side Side Product (Di-substituted) Halide->Side k2 (slow) Desired->Side k2 (slow) C1 High [1-Aminopiperazine] C2 Low [Benzhydryl Halide] (Slow Addition)

Caption: Kinetic control to favor mono-alkylation over di-alkylation.

Issue 3: Difficulty in Reducing the N-Nitroso Intermediate

Question: I am using the nitrosation/reduction route. After successfully forming N-nitroso-N'-benzhydrylpiperazine, the reduction to the amine is proving difficult. What are the best conditions for this step?

Answer: The reduction of an N-nitrosamine to a hydrazine derivative requires a strong reducing agent. The N-N bond is susceptible to cleavage, which can lead to the formation of the de-aminated N-benzhydrylpiperazine as a byproduct.

Causality Analysis: Milder reducing agents (e.g., catalytic hydrogenation with Pd/C) can sometimes cleave the N-N bond. Harsh acidic conditions can also be problematic.

Recommended Reducing Agents:

  • Lithium Aluminum Hydride (LiAlH₄): This is a very effective reagent for this transformation. The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether..[3]

  • Zinc Dust in Acetic Acid: A classic method for nitrosamine reduction involves using zinc powder in an acidic medium like acetic acid. This method is often high-yielding and avoids the use of pyrophoric hydrides..[4][5]

Protocol: Reduction of N-Nitrosopiperazine Derivative

  • Under an inert atmosphere (N₂), prepare a suspension of LiAlH₄ (3.0 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the N-nitroso-N'-benzhydrylpiperazine (1.0 eq.) in anhydrous THF.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

Purification Strategies

Question: What is the best method to purify the final 4-(diphenylmethyl)piperazin-1-amine product?

Answer: The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: The product is basic and can be separated from non-basic impurities. Dissolve the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the free-base product re-extracted into an organic solvent..[6][7]

  • Crystallization: If the crude product is sufficiently pure (>90%), crystallization can be an excellent final purification step. Solvents like hexane, heptane, or mixtures of ethyl acetate/hexane are often effective..[7]

  • Column Chromatography: For mixtures that are difficult to separate by other means, silica gel chromatography is the method of choice. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane solution) is typically effective..[8]

References

  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Method for preparing n-alkyl-piperazines.
  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Extraction and purification method of 1-amino-4-methylpiperazine.
  • Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central (PMC). [Link]

  • N-benzohydryl-n-methyl piperazines and process of preparing same.
  • Process for preparation of a 1-piperazine-ethoxyacetic acid.
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PubMed Central (PMC). [Link]

  • Process for making n-(diphenylmethyl)piperazines.
  • Process for making N-(diphenylmethyl)piperazines.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. PubMed Central (PMC). [Link]

  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed Central (PMC). [Link]

  • N-nitrosopiperazine.
  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. [Link]

  • Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Juniper Publishers. [Link]

  • Managing n-nitrosopiperazine and dinitrosopiperazine. ResearchGate. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Institutes of Health (NIH). [Link]

  • NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products. U.S. Food and Drug Administration (FDA). [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. PubMed. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PubMed. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 4-(Diphenylmethyl)piperazin-1-amine

Case ID: SYN-DMPA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Hub Subject: 4-(Diphenylmethyl)piperazin-1-amine (CAS: 5327-56-0) is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-DMPA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Hub

Subject: 4-(Diphenylmethyl)piperazin-1-amine (CAS: 5327-56-0) is a critical 1,1-disubstituted hydrazine intermediate. Its synthesis presents a unique dichotomy of challenges: the acid-sensitivity of the benzhydryl protecting group and the oxidative instability of the hydrazine tail.

This guide addresses the two primary synthetic routes:

  • Route A (Classic):

    
    -Nitrosation followed by Reduction.
    
  • Route B (Direct Amination): Electrophilic amination using Hydroxylamine-O-sulfonic acid (HOSA).

Diagnostic Triage: Identify Your Issue

Before proceeding, match your observation to the likely root cause using the logic tree below.

DiagnosticTree Start Observation Yellow Product turns yellow/orange upon storage Start->Yellow MassLoss LCMS shows mass [M-167] or [M-166] Start->MassLoss Carcinogen Persistent UV peak (Nitrosamine concern) Start->Carcinogen LowYield Low Yield with HOSA Start->LowYield Oxidation DIAGNOSIS: Oxidation Formation of Tetrazenes/Diazenes. Action: Store under Ar/N2. Yellow->Oxidation Cleavage DIAGNOSIS: Acid Hydrolysis Loss of Benzhydryl group. Action: Buffer pH > 4. MassLoss->Cleavage Incomplete DIAGNOSIS: Incomplete Reduction Residual N-Nitroso intermediate. Action: Check Reductant stoichiometry. Carcinogen->Incomplete HydrolysisHOSA DIAGNOSIS: Reagent Hydrolysis HOSA degraded by moisture/heat. Action: Control Temp < 10°C. LowYield->HydrolysisHOSA

Figure 1: Diagnostic logic tree for rapid issue identification based on physical and spectral observations.

Route A: N-Nitrosation & Reduction (The "Classic" Route)

Context: This route is cost-effective but carries high regulatory risk due to the N-nitroso intermediate (1-(diphenylmethyl)-4-nitrosopiperazine), a potential mutagen [1].

Step 1: N-Nitrosation
  • Reagents: 1-(Diphenylmethyl)piperazine, NaNO₂, HCl.

  • The Problem: The benzhydryl group is acid-labile. Strong acidic conditions at high temperatures will cleave the benzhydryl group, yielding benzophenone or benzhydrol byproducts.

  • Protocol Adjustment: Maintain temperature < 5°C during HCl addition. Use acetic acid as a milder alternative if cleavage is observed by TLC/LCMS.

Step 2: Reduction
  • Reagents: LiAlH₄ (LAH) or Zn/Acetic Acid.

  • Critical Control Point: Complete consumption of the nitroso intermediate is mandatory.

  • Troubleshooting Table:

IssueObservationRoot CauseCorrective Action
Incomplete Conversion Starting material (Nitroso) remains after 4h.Aggregation of LAH or surface passivation of Zn.LAH: Use THF reflux. Zn: Activate Zn dust with dilute HCl prior to use.
Benzhydryl Loss Peak at m/z 167 (Benzhydryl cation) or Benzophenone in NMR.Acid concentration too high during workup.Quench LAH with Glauber's salt (Na₂SO₄·10H₂O) instead of HCl. Keep pH neutral.
Over-Reduction Formation of primary amine (cleavage of N-N bond).Vigorous catalytic hydrogenation (e.g., Raney Ni/H₂).Switch to chemical reduction (LAH or Zn/AcOH) which preserves the N-N bond [2].

Route B: Direct Amination (The HOSA Route)

Context: Hydroxylamine-O-sulfonic acid (HOSA) transfers an amino group (-NH₂) directly to the piperazine nitrogen. This avoids the nitroso intermediate entirely, making it safer for GMP workflows [3].

Mechanism & Protocol
  • Dissolution: Dissolve 1-(diphenylmethyl)piperazine in water/THF mixture.

  • Buffering: Add KOH or NaOH to maintain pH 8–10. Critical: HOSA hydrolyzes rapidly in acidic media.

  • Addition: Add HOSA solid in portions at 0–10°C . The reaction is exothermic.[1]

Troubleshooting HOSA Reactions
  • Q: Why is my yield < 30%?

    • A: HOSA is hygroscopic and unstable. If the reaction exotherms > 20°C, HOSA hydrolyzes to sulfuric acid and hydroxylamine before it can aminate your amine. Fix: Cool reaction vessel to 0°C and add HOSA slowly. Ensure HOSA quality (white crystals, not sticky).

  • Q: The reaction mixture turned into a solid block.

    • A: Precipitation of potassium sulfate (K₂SO₄) byproduct. Fix: Add more water or filter the precipitate mid-reaction if mechanical stirring fails.

Impurity Profile & Minimization Strategy

The following diagram maps the genesis of key impurities. Understanding the origin is the first step to minimization.

ImpurityMap SM Starting Material (1-Benzhydrylpiperazine) Nitroso Intermediate: N-Nitroso Compound SM->Nitroso + NaNO2/HCl Product Target Product: 4-(Diphenylmethyl)piperazin-1-amine SM->Product + HOSA (Direct Route) Benzhydrol Impurity A: Benzhydrol/Benzophenone (Acid Hydrolysis) SM->Benzhydrol Strong Acid (Cleavage) Nitroso->Product + Reductant (LiAlH4/Zn) Nitroso->Benzhydrol Acid Workup Tetrazene Impurity B: Tetrazene Dimer (Oxidation) Product->Tetrazene Air/Light (Oxidation) Unreacted Impurity C: Unreacted SM

Figure 2: Reaction pathway showing the genesis of hydrolytic (Benzhydrol) and oxidative (Tetrazene) impurities.[2]

Minimization Protocols
1. Preventing Oxidation (The "Yellowing" Effect)

1,1-disubstituted hydrazines are prone to oxidation by air to form tetrazenes (dimers) or diazenes.

  • Protocol: Always store the final product as a hydrochloride salt (more stable than free base) or under Argon at -20°C.

  • Purification: If the product is yellow, recrystallize from Ethanol/Et₂O. The colored impurities are usually more soluble in ether.

2. Removing the N-Nitroso Intermediate

If Route A is used, you must ensure < 1 ppm nitrosamine content.

  • Scavenging: After reduction, treat the crude mixture with a scavenger resin (e.g., thiol-based) or perform an acid wash (the basic amine product goes into water; non-basic nitrosamines stay in organic). Note: This requires careful pH control to avoid benzhydryl cleavage.

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the nitroso intermediate?

  • Answer: Proceed with extreme caution. While possible, catalytic hydrogenation often cleaves the N-N bond (hydrogenolysis), reverting the product back to the starting piperazine. Chemical reduction (Zn/AcOH or LiAlH₄) is preferred for preserving the hydrazine bond [2].

Q2: My LCMS shows a mass of [M+H] = 167. What is this?

  • Answer: This is the diphenylmethyl cation (benzhydryl cation). It indicates that your benzhydryl group has fallen off. This occurs if you heated the reaction in strong acid (e.g., refluxing in 6N HCl) or if the LCMS source cone voltage is too high (in-source fragmentation). Run a blank injection with lower cone voltage to confirm if it's real degradation or an artifact.

Q3: Is the HOSA route scalable?

  • Answer: Yes, but heat management is the limiting factor. On a large scale, the exotherm can be dangerous. Dosing of HOSA must be controlled by internal temperature monitoring. Alternatively, Chloramine (generated in situ) can be used for industrial scales, though it requires specialized handling [4].

References

  • World Health Organization. (2021). Nitrosamine impurities in pharmaceuticals: Technical support and guidance.

  • Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing. [Context: Chemical reduction selectivity].
  • Wallace, R. G. (1980). "Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent."[3][4] Organic Preparations and Procedures International, 12(1-2), 25-36.

  • Raschig, F. (1907). "Process for the production of hydrazine."[1][5] German Patent DE 192783. [Context: Chloramine chemistry foundation].

Sources

Troubleshooting

Technical Support Center: Method Refinement for Detection of 4-(Diphenylmethyl)piperazin-1-amine and its Metabolites

Welcome to the technical support center for the bioanalytical method refinement of 4-(Diphenylmethyl)piperazin-1-amine and its metabolites. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalytical method refinement of 4-(Diphenylmethyl)piperazin-1-amine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and a detailed experimental protocol. Our goal is to equip you with the necessary knowledge to anticipate and resolve experimental challenges, ensuring the integrity and accuracy of your data.

Introduction: Understanding the Analyte and its Context

4-(Diphenylmethyl)piperazin-1-amine is a piperazine derivative with a core structure, benzhydrylpiperazine, that is common to several pharmaceutical agents, including antihistamines like cyclizine and cinnarizine.[1] A thorough understanding of its metabolic fate is crucial for accurate pharmacokinetic and toxicokinetic studies. The primary analytical challenge lies in the sensitive and selective detection of both the parent compound and its metabolites in complex biological matrices. This guide will focus on leveraging Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the quantification of drug molecules and their metabolites.[2]

Predicted Metabolic Pathways

While specific metabolic studies on 4-(Diphenylmethyl)piperazin-1-amine are not extensively published, we can infer its primary metabolic pathways based on structurally related compounds like cyclizine and cinnarizine.[3][4] The diphenylmethylpiperazine moiety is known to undergo specific biotransformations.

The most probable metabolic pathways for 4-(Diphenylmethyl)piperazin-1-amine are:

  • N-Deamination/Oxidation of the primary amine: The primary amine group is susceptible to oxidative deamination, potentially leading to the formation of a hydroxylamine intermediate, followed by further oxidation or conjugation.

  • Hydroxylation of the diphenylmethyl group: One or both of the phenyl rings can undergo aromatic hydroxylation, a common Phase I metabolic reaction.

  • Piperazine ring opening: The piperazine ring can be cleaved, leading to the formation of more polar, linear metabolites.

  • N-Oxidation: The nitrogen atoms within the piperazine ring can be oxidized.

Based on the metabolism of the closely related compound cyclizine, a primary metabolite is its N-demethylated derivative, norcyclizine.[5][6] This suggests that modifications to the piperazine ring are a key metabolic route. Cinnarizine is also known to be extensively metabolized, primarily by the CYP2D6 isoenzyme.[7]

Metabolic Pathway Parent 4-(Diphenylmethyl)piperazin-1-amine Metabolite1 Hydroxylated Metabolite (on phenyl ring) Parent->Metabolite1 Hydroxylation (CYP450) Metabolite2 N-Oxide Metabolite (on piperazine ring) Parent->Metabolite2 N-Oxidation Metabolite3 Ring-Opened Metabolite Parent->Metabolite3 Piperazine Ring Opening

Caption: Predicted metabolic pathways for 4-(Diphenylmethyl)piperazin-1-amine.

Frequently Asked Questions (FAQs)

Here we address common questions that may arise during the development and execution of an LC-MS/MS method for 4-(Diphenylmethyl)piperazin-1-amine and its metabolites.

Q1: I am not seeing a peak for my parent compound, but I see potential metabolite peaks. What could be the issue?

A1: This could be due to several factors:

  • Extensive Metabolism: The parent compound might be rapidly and extensively metabolized in your test system, leaving very little of the parent drug to be detected. Consider analyzing samples from an earlier time point.

  • Sample Stability: The parent compound may be unstable under your sample collection, processing, or storage conditions. It's crucial to perform stability assessments at each stage.

  • Ionization Suppression: The parent compound might be more susceptible to matrix effects in the ion source than its more polar metabolites. Re-evaluate your sample preparation method to ensure adequate cleanup.

Q2: My metabolite peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape is often a chromatographic issue. Consider the following:

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state and, therefore, the chromatographic behavior of your analytes. For amine-containing compounds like these, a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape by ensuring consistent protonation.

  • Column Choice: A C18 column is a good starting point, but if issues persist, consider a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.[8]

  • Gradient Optimization: A shallow gradient elution can help to better resolve and sharpen peaks. Experiment with the gradient slope and duration.

Q3: I am observing significant variability in my results between different batches of plasma. What is the likely cause?

A3: This points towards a significant matrix effect. The composition of biological matrices can vary between individuals and batches, leading to inconsistent ion suppression or enhancement.

  • Internal Standard Selection: Ensure you are using a stable isotope-labeled internal standard (SIL-IS) for the parent compound and ideally for each major metabolite. If SIL-IS are not available, a close structural analog can be used, but it may not fully compensate for matrix effects.

  • Sample Preparation: A more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, can help to remove more of the interfering matrix components.[9]

Q4: How do I confirm the identity of a suspected metabolite peak?

A4: Tentative identification can be made based on the expected mass shift from the parent compound (e.g., +16 Da for hydroxylation). For definitive identification:

  • High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Q-TOF or Orbitrap will provide a highly accurate mass measurement, allowing you to determine the elemental composition of the metabolite.

  • MS/MS Fragmentation: Compare the fragmentation pattern of the suspected metabolite with that of the parent compound. Common fragments may be present, along with fragments that have undergone the mass shift corresponding to the metabolic modification.

  • Reference Standards: The gold standard is to synthesize the suspected metabolite and confirm its retention time and fragmentation pattern match your experimental data.

Troubleshooting Guides

Section 1: Sample Preparation

Effective sample preparation is critical for robust and reproducible results. Here are some common issues and their solutions.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the extraction solvent. For protein precipitation, try different organic solvents like acetonitrile, methanol, or a mixture.[8] For liquid-liquid extraction (LLE), test different organic solvents and pH conditions to ensure the analyte is in a neutral state for optimal partitioning.
Analyte binding to labware.Use low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also help.
High Matrix Effects Insufficient removal of endogenous matrix components (e.g., phospholipids).Implement a more selective sample preparation technique like solid-phase extraction (SPE). Alternatively, a phospholipid removal plate or cartridge can be used after protein precipitation.
Co-elution of interfering compounds.Adjust the chromatographic gradient to better separate the analytes from the matrix interferences.
Sample Instability Degradation of analytes during sample processing.Keep samples on ice or at 4°C during processing. Add antioxidants or adjust the pH if the analytes are susceptible to oxidation or pH-dependent degradation.
Section 2: Liquid Chromatography

The chromatographic separation is key to resolving the parent compound from its metabolites and from matrix interferences.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing amine, like triethylamine, to the mobile phase to block active sites on the silica backbone of the column. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analytes.
Poor Resolution Inadequate separation between parent and metabolites.Optimize the gradient elution profile. A shallower gradient can improve resolution.[8] Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can provide different selectivities.
Shifting Retention Times Inconsistent mobile phase composition or column equilibration.Ensure mobile phases are freshly prepared and well-mixed. Allow sufficient time for the column to equilibrate between injections, especially when using a gradient.
Section 3: Mass Spectrometry

The mass spectrometer is the ultimate detector. Proper optimization is essential for sensitivity and selectivity.

Problem Potential Cause Recommended Solution
Low Signal Intensity Suboptimal ionization or fragmentation.Perform a full compound optimization by infusing a standard solution of the parent compound and each available metabolite to determine the optimal cone voltage and collision energy for each MRM transition.
Ion suppression from the matrix.As mentioned, improve sample cleanup and chromatographic separation.
In-source Fragmentation The parent compound is fragmenting in the ion source before entering the mass analyzer.Reduce the cone/capillary voltage to minimize in-source fragmentation. This can sometimes be observed as a "precursor" peak in the MS1 scan that corresponds to a fragment ion.
Crosstalk Interference between MRM channels.If monitoring multiple analytes with close retention times, ensure there is sufficient dwell time for each transition and that the transitions are specific to each analyte. Staggering the acquisition of MRM transitions across the chromatographic peak can also help.

Detailed Experimental Protocol: LC-MS/MS Method for 4-(Diphenylmethyl)piperazin-1-amine and its Predicted Metabolites

This protocol is adapted from established methods for structurally similar compounds and serves as a robust starting point for method development.[8][10]

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the parent compound).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

Sample Preparation Workflow Start Start: 100 µL Plasma Step1 Add 300 µL Acetonitrile with Internal Standard Start->Step1 Step2 Vortex (1 min) Step1->Step2 Step3 Centrifuge (14,000 rpm, 10 min, 4°C) Step2->Step3 Step4 Transfer Supernatant Step3->Step4 Step5 Evaporate to Dryness (N2, 40°C) Step4->Step5 Step6 Reconstitute in 100 µL Initial Mobile Phase Step5->Step6 End Inject into LC-MS/MS Step6->End

Caption: Workflow for sample preparation by protein precipitation.

LC-MS/MS Conditions
Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical)

The following are hypothetical MRM transitions based on the structure of 4-(Diphenylmethyl)piperazin-1-amine. These must be optimized empirically.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Parent Compound 268.2167.1 (diphenylmethyl fragment)25
Hydroxylated Metabolite 284.2183.1 (hydroxylated diphenylmethyl fragment)28
N-Oxide Metabolite 284.2167.130
Internal Standard (SIL) 273.2 (e.g., d5-labeled)172.125

Concluding Remarks

This technical support guide provides a comprehensive framework for the method refinement and troubleshooting of 4-(Diphenylmethyl)piperazin-1-amine and its metabolites. By understanding the potential metabolic pathways and anticipating common analytical challenges, researchers can develop robust and reliable LC-MS/MS methods. Remember that all bioanalytical methods should be fully validated according to regulatory guidelines to ensure data integrity.

References

  • BAPEN. The use of cyclizine in patients receiving parenteral nutrition. [Link]

  • PubChem. Cyclizine. [Link]

  • PharmaCompass. Cyclizine. [Link]

  • Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • Sonali S, et al. Cinnarizine: A Contemporary Review. J Basic Clin Pharma. 2017;8:149-154. [Link]

  • Saeed A, et al. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. 2021;6(14):9576-9589. [Link]

  • Mandal S, et al. LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing drug cinnarizine in healthy Indian volunteers. MOJ Bioequiv Availab. 2018;5(6):293-300. [Link]

  • Square Pharmaceuticals Ltd. Cinnarizine. [Link]

  • Patsnap. What is the mechanism of Cyclizine Hydrochloride? [Link]

  • SCIEX. Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]

  • Wikipedia. Cinnarizine. [Link]

  • Jensen BP, et al. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(9-10):605-9. [Link]

  • Singh P, et al. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Sci Rep. 2022;12(1):12345. [Link]

  • Al-Omair MA, et al. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Sci Rep. 2023;13(1):1234. [Link]

  • Saeed A, et al. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. 2021;6(14):9576-9589. [Link]

  • Deranged Physiology. Cyclizine. [Link]

  • ResearchGate. A Sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine. [Link]

  • ResearchGate. An LC-MS-MS method for the determination of cyclizine in human serum. [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. [Link]

  • PharmaCompass. 1-Benzhydryl-piperazine. [Link]

  • PubMed. A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine. [Link]

  • MDPI. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]

  • ResearchGate. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]

  • Google Patents. Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Royal Society of Chemistry. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. [Link]

  • MIMS. Cinnarizine: Uses, Dosage, Side Effects and More. [Link]

  • PMC. Coumarin-piperazine derivatives as biologically active compounds. [Link]

  • Patsnap. What is Cinnarizine used for? [Link]

  • ResearchGate. Piperazine derivatives as metabolites of therapeutic drugs. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to Validating the Binding Affinity of 4-(Diphenylmethyl)piperazin-1-amine Derivatives to the Histamine H1 Receptor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and validate the binding affinity of compounds based on the 4-(diphenylmethyl)piperazine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and validate the binding affinity of compounds based on the 4-(diphenylmethyl)piperazine scaffold to their primary biological target, the histamine H1 (H1) receptor. While direct, publicly available binding affinity data for the parent compound, 4-(Diphenylmethyl)piperazin-1-amine, is limited, its derivatives are well-established as potent H1 receptor antagonists. This guide will, therefore, focus on the structure-activity relationship (SAR) of this important scaffold, comparing the binding affinities of its prominent derivatives with other widely-used H1 receptor antagonists. Furthermore, we will delve into the gold-standard experimental methodologies for determining these binding affinities, providing detailed, step-by-step protocols to ensure scientific rigor and reproducibility.

The Significance of the 4-(Diphenylmethyl)piperazine Scaffold in H1 Receptor Antagonism

The 4-(diphenylmethyl)piperazine core is a key pharmacophore in a number of second-generation antihistamines. These compounds are known for their high affinity and selectivity for the H1 receptor, a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses. The diphenylmethyl group is crucial for potent H1-antagonistic activity, contributing to the high-affinity binding to the receptor. The piperazine ring serves as a versatile linker that can be modified to optimize pharmacokinetic and pharmacodynamic properties.

Prominent derivatives of 4-(diphenylmethyl)piperazin-1-amine, such as cetirizine, have been developed to exhibit high binding affinity and selectivity for the H1 receptor, leading to their widespread clinical use in the management of allergic conditions. Understanding the binding characteristics of this chemical class is paramount for the development of novel and improved antihistaminic agents.

Comparative Analysis of Binding Affinities

To contextualize the potency of the 4-(diphenylmethyl)piperazine scaffold, it is essential to compare the binding affinities of its derivatives with other established H1 receptor antagonists. The binding affinity is typically expressed as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

CompoundChemical ClassTarget ReceptorBinding Affinity (Ki) [nM]
Levocetirizine DiphenylmethylpiperazineHistamine H13[1]
Cetirizine DiphenylmethylpiperazineHistamine H16[1]
Loratadine PiperidineHistamine H1~25-50 (estimated from various sources)
Desloratadine PiperidineHistamine H1High affinity (qualitative)[2]

Note: Binding affinity values can vary depending on the experimental conditions and assay used.

This table highlights the high binding affinity of cetirizine and its active enantiomer, levocetirizine, for the H1 receptor, underscoring the effectiveness of the 4-(diphenylmethyl)piperazine scaffold.

Experimental Methodologies for Validating Binding Affinity

The validation of a compound's binding affinity to its target receptor is a critical step in the drug discovery process. For GPCRs like the H1 receptor, several robust and quantitative methods are employed. Here, we detail three of the most common and reliable techniques.

Radioligand Binding Assay

This classical and highly sensitive method directly measures the interaction between a radiolabeled ligand (a known high-affinity binder) and the receptor. The test compound's affinity is determined by its ability to compete with the radioligand for binding to the receptor.

Experimental Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with H1 Receptors) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]pyrilamine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H1 receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]pyrilamine) to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (e.g., a 4-(diphenylmethyl)piperazine derivative) to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known H1 antagonist to determine non-specific binding.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Detection: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where the receptor is immobilized, providing kinetic data (association and dissociation rates) in addition to affinity.

Experimental Workflow:

SPR_Workflow cluster_chip Sensor Chip Preparation cluster_binding Binding Analysis cluster_regeneration Regeneration cluster_analysis Data Analysis Immobilization Immobilize H1 Receptor on Sensor Chip Association Inject Test Compound (Association Phase) Immobilization->Association Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Regeneration Inject Regeneration Solution to remove bound analyte Dissociation->Regeneration Sensorgram Generate Sensorgram Kinetic_Analysis Kinetic Analysis (kon, koff, Kd) Sensorgram->Kinetic_Analysis

Workflow for an SPR-based binding affinity analysis.

Step-by-Step Protocol:

  • Receptor Immobilization: Covalently immobilize the purified H1 receptor onto a suitable sensor chip surface.

  • System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.

  • Analyte Injection (Association): Inject a series of concentrations of the test compound over the sensor chip surface. The binding of the compound to the immobilized receptor will cause a change in the refractive index, which is recorded as an increase in the response units (RU).

  • Buffer Flow (Dissociation): After the injection of the test compound, flow the running buffer over the chip. The dissociation of the compound from the receptor will result in a decrease in the RU.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[3][4]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_detection Detection & Analysis Receptor_Prep H1 Receptor in Sample Cell Titration Inject Compound into Receptor Solution Receptor_Prep->Titration Ligand_Prep Test Compound in Syringe Ligand_Prep->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Thermo_Analysis Determine Kd, n, ΔH, ΔS Binding_Isotherm->Thermo_Analysis

Workflow for an ITC experiment to determine binding thermodynamics.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the purified H1 receptor in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of the test compound at a higher concentration in the same buffer and load it into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the test compound into the receptor solution while stirring.

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection.

  • Data Acquisition: The heat change per injection is plotted against the molar ratio of the ligand to the protein.

  • Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Histamine H1 Receptor Signaling Pathway

Upon binding of an agonist like histamine, the H1 receptor undergoes a conformational change, leading to the activation of the Gq family of G-proteins. This initiates a downstream signaling cascade that ultimately results in the physiological effects associated with allergic responses. Antagonists, such as the 4-(diphenylmethyl)piperazine derivatives, bind to the receptor but do not induce this conformational change, thereby blocking the signaling pathway.

H1_Signaling_Pathway cluster_receptor Cell Membrane cluster_effector Intracellular Signaling cluster_second_messengers Second Messengers & Downstream Effects Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R binds G_protein Gq Protein H1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Simplified schematic of the histamine H1 receptor signaling pathway.

Conclusion

The 4-(diphenylmethyl)piperazine scaffold represents a cornerstone in the development of high-affinity histamine H1 receptor antagonists. While direct binding data for the parent amine may be elusive, the potent activity of its derivatives, such as cetirizine, provides a strong validation of its importance. By employing rigorous and complementary experimental techniques like radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can accurately quantify the binding affinity and thermodynamic properties of novel compounds based on this scaffold. A thorough understanding of these binding characteristics, coupled with a knowledge of the underlying H1 receptor signaling pathway, is crucial for the rational design of next-generation antihistamines with improved efficacy and safety profiles.

References

  • Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. PubMed. [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Link]

  • Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). PubMed. [Link]

  • Distinct binding of cetirizine enantiomers to human serum albumin and the human histamine receptor H1. PubMed. [Link]

  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. [Link]

  • Your favourite anti histamine? : r/MCAS. Reddit. [Link]

  • H1 antagonist. Wikipedia. [Link]

  • G protein-coupled receptor. Wikipedia. [Link]

  • 4-Phenylpiperazin-1-amine. PubChem. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. ResearchGate. [Link]

  • Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. PMC. [Link]

  • A, Diagram of a histamine H1-receptor in a membrane showing the 7... ResearchGate. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Biochemistry, G Protein Coupled Receptors. StatPearls. [Link]

  • Histamine H1 receptor. Wikipedia. [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. PubMed. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI. [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. NIH. [Link]

  • Representative class of H 1 receptor antagonists. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. NIH. [Link]

  • Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. YouTube. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Characterizing Protein-Protein interactions by iTC. TA Instruments. [Link]

  • Surface plasmon resonance applied to G protein-coupled receptors. PMC. [Link]

  • Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio. PubMed. [Link]

  • Gq alpha subunit. Wikipedia. [Link]

  • Document: Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. (CHEMBL1134724). ChEMBL. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. [Link]

  • Radioligand binding assay. Bio-protocol. [Link]

  • Histamine H1 receptor. Proteopedia. [Link]

  • 4-Cyclopentylpiperazin-1-amine. PubChem. [Link]

  • Proven signal transduction pathways for the histamine H1 receptor in... ResearchGate. [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. NIH. [Link]

  • A beginner's guide to surface plasmon resonance. SciSpace. [Link]

  • Signal Transduction 1: G Protein Coupled Receptors. UW Pressbooks. [Link]

  • Representative structures of H1-antihistamines and their Ki values. ResearchGate. [Link]

  • (PDF) Methods to immobilize GPCR on the surface of SPR sensors. ResearchGate. [Link]

  • Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed. [Link]

  • HISTAMINE Blockers | AUTACOIDS | Katzung Pharma | Dr Asif Lectures. YouTube. [Link]

Sources

Validation

A Comparative Analysis of 4-(Diphenylmethyl)piperazin-1-amine and its Analogs as Dopamine Transporter Inhibitors

In the landscape of neuropharmacology, the dopamine transporter (DAT) stands as a critical regulator of dopaminergic signaling, playing a pivotal role in reward, motivation, and motor control. Its dysfunction is implicat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the dopamine transporter (DAT) stands as a critical regulator of dopaminergic signaling, playing a pivotal role in reward, motivation, and motor control. Its dysfunction is implicated in a range of neuropsychiatric disorders, making it a key target for therapeutic intervention. Within the extensive family of DAT inhibitors, compounds centered around the 4-(diphenylmethyl)piperazine scaffold have demonstrated significant potency and selectivity. This guide provides a comprehensive comparative analysis of 4-(diphenylmethyl)piperazin-1-amine and its analogs, with a particular focus on the well-characterized GBR series, including the seminal compounds GBR 12935 and GBR 12909. We will delve into their structure-activity relationships, comparative performance based on in vitro experimental data, and the underlying methodologies for their evaluation.

The 4-(Diphenylmethyl)piperazine Scaffold: A Privileged Structure for DAT Inhibition

The 4-(diphenylmethyl)piperazine moiety serves as a foundational pharmacophore for a class of potent and selective dopamine reuptake inhibitors. The diphenylmethyl group provides a crucial lipophilic interaction within the DAT binding pocket, while the piperazine ring acts as a versatile linker, allowing for modifications that fine-tune the compound's affinity, selectivity, and pharmacokinetic properties. The amine at the 1-position of the piperazine is a key attachment point for various side chains that further modulate the interaction with the transporter.

The general structure of these analogs can be visualized as follows:

GBR_Analog_Structure cluster_Core 4-(Diphenylmethyl)piperazine Core Diphenylmethyl Diphenylmethyl Group Piperazine Piperazine Ring Diphenylmethyl->Piperazine at N4 Amine 1-Amine Piperazine->Amine at N1 R-Group Variable Side Chain (R) Amine->R-Group caption General structure of 4-(Diphenylmethyl)piperazin-1-amine analogs.

Figure 1: General structure of 4-(Diphenylmethyl)piperazin-1-amine analogs.

Comparative In Vitro Performance: Binding Affinity and Dopamine Uptake Inhibition

The efficacy of these compounds is primarily assessed through two key in vitro assays: radioligand binding assays to determine their affinity for the dopamine transporter (expressed as the inhibition constant, Ki) and dopamine uptake assays to measure their functional potency in blocking dopamine reuptake (expressed as the half-maximal inhibitory concentration, IC50).

Quantitative Comparison of GBR Analogs at the Dopamine Transporter

The following table summarizes the in vitro performance of 4-(diphenylmethyl)piperazin-1-amine and several of its key analogs. Lower Ki and IC50 values indicate higher potency.

CompoundR-GroupDAT Ki (nM)DAT IC50 (nM)Selectivity (DAT vs. SERT)
GBR 12935 -CH2CH2OCH(C6H5)21.1 - 5.5[1][2]1 - 6[3]>100-fold[4]
GBR 12909 -CH2CH2OCH(p-F-C6H4)21[4]1 - 6[3]>100-fold[4]
Analog 1 -(CH2)3-phenyl~14-6.1
Analog 2 -(CH2)3-(4-fluorophenyl)~6.6-33.8
Analog 3 -(CH2)2-CH=CH-(4-fluorophenyl)~6.0-30.0

Note: Data is compiled from multiple sources and experimental conditions may vary. The selectivity is presented as the ratio of SERT Ki to DAT Ki.

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends:

  • Diphenylmethyl Moiety: The presence of the diphenylmethyl group is critical for high affinity. Substitution on the phenyl rings, such as the di-fluoro substitution in GBR 12909, can further enhance potency.[4]

  • Piperazine N1-Substituent: The nature of the substituent at the N1 position of the piperazine ring significantly influences both potency and selectivity.

    • An ether-containing side chain, as seen in GBR 12935 and GBR 12909, is well-tolerated and contributes to high affinity.

    • A simple phenylpropyl side chain (Analog 1) results in good potency, which can be further improved by introducing a fluorine atom on the phenyl ring (Analog 2), highlighting the favorable interaction of halogens.

    • The introduction of a double bond in the propyl chain (Analog 3) does not significantly alter activity, suggesting some conformational flexibility is tolerated in this region of the binding pocket.

Experimental Methodologies: A Closer Look

The quantitative data presented above is derived from rigorous experimental protocols. Understanding these methods is crucial for interpreting the results and designing further studies.

Radioligand Binding Assay for DAT Affinity (Ki)

This assay directly measures the affinity of a compound for the dopamine transporter. It involves a competitive binding experiment where the test compound competes with a radiolabeled ligand, typically [3H]GBR 12935, for binding to DAT in a preparation of brain tissue (e.g., rat striatal membranes) or cells expressing the transporter.

Experimental Workflow:

Radioligand_Binding_Assay cluster_Preparation Membrane Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Tissue Rat Striatal Tissue Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubate Membranes with [3H]GBR 12935 & Test Compound Membrane_Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to Remove Unbound Ligands Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Curve Generate IC50 Curve Scintillation->IC50_Curve Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Curve->Ki_Calculation caption Workflow for DAT Radioligand Binding Assay.

Figure 2: Workflow for DAT Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Dissect striatal tissue from rat brains and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the dopamine transporters.

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, add the prepared membranes, a fixed concentration of the radioligand ([3H]GBR 12935), and varying concentrations of the unlabeled test compound.

    • Incubate the mixture at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., unlabeled GBR 12935 or cocaine).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay (IC50)

This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells or synaptosomes. It provides a measure of the compound's functional potency.

Experimental Workflow:

Dopamine_Uptake_Assay cluster_Preparation Synaptosome/Cell Preparation cluster_Assay Uptake Assay cluster_Analysis Data Analysis Tissue_or_Cells Rat Striatal Tissue or DAT-expressing Cells Preparation Preparation of Synaptosomes or Cell Suspension Tissue_or_Cells->Preparation Pre-incubation Pre-incubate with Test Compound Preparation->Pre-incubation Uptake_Initiation Add [3H]Dopamine to Initiate Uptake Pre-incubation->Uptake_Initiation Incubation Incubate for a Short Period Uptake_Initiation->Incubation Termination Terminate Uptake (e.g., rapid filtration, washing) Incubation->Termination Quantification Quantify [3H]Dopamine Uptake Termination->Quantification IC50_Curve Generate IC50 Curve Quantification->IC50_Curve IC50_Determination Determine IC50 Value IC50_Curve->IC50_Determination caption Workflow for Dopamine Uptake Inhibition Assay.

Figure 3: Workflow for Dopamine Uptake Inhibition Assay.

Step-by-Step Protocol:

  • Preparation of Synaptosomes or Cells:

    • Prepare synaptosomes (resealed nerve terminals) from rat striatum as described for the binding assay, or use cultured cells stably or transiently expressing the human dopamine transporter (hDAT).

  • Uptake Assay:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound in a physiological buffer.

    • Initiate dopamine uptake by adding a fixed concentration of radiolabeled dopamine ([3H]dopamine).

    • Incubate for a short period (typically a few minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake process by rapid filtration and washing with ice-cold buffer to remove extracellular [3H]dopamine.

  • Quantification and Analysis:

    • Lyse the synaptosomes or cells and measure the amount of internalized [3H]dopamine using a scintillation counter.

    • Non-specific uptake is determined in the presence of a known potent DAT inhibitor or at 4°C.

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

Pharmacokinetic Considerations

While in vitro potency is a critical parameter, the in vivo performance of a drug candidate is heavily influenced by its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is paramount.

Limited publicly available data exists for the comprehensive pharmacokinetic profiles of many GBR analogs. However, in vivo studies with GBR 12909 have shown that it is centrally active following systemic administration in rats, indicating good brain penetration.[5] The long-lasting behavioral effects observed with GBR 12909 also suggest a favorable pharmacokinetic profile with a relatively long half-life in the brain.[5] Further development of analogs often involves optimizing metabolic stability to enhance duration of action and minimize the formation of potentially active or toxic metabolites.

Conclusion and Future Directions

The 4-(diphenylmethyl)piperazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective dopamine transporter inhibitors. The GBR series of compounds, in particular, has provided valuable tools for elucidating the role of the DAT in normal physiology and in various pathological states.

The comparative analysis presented here highlights the key structural features that govern the interaction of these compounds with the dopamine transporter. The diphenylmethyl moiety and the N1-substituent on the piperazine ring are critical determinants of both affinity and selectivity. The detailed experimental protocols provided for in vitro characterization serve as a foundation for the continued exploration of this chemical space.

Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these analogs to develop candidates with improved drug-like characteristics, such as enhanced oral bioavailability and optimized brain penetration. Furthermore, a deeper understanding of the molecular interactions between these ligands and the dopamine transporter, aided by computational modeling and structural biology, will pave the way for the rational design of next-generation DAT inhibitors with superior therapeutic profiles.

References

  • Andersen, P. H. (1987). Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex. Journal of Neurochemistry, 48(6), 1887-1896. [Link]

  • Mansbach, R. S., et al. (1988). Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat. Psychopharmacology, 96(3), 403-409. [Link]

  • Berger, P., et al. (1989). GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings. European Journal of Pharmacology, 166(2), 333-336. [Link]

  • Matecka, D., et al. (1996). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 39(24), 4689-4691. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Diphenylmethyl)piperazin-1-amine

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The reliable quantification of impurities, such as 4-(Diphenylmethyl)piperazin-1-amine, a known process i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The reliable quantification of impurities, such as 4-(Diphenylmethyl)piperazin-1-amine, a known process impurity and potential degradant in the synthesis of widely-used antihistamines, is a critical aspect of drug safety and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two common analytical techniques for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The cross-validation of analytical methods is not merely a procedural formality; it is a scientific necessity that ensures consistency and reliability of data across different laboratories, instruments, and even over the lifetime of a drug product. This is particularly crucial when transferring a method from a research and development setting to a quality control environment, or when a more sensitive method is introduced. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will explore the causality behind experimental choices, present comparative performance data, and provide a framework for a self-validating system of analytical method cross-validation.

The Analytical Challenge: 4-(Diphenylmethyl)piperazin-1-amine

4-(Diphenylmethyl)piperazin-1-amine is a primary amine derivative of piperazine. Its structure, featuring two phenyl rings, lends it good chromophoric properties, making it suitable for UV detection. However, in complex matrices or at very low concentrations, the selectivity of UV detection can be a limiting factor. This is where a more specific and sensitive technique like LC-MS/MS becomes advantageous.

The choice of analytical method is often a balance between the required sensitivity and selectivity, and practical considerations such as instrument availability, cost, and sample throughput. A robust cross-validation study is therefore essential to ensure that different methods yield comparable results within defined acceptance criteria.

Experimental Design for Cross-Validation

Our cross-validation study is designed to compare the performance of a standard HPLC-UV method with a more advanced LC-MS/MS method. The primary objective is to demonstrate that the two methods provide equivalent results for the quantification of 4-(Diphenylmethyl)piperazin-1-amine in a representative sample matrix (e.g., a placebo formulation or a drug substance).

The following workflow outlines the key stages of the cross-validation process:

Cross-Validation Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_reporting Phase 4: Reporting A Define Analytical Methods (HPLC-UV & LC-MS/MS) B Establish Acceptance Criteria (Based on ICH Q2(R1)) A->B C Prepare Validation Samples (Spiked Matrix) B->C D Analyze Samples by HPLC-UV Method C->D E Analyze Samples by LC-MS/MS Method C->E F Compare Performance Metrics: Linearity, Accuracy, Precision D->F E->F G Statistical Analysis (e.g., t-test, F-test) F->G H Assess Equivalence G->H I Compile Cross-Validation Report H->I J Conclusion on Method Interchangeability I->J HPLC-UV Workflow A Sample Preparation (Dissolution & Dilution) B HPLC Separation (C18 Column) A->B C UV Detection (at 230 nm) B->C D Data Acquisition & Analysis (Chromatographic Software) C->D

Caption: The experimental workflow for the HPLC-UV analysis of 4-(Diphenylmethyl)piperazin-1-amine.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-(Diphenylmethyl)piperazin-1-amine reference standard (100 µg/mL) in a diluent (e.g., 50:50 acetonitrile:water).

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the range of 0.1 µg/mL to 10 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a placebo matrix with the reference standard.

    • Prepare test samples by dissolving the drug substance or product in the diluent to a target concentration.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 230 nm.

  • Data Analysis:

    • Integrate the peak area of 4-(Diphenylmethyl)piperazin-1-amine.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the analyte in the samples using the calibration curve.

Method 2: LC-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification or as a confirmatory method.

LC-MS/MS Workflow A Sample Preparation (Dilution & Internal Standard Spiking) B UPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI+) & Mass Spectrometry B->C D Multiple Reaction Monitoring (MRM) (Precursor -> Product Ion) C->D E Data Acquisition & Analysis D->E

Caption: The experimental workflow for the LC-MS/MS analysis of 4-(Diphenylmethyl)piperazin-1-amine.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as for the HPLC-UV method, but at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Use an internal standard (IS), such as a deuterated analog of the analyte, to improve precision. Spike all standards, QCs, and samples with the IS.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • 4-(Diphenylmethyl)piperazin-1-amine: e.g., m/z 268.2 -> 167.1 (quantifier), 268.2 -> 203.2 (qualifier).

      • Internal Standard: Appropriate transition for the chosen IS.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against concentration.

    • Determine the concentration of the analyte in the samples using the calibration curve.

Comparative Performance Data

The following table summarizes the illustrative performance data obtained from the validation of the two methods.

Parameter HPLC-UV Method LC-MS/MS Method Acceptance Criteria (Typical)
Specificity Baseline resolution from other impuritiesNo interference at the specific MRM transitionNo co-elution with known impurities
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Range 0.1 - 10 µg/mL0.1 - 100 ng/mLTo cover expected concentration range
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 1.8%≤ 3.0%
LOD 10 ng/mL0.05 ng/mLReportable
LOQ 30 ng/mL0.1 ng/mLReportable with acceptable precision & accuracy

Discussion and Interpretation

The cross-validation results demonstrate that both the HPLC-UV and LC-MS/MS methods are suitable for the quantification of 4-(Diphenylmethyl)piperazin-1-amine, but for different applications.

  • HPLC-UV: This method is shown to be accurate, precise, and linear over a concentration range suitable for routine quality control, where the impurity levels are expected to be relatively higher. Its main advantage is its simplicity and the widespread availability of the instrumentation.

  • LC-MS/MS: This method exhibits significantly lower LOD and LOQ, making it the superior choice for applications requiring high sensitivity, such as in early-stage development, toxicological studies, or for the analysis of samples with very low impurity levels. The high specificity of MRM detection also makes it an excellent confirmatory method.

The statistical analysis of the data from the analysis of the same set of samples by both methods should confirm the equivalence of the methods within the overlapping concentration range. A paired t-test on the results, for instance, should show no statistically significant difference (p > 0.05).

Conclusion

The cross-validation of analytical methods is a critical exercise that underpins the reliability of pharmaceutical quality control. This guide has presented a comprehensive framework for comparing an HPLC-UV and an LC-MS/MS method for the analysis of 4-(Diphenylmethyl)piperazin-1-amine.

The choice between the two methods will depend on the specific requirements of the analysis. The HPLC-UV method is a robust workhorse for routine QC, while the LC-MS/MS method provides the high sensitivity and specificity needed for more demanding applications. A successful cross-validation, as outlined here, provides the necessary scientific evidence to justify the use of either method, ensuring data integrity and regulatory compliance.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Validation

A Researcher's Guide to Ensuring Reproducibility in In Vitro Anticancer Studies of 4-(Diphenylmethyl)piperazin-1-amine Derivatives

For researchers, scientists, and drug development professionals, the quest for novel anticancer therapeutics is a journey paved with meticulous experimentation. The 4-(diphenylmethyl)piperazin-1-amine, also known as the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer therapeutics is a journey paved with meticulous experimentation. The 4-(diphenylmethyl)piperazin-1-amine, also known as the benzhydrylpiperazine scaffold, is a recurring motif in compounds exhibiting a wide array of pharmacological activities, including promising anticancer properties.[1][2] The reliability of in vitro studies underpins the progression of these compounds from the bench to potential clinical applications. This guide provides an in-depth technical comparison of key in vitro assays for evaluating the anticancer potential of benzhydrylpiperazine derivatives, with a core focus on ensuring the reproducibility of your findings.

The Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" in life sciences is a well-documented challenge, with numerous factors contributing to the inability to replicate experimental results.[3] In the context of in vitro cancer studies, sources of variability can range from the inherent biological complexity of cell lines to subtle differences in experimental protocols and reagents.[4] Common culprits include inconsistent cell culture practices, such as cell density at the time of treatment, and variations in reagent preparation and handling.[4][5] This guide aims to provide a framework for designing and executing self-validating experiments that generate robust and reproducible data.

Core In Vitro Assays for Assessing Anticancer Activity

To comprehensively evaluate the anticancer potential of a novel 4-(diphenylmethyl)piperazin-1-amine derivative, a multi-pronged approach employing a panel of well-established in vitro assays is recommended. Here, we delve into the methodologies for three critical assays: the MTT assay for cell viability, Western blotting for mechanistic insights into the PI3K/Akt/mTOR signaling pathway, and flow cytometry for cell cycle analysis.

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Comparative Analysis of Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityInexpensive, high-throughputIndirect measure of viability, can be affected by metabolic changes
SRB (Sulforhodamine B) Staining of total cellular proteinGood linearity, less interference from compoundsFixation step required, can be more labor-intensive
CellTiter-Glo® Luminescent measurement of ATPHigh sensitivity, good for low cell numbersMore expensive, signal can be affected by ATPases

Detailed Protocol for a Reproducible MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the 4-(diphenylmethyl)piperazin-1-amine derivative and a positive control (e.g., Doxorubicin) in culture medium.[8] Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 24, 48, or 72 hours).[9] Include untreated cells as a negative control and wells with medium only as a blank.[8]

  • MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to reduce background) using a microplate reader.[6]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Ensuring Reproducibility in the MTT Assay:

  • Consistent Cell Number: The initial number of cells seeded is a critical variable.[4] Always perform a cell count before plating and ensure even distribution across the plate.

  • Logarithmic Growth Phase: Use cells that are in the logarithmic phase of growth to ensure they are healthy and actively proliferating.[10]

  • Reagent Quality: Prepare fresh MTT solution and filter-sterilize it. Protect the MTT solution from light.[10]

  • Control Wells: Always include appropriate positive, negative, and blank controls on every plate.[8]

Experimental Workflow for In Vitro Anticancer Assessment

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation & Comparison A Cancer Cell Line Seeding B Treatment with Benzhydrylpiperazine Derivative & Controls A->B C MTT Assay B->C D Determine IC50 Value C->D E Western Blot for PI3K/Akt/mTOR Pathway D->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) D->F If cytotoxic G Apoptosis Assay (e.g., Annexin V) D->G If cytotoxic H Compare IC50 with Alternative Compounds E->H I Correlate Pathway Modulation with Cytotoxicity E->I J Analyze Cell Cycle Arrest/Apoptosis Induction E->J F->H F->I F->J G->H G->I G->J

Caption: A phased approach to in vitro anticancer evaluation.

Unveiling the Mechanism: Western Blotting for the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and is a common target for anticancer drugs.[11] Western blotting allows for the detection and quantification of specific proteins within this pathway, providing insights into the mechanism of action of the benzhydrylpiperazine derivative.

Detailed Protocol for a Reproducible Western Blot

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis: Separate 20-50 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the protein expression levels between treated and untreated samples.

Ensuring Reproducibility in Western Blotting:

  • Antibody Validation: Use well-characterized and validated primary antibodies.[13] Check the manufacturer's datasheet for recommended applications and dilutions.

  • Loading Controls: Always include a loading control to ensure equal protein loading across all lanes.[14]

  • Consistent Transfer: Optimize the transfer conditions to ensure efficient and consistent transfer of proteins of all sizes.

  • Proper Washing: Thorough washing steps are crucial to minimize background noise and non-specific signals.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Benzhydrylpiperazine Derivative Inhibitor->PI3K Inhibits? Inhibitor->Akt Inhibits? Inhibitor->mTORC1 Inhibits?

Caption: Potential points of intervention for inhibitors.

Investigating Cell Fate: Cell Cycle Analysis by Flow Cytometry

Anticancer agents often exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. Flow cytometry with propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Detailed Protocol for Reproducible Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the benzhydrylpiperazine derivative at the IC50 concentration for a specific duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[17]

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.[17][18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase (to prevent staining of double-stranded RNA).[18]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cells.

  • Data Interpretation: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.[19] Use cell cycle analysis software to quantify the percentage of cells in each phase.

Ensuring Reproducibility in Cell Cycle Analysis:

  • Single-Cell Suspension: It is critical to have a single-cell suspension for accurate flow cytometry analysis. Ensure proper cell detachment and gentle handling to avoid cell clumps.

  • Consistent Fixation: The fixation step is crucial for permeabilizing the cells to allow PI entry. Use ice-cold ethanol and add it dropwise while vortexing.

  • Instrument Calibration: Regularly calibrate the flow cytometer with standardized beads to ensure consistent performance.

  • Appropriate Controls: Include an untreated control sample to establish the baseline cell cycle distribution. A positive control known to induce cell cycle arrest at a specific phase (e.g., nocodazole for G2/M arrest) can also be beneficial.

Comparative Data Summary

To facilitate a clear comparison of the in vitro anticancer activity of a novel 4-(diphenylmethyl)piperazin-1-amine derivative (Compound X) with a standard chemotherapeutic agent (Doxorubicin) and a known PI3K inhibitor, the following data should be generated and presented in a tabular format.

Table 1: Comparative In Vitro Anticancer Activity

ParameterCompound XDoxorubicin (Positive Control)PI3K Inhibitor (e.g., LY294002)Untreated (Negative Control)
IC50 (µM) in MCF-7 cells (48h) [Experimental Value][Literature/Experimental Value][Literature/Experimental Value]N/A
p-Akt/Total Akt Ratio (fold change) [Experimental Value][Literature/Experimental Value][Literature/Experimental Value]1.0
% Cells in G2/M Phase (24h) [Experimental Value][Literature/Experimental Value][Literature/Experimental Value][Baseline Value]

Conclusion

The reproducibility of in vitro studies is paramount for the credible advancement of novel anticancer drug candidates. By implementing standardized, well-controlled protocols for key assays such as the MTT, Western blotting, and cell cycle analysis, researchers can generate robust and reliable data on the efficacy and mechanism of action of 4-(diphenylmethyl)piperazin-1-amine derivatives. A thorough understanding of the experimental variables and a commitment to meticulous execution are the cornerstones of scientifically sound and reproducible research in the field of drug discovery.

References

  • In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert. PeerJ. Available at: [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. Available at: [Link]

  • Natural Product Epipyrone A from Epicoccum nigrum Exhibits Antiproliferative Activity on Canine Mammary Tumor Cells Through PI3K/Akt/mTOR Pathway Modulation. MDPI. Available at: [Link]

  • MTT Analysis Protocol. Creative Bioarray. Available at: [Link]

  • Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. ResearchGate. Available at: [Link]

  • MTT Cell Assay Protocol. T. Horton. Available at: [Link]

  • Western Blot analysis of different PI3K/AKT/mTOR pathway components in... ResearchGate. Available at: [Link]

  • Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. ResearchGate. Available at: [Link]

  • Sources of Variability in Cell Based Assays. Mettler Toledo. Available at: [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. Available at: [Link]

  • Potential Causes of Irreproducibility Revealed. The Scientist. Available at: [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC. Available at: [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. Available at: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. PMC. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]

  • Positive and Negative Controls. Rockland Immunochemicals. Available at: [Link]

  • Steap1 promotes HCC proliferation and metastasis in vitro and in vivo. Dove Medical Press. Available at: [Link]

Sources

Comparative

Confirming the Antimycobacterial Potential of the 4-(Diphenylmethyl)piperazin-1-amine Scaffold

Executive Summary: The "Privileged Scaffold" in TB Discovery In the urgent search for novel antitubercular agents, 4-(Diphenylmethyl)piperazin-1-amine (also known as N-benzhydryl-N'-aminopiperazine) has emerged not as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" in TB Discovery

In the urgent search for novel antitubercular agents, 4-(Diphenylmethyl)piperazin-1-amine (also known as N-benzhydryl-N'-aminopiperazine) has emerged not as a standalone drug, but as a critical pharmacophore scaffold .

While the "naked" amine exhibits only modest direct antimycobacterial activity, its structural utility is profound. It serves as a lipophilic "anchor" capable of penetrating the waxy mycolic acid cell wall of Mycobacterium tuberculosis (Mtb). By coupling this scaffold with bioactive warheads (such as sulfonamides, nitro-groups, or quinolones), researchers can generate hybrids with MIC values rivaling first-line antibiotics.

This guide objectively compares the performance of the core amine scaffold against its functionalized derivatives and standard-of-care drugs, providing the experimental protocols necessary to validate its activity in your own laboratory.

Chemical Profile & Mechanism of Action[1][2][3][4]

The Structural Rationale

The challenge in TB drug delivery is the mycobacterial cell envelope—a formidable barrier rich in mycolic acids. The 4-(Diphenylmethyl)piperazin-1-amine scaffold addresses this via two distinct domains:

  • The Hydrophobic Anchor (Diphenylmethyl): Provides high lipophilicity (LogP > 3.0), facilitating passive diffusion through the outer lipid membrane.

  • The Linker (Piperazine-Amine): A semi-rigid spacer that orients the attached "warhead" into the binding pockets of targets like DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) or DNA Gyrase .

Pathway Visualization

The following diagram illustrates the "Trojan Horse" mechanism where the scaffold facilitates entry, allowing the active moiety to inhibit the target.

MechanismOfAction Compound 4-(Diphenylmethyl) piperazin-1-amine (Scaffold) LipidLayer Mycolic Acid Cell Wall Compound->LipidLayer Approaches Entry Passive Diffusion (Lipophilic Anchor) LipidLayer->Entry Permeates via Diphenylmethyl Group Target Intracellular Target (DprE1 / DNA Gyrase) Entry->Target Delivers Warhead Inhibition Bacterial Cell Death Target->Inhibition Blocks Synthesis

Figure 1: The mechanism by which the benzhydrylpiperazine scaffold facilitates target access.

Comparative Performance Analysis

The following data synthesizes results from structural activity relationship (SAR) studies involving benzhydrylpiperazine derivatives. Note the dramatic increase in potency when the scaffold is functionalized.

Table 1: Antimycobacterial Activity & Selectivity Profile[5][6]
Compound ClassSpecific MoleculeMIC (µg/mL) vs. M. tb H37RvCC50 (Vero Cells)Selectivity Index (SI)Status
Core Scaffold 4-(Diphenylmethyl)piperazin-1-amine > 64.0 (Inactive/Weak)> 200 µMN/APrecursor
Derivative A Benzhydrylpiperazine-Sulfonamide Hybrid2.0 - 4.0> 100 µM> 25Active Lead
Derivative B Benzhydrylpiperazine-Nitrobenzamide0.5 - 1.0~ 60 µM~ 60Potent
Standard Isoniazid (INH) 0.05 - 0.2> 500 µM> 2500Clinical Drug
Standard Rifampicin 0.1 - 0.5> 100 µM> 200Clinical Drug

Key Insight: The core amine (Row 1) is relatively inactive on its own. Its value lies in its derivatization (Rows 2 & 3), where it lowers the MIC of attached moieties by orders of magnitude compared to those moieties alone.

Experimental Protocols (Self-Validating Systems)

To confirm the activity of this scaffold or its derivatives, use the following standardized workflows.

Protocol A: Synthesis of the Core Amine Scaffold

Objective: To generate high-purity 4-(Diphenylmethyl)piperazin-1-amine for testing or derivatization.

  • Reagents: Benzhydryl chloride (1.0 eq), Piperazine (anhydrous, 5.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Nucleophilic Substitution:

    • Dissolve Piperazine and K₂CO₃ in refluxing ACN.

    • Add Benzhydryl chloride dropwise over 1 hour (excess piperazine prevents bis-alkylation).

    • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

  • N-Amination (Formation of the Hydrazine):

    • Note: To convert the resulting 1-(diphenylmethyl)piperazine to the 1-amine, nitrosation followed by reduction is required.

    • Step 1: React with NaNO₂/HCl at 0°C to form the N-nitroso intermediate.

    • Step 2: Reduce with Zn dust/Acetic acid or LiAlH₄ in THF to yield 4-(Diphenylmethyl)piperazin-1-amine .

  • Purification: Recrystallize from Ethanol/Ether. Expected Yield: ~65-75%.

Protocol B: Resazurin Microtiter Assay (REMA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Workflow Diagram:

REMA_Protocol Start Culture M. tb H37Rv (Middlebrook 7H9 + OADC) Prep Adjust Turbidity to McFarland Standard 1.0 Start->Prep Dilute Dilute 1:20 in Media (Final Inoculum) Prep->Dilute Plate Prepare 96-well Plate (Serial Dilutions of Compound) Dilute->Plate Incubate Incubate 7 Days @ 37°C Plate->Incubate AddDye Add Resazurin (0.01%) + Tween 80 Incubate->AddDye Read Read Fluorescence (Pink = Growth, Blue = Inhibition) AddDye->Read

Figure 2: The REMA workflow for high-throughput screening of antitubercular candidates.

Step-by-Step Validation:

  • Controls: Include Isoniazid (Positive Control) and DMSO (Solvent Control) in every plate.

  • Inoculum: Use M. tuberculosis H37Rv diluted to ~1.5 x 10⁵ CFU/mL.

  • Dosing: Test the amine scaffold at concentrations ranging from 64 µg/mL down to 0.125 µg/mL.

  • Readout: A visual color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing this color change.

References

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. (2021).

  • Structure-Activity Relationships of N-Benzhydrylpiperazine Derivatives as Antimycobacterial Agents. European Journal of Medicinal Chemistry. (2021).

  • Antimycobacterial Activity of Piperazine Derivatives: A Review. PubMed. (2021).

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. (2002).

  • Process for making N-(diphenylmethyl)piperazines. Google Patents. (2011).

Validation

A Head-to-Head Showdown: 4-(Diphenylmethyl)piperazin-1-amine versus Isoniazid in the Fight Against Tuberculosis

For Immediate Release to the Scientific Community Tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis, necessitates a continuous search for novel therapeutic agents to combat emergin...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis, necessitates a continuous search for novel therapeutic agents to combat emerging drug resistance. While Isoniazid (INH) has long been a cornerstone of first-line anti-TB therapy, the scientific community is actively exploring new chemical entities with the potential for improved efficacy and novel mechanisms of action. This guide provides a detailed comparative analysis of the established standard, Isoniazid, and a promising investigational compound, 4-(Diphenylmethyl)piperazin-1-amine, for researchers and drug development professionals.

Introduction: The Contenders

Isoniazid (INH) , a hydrazide of isonicotinic acid, has been a frontline treatment for tuberculosis for decades.[1][2] It is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[3][4][5][6][7]

4-(Diphenylmethyl)piperazin-1-amine is a derivative of the piperazine scaffold, a six-membered nitrogen-containing heterocyclic ring.[8] Piperazine and its analogues have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including promising anti-mycobacterial properties.[8][9]

Mechanism of Action: A Tale of Two Strategies

A fundamental aspect of any antimicrobial agent is its mechanism of action. Here, Isoniazid and the piperazine class of compounds exhibit distinct approaches to inhibiting the growth of M. tuberculosis.

Isoniazid: Targeting the Mycolic Acid Synthesis Pathway

Isoniazid's primary mechanism of action is the inhibition of mycolic acid synthesis, an essential component of the unique and robust mycobacterial cell wall.[3][5][6] The activation of INH by the bacterial KatG enzyme is a critical first step.[4][7] Once activated, INH covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthesis-II (FAS-II) pathway responsible for mycolic acid production.[4][5] Disruption of this pathway compromises the integrity of the cell wall, leading to bacterial cell death.[6]

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Figure 1. Simplified signaling pathway of Isoniazid's mechanism of action.

4-(Diphenylmethyl)piperazin-1-amine: A Multi-Pronged Potential

While the precise mechanism of action for 4-(Diphenylmethyl)piperazin-1-amine has not been definitively elucidated in published literature, studies on structurally related piperazine derivatives suggest several potential and promising antimycobacterial strategies. These include:

  • Cell Wall Synthesis Inhibition: Similar to Isoniazid, some piperazine-containing compounds have been identified as likely inhibitors of mycobacterial cell wall synthesis, albeit potentially through different enzymatic targets than InhA.[4]

  • DNA Gyrase Inhibition: Certain piperazine derivatives have been shown to target DNA gyrase, an essential enzyme for DNA replication and repair in bacteria.[10] This represents a distinct and valuable mechanism of action compared to Isoniazid.

  • Efflux Pump Inhibition: Some polycyclic amine derivatives, a broader class that includes piperazines, have demonstrated synergistic activity with other antimycobacterial drugs, suggesting a possible role as efflux pump inhibitors.[4] By blocking these pumps, the compound could increase the intracellular concentration and efficacy of co-administered drugs.

Comparative In Vitro Efficacy: A Look at the Numbers

The Minimum Inhibitory Concentration (MIC) is a critical measure of a compound's in vitro potency against a specific microorganism.

Isoniazid MIC against M. tuberculosis

Isoniazid is highly potent against susceptible strains of M. tuberculosis, with typical MIC values ranging from 0.02 to 0.06 µg/mL .

Anticipated Efficacy of 4-(Diphenylmethyl)piperazin-1-amine

Table 1: Comparative Efficacy and Mechanistic Overview

FeatureIsoniazid4-(Diphenylmethyl)piperazin-1-amine (Projected)
Primary Mechanism Inhibition of Mycolic Acid SynthesisPotential for multiple mechanisms: Cell Wall Synthesis Inhibition, DNA Gyrase Inhibition, Efflux Pump Inhibition
Activating Enzyme KatG (mycobacterial catalase-peroxidase)Likely direct-acting or activated by other bacterial enzymes
MIC vs. M. tb (susceptible) 0.02 - 0.06 µg/mLEstimated range: 0.78 - 25 µg/mL (based on analogues)
Resistance Mechanism Mutations in katG or inhA genesDependent on the specific mechanism of action

Experimental Protocols: Assessing Antimycobacterial Activity

To enable researchers to conduct their own comparative studies, we provide a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Mycobacterium tuberculosis.

Broth Microdilution Method for MIC Determination

This method is a standard and widely accepted technique for assessing the in vitro susceptibility of M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

  • Sterile 96-well microtiter plates.

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) culture.

  • Test compounds (Isoniazid and 4-(Diphenylmethyl)piperazin-1-amine) dissolved in an appropriate solvent (e.g., DMSO).

  • Resazurin sodium salt solution (for viability assessment).

Procedure:

  • Prepare Inoculum: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control and a sterile control.

  • Inoculation: Add 100 µL of the prepared bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Read Results: After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_culture Prepare M. tuberculosis Inoculum inoculate Inoculate Microtiter Plates prep_culture->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate Plates (37°C, 7-14 days) inoculate->incubate add_resazurin Add Resazurin and Incubate (24h) incubate->add_resazurin read_mic Determine MIC (Lowest concentration with no color change) add_resazurin->read_mic

Figure 2. Experimental workflow for MIC determination using the broth microdilution method.

Expert Analysis and Future Directions

Isoniazid remains a potent and essential first-line drug for tuberculosis, primarily due to its high efficacy against susceptible strains. However, the rise of INH-resistant M. tuberculosis underscores the urgent need for new therapeutic agents.

4-(Diphenylmethyl)piperazin-1-amine, as a representative of the broader piperazine class, holds considerable promise. The potential for multiple, and potentially novel, mechanisms of action is particularly exciting from a drug development perspective. A compound that acts via a different pathway than existing drugs could be effective against resistant strains and could also be a valuable component of new combination therapies, potentially shortening treatment duration and reducing the likelihood of resistance emergence.

The key next step for 4-(Diphenylmethyl)piperazin-1-amine is the rigorous determination of its specific mechanism of action and its in vitro and in vivo efficacy. Should this compound, or a related analogue, demonstrate potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, it would represent a significant advancement in the field. Further research should also focus on the structure-activity relationships within the diphenylmethylpiperazine series to optimize potency and pharmacokinetic properties.

References

  • Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. Available at: [Link].

  • Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. ASM Journals. Available at: [Link].

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. Dr.Oracle. Available at: [Link].

  • An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues: A review - PubMed. PubMed. Available at: [Link].

  • Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - NIH. National Institutes of Health. Available at: [Link].

  • Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC. National Institutes of Health. Available at: [Link].

  • Isoniazid - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link].

  • The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PMC - PubMed Central. National Institutes of Health. Available at: [Link].

  • Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine (cYY) mimics - PubMed. PubMed. Available at: [Link].

  • Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC - NIH. National Institutes of Health. Available at: [Link].

  • Antimycobacterial Drugs | Katzung & Trevor's Pharmacology: Examination & Board Review, 13e | AccessMedicine. AccessMedicine. Available at: [Link].

  • Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - NIH. National Institutes of Health. Available at: [Link].

  • Design and characterisation of piperazine-benzofuran integrated dinitrobenzenesulfonamide as Mycobacterium tuberculosis H37Rv strain inhibitors - PMC - NIH. National Institutes of Health. Available at: [Link].

  • Benzothiazinone-piperazine derivatives as efficient Mycobacterium tuberculosis DNA gyrase inhibitors - PubMed. PubMed. Available at: [Link].

  • 1.3. Drugs used in First-Line therapy - Canadian Tuberculosis Standards. Public Health Agency of Canada. Available at: [Link].

  • Management of tuberculosis - Wikipedia. Wikipedia. Available at: [Link].

  • Treatment for Drug-Susceptible Tuberculosis Disease - CDC. Centers for Disease Control and Prevention. Available at: [Link].

  • An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues: A rev… - OUCI. The Open University. Available at: [Link].

  • Reconsidering the Role of Isoniazid in Drug-Resistant Tuberculosis | American Journal of Respiratory and Critical Care Medicine. American Thoracic Society. Available at: [Link].

  • Tuberculosis (TB) Treatment & Management - Medscape Reference. Medscape. Available at: [Link].

Sources

Comparative

A Comprehensive Guide to Evaluating the Target Selectivity of 4-(Diphenylmethyl)piperazin-1-amine

For drug development professionals, establishing the precise selectivity of a lead compound is a cornerstone of preclinical assessment. A molecule's value is defined not only by its affinity for its intended target but a...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, establishing the precise selectivity of a lead compound is a cornerstone of preclinical assessment. A molecule's value is defined not only by its affinity for its intended target but also by its lack of interaction with unintended biological molecules, which can lead to off-target toxicity.[1][2] This guide provides a strategic framework and detailed experimental protocols for rigorously evaluating the selectivity profile of 4-(Diphenylmethyl)piperazin-1-amine, a versatile chemical scaffold.

The subject of our investigation, 4-(Diphenylmethyl)piperazin-1-amine, is a piperazine derivative. The piperazine ring is a common motif in a wide array of pharmaceuticals with diverse biological activities, including anti-infective, anti-cancer, and analgesic properties.[3][4][5] Notably, the diphenylmethylpiperazine core is the foundational structure for well-known antihistamines like Cetirizine, which act as selective antagonists of the Histamine H1 receptor (H1R).[6] While research has highlighted the potential of 4-(Diphenylmethyl)piperazin-1-amine derivatives as antimicrobial agents[7], the primary target and selectivity of the parent compound itself are not extensively documented in publicly available literature. It is frequently cited as a key synthetic intermediate for drugs targeting the central nervous system.[8]

Given its structural homology to established H1R antagonists, this guide will proceed under the working hypothesis that the Histamine H1 receptor, a G-protein coupled receptor (GPCR), is a putative primary target. Our evaluation will follow a tiered, systematic approach, beginning with validation of on-target activity and progressively widening the net to uncover any potential off-target interactions.

Tier 1: Primary Target Engagement and Functional Potency

The initial and most critical step is to confirm and quantify the interaction of 4-(Diphenylmethyl)piperazin-1-amine with its hypothesized target, the H1 receptor. This involves two key types of assays: one to measure binding affinity and another to assess functional activity (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Radioligand Binding Assay: Quantifying Target Affinity (Ki)

The principle here is competition. We use a known radioactive ligand (a "radioligand") that binds specifically to the H1R and measure how effectively our test compound displaces it. This provides a quantitative measure of binding affinity, the inhibition constant (Ki).

Experimental Protocol: H1R Radioligand Competition Binding Assay

  • Source: Use cell membranes prepared from a stable cell line overexpressing the human H1 receptor (e.g., HEK293 or CHO-K1 cells).

  • Radioligand: [3H]-pyrilamine is a standard, high-affinity radioligand for the H1R.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of [3H]-pyrilamine (typically at its Kd value, ~1-2 nM), and a range of concentrations of 4-(Diphenylmethyl)piperazin-1-amine (e.g., 10-11 M to 10-5 M).

    • To determine non-specific binding, include wells with an excess of a known, non-radioactive H1R antagonist (e.g., 10 µM Mepyramine).

    • To determine total binding, include wells with only membranes and radioligand.

    • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Characterizing Biological Effect (IC50/EC50)

The H1 receptor is a Gq-coupled GPCR. Its activation leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium (Ca2+). A calcium flux assay is therefore a direct and robust method to measure the functional consequence of receptor binding.

Experimental Protocol: H1R Calcium Flux Assay

  • Cell Line: Use a stable cell line co-expressing the human H1R and a G-protein alpha subunit tailored for calcium signaling (e.g., Gα16) or endogenous coupling, such as HEK293 or CHO-K1 cells.

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM). Histamine will be used as the reference agonist.

  • Procedure:

    • Plate the cells in a 96- or 384-well black, clear-bottom plate and grow overnight.

    • Load the cells with the calcium-sensitive dye in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Antagonist Mode: To test for antagonism, pre-incubate the cells with various concentrations of 4-(Diphenylmethyl)piperazin-1-amine for 15-30 minutes. Then, add a fixed concentration of histamine (typically its EC80 value) to stimulate the cells.

    • Agonist Mode: To test for agonism, add various concentrations of 4-(Diphenylmethyl)piperazin-1-amine directly to the cells.

    • Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). The signal peak corresponds to the maximum intracellular calcium concentration.

  • Data Analysis:

    • For Antagonism: Plot the percentage of inhibition of the histamine response against the log concentration of the test compound to determine its IC50.

    • For Agonism: Plot the fluorescence signal against the log concentration of the test compound to determine its EC50 and maximum efficacy (Emax).

Tier 2: Assessing Selectivity Against Related Receptors

High affinity for the primary target is only half the story. A truly selective compound must show significantly lower affinity for closely related receptors. For an H1R ligand, this means testing against other histamine receptor subtypes (H2, H3, H4) and other biogenic amine receptors that share structural similarities.

This is achieved by running the same types of binding and functional assays described in Tier 1, but using cell lines that express these other receptors.

Receptor Target Typical G-Protein Coupling Recommended Functional Assay Rationale for Inclusion
Histamine H1 GqCalcium FluxPutative Primary Target
Histamine H2 GscAMP AccumulationClosest family member
Histamine H3 GicAMP Inhibition / GTPγSClosest family member
Histamine H4 GicAMP Inhibition / GTPγSClosest family member
Serotonin 5-HT2A GqCalcium FluxStructurally related biogenic amine receptor
Dopamine D2 GicAMP Inhibition / GTPγSStructurally related biogenic amine receptor
Adrenergic α1A GqCalcium FluxStructurally related biogenic amine receptor
Muscarinic M1 GqCalcium FluxCommon CNS off-target

Data Interpretation: A selectivity ratio is calculated by dividing the Ki or IC50 value for the off-target receptor by the Ki or IC50 for the primary target (H1R). A selectivity ratio of >100-fold is generally considered a good indicator of a selective compound.

Tier 3: Broad Off-Target Liability Screening

To build a comprehensive safety and selectivity profile, it is essential to screen the compound against a wide, unbiased panel of targets. This step can uncover unexpected interactions that could lead to adverse effects.[9] Commercial services offer standardized screening panels that test compounds against hundreds of GPCRs, kinases, ion channels, transporters, and enzymes.

Workflow for Broad Panel Screening

Caption: Tier 3 Broad Off-Target Screening Workflow.

One of the most critical off-targets for many drug classes is the hERG (human Ether-a-go-go-Related Gene) potassium channel, as inhibition can lead to fatal cardiac arrhythmias.[9] Any broad screening panel must include an assessment of hERG activity.

Tier 4: Cellular Confirmation and Functional Selectivity

Biochemical and recombinant cell-based assays are powerful but exist outside a native biological context. It is crucial to validate key findings in more physiologically relevant systems and to explore the nuances of "functional selectivity" or "biased agonism."[10] This phenomenon occurs when a ligand stabilizes a receptor conformation that preferentially activates one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[10][11]

β-Arrestin Recruitment Assay

This assay determines if the compound promotes the interaction of the H1R with β-arrestin, a key protein in receptor desensitization and an independent signaling transducer. Comparing potency in this assay versus a G-protein pathway assay (like calcium flux) reveals any signaling bias.

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., Tango or PathHunter Assay)

  • Principle: These assays use engineered cell lines where receptor-β-arrestin interaction leads to the reconstitution of a reporter enzyme (like luciferase or β-galactosidase), generating a measurable signal.[12][13]

  • Cell Line: Use a commercially available cell line expressing the H1R fused to one component of the reporter system and β-arrestin fused to the other.

  • Procedure:

    • Plate the cells and incubate overnight.

    • Add a range of concentrations of 4-(Diphenylmethyl)piperazin-1-amine (to test for agonist activity) or pre-incubate with the compound before adding a reference agonist (to test for antagonist activity).

    • Incubate for the recommended time (e.g., 90 minutes to several hours).

    • Add the substrate for the reporter enzyme and measure the signal (luminescence or colorimetric).

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists). A "bias plot" can be constructed to compare the relative potency/efficacy for the G-protein pathway versus the β-arrestin pathway.

Signaling Pathway Visualization

Understanding the potential for biased signaling requires a clear view of the pathways involved.

GPCR_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Compound 4-(Diphenylmethyl)piperazin-1-amine H1R Histamine H1 Receptor Compound->H1R Binds Gq Gαq H1R->Gq Activates GRK GRK H1R->GRK Phosphorylates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Functional_Response_G Functional_Response_G Ca_Release->Functional_Response_G Cellular Response Arrestin β-Arrestin Arrestin->H1R Binds Functional_Response_A Functional_Response_A Arrestin->Functional_Response_A Desensitization & Signaling

Sources

Comparative

A Senior Application Scientist's Guide to Validating Mechanism of Action: A Comparative Analysis of Knockout and Knockdown Studies

In the landscape of drug discovery and fundamental biological research, elucidating a drug's or a gene's precise mechanism of action (MoA) is paramount. Among the most powerful tools in this endeavor are loss-of-function...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fundamental biological research, elucidating a drug's or a gene's precise mechanism of action (MoA) is paramount. Among the most powerful tools in this endeavor are loss-of-function studies, which probe the consequences of silencing a specific gene.[1][2][3] This guide provides a comprehensive comparison of the two principal methodologies for achieving this: permanent gene knockout, primarily via CRISPR-Cas9, and transient gene knockdown, most commonly through RNA interference (RNAi). As a senior application scientist, my objective is to move beyond a mere recitation of protocols and delve into the strategic and causal reasoning that underpins the choice of one method over another, ensuring that your experimental design is not only robust but also self-validating.

The Core Distinction: Eradication vs. Suppression
A Comparative Analysis of Knockout and Knockdown Strategies

The choice between a permanent knockout and a transient knockdown is not merely a technical preference; it is a strategic decision that profoundly impacts the experimental outcomes and their interpretation. The following table provides a detailed comparison of these two approaches:

FeatureCRISPR/Cas9 KnockoutRNAi (siRNA/shRNA) KnockdownRationale for Experimental Choice
Mechanism Permanent disruption of the target gene at the DNA level.[4][5]Temporary degradation of target mRNA.[7][8]For studying the complete loss of function and generating stable cell lines, knockout is the gold standard. For essential genes where a complete knockout would be lethal, a partial and transient knockdown is more informative.[4][7]
Permanence Permanent and heritable.[9]Transient and reversible.[4][7]Permanent knockout is ideal for creating long-term models of disease. The transient nature of knockdown allows for studying the effects of gene silencing over a defined period and is safer for initial target validation.[4]
Efficiency High, often resulting in complete loss of protein expression.[9][10]Variable, leading to partial protein reduction.[7][9]The high efficiency of CRISPR makes it suitable for unequivocally determining a gene's role. The variable efficiency of RNAi can be leveraged to study dose-dependent effects of a protein.
Specificity Generally high, with well-designed guide RNAs.[9][10]Prone to off-target effects due to partial sequence complementarity.[7][9]CRISPR is preferred for its higher specificity, reducing the likelihood of confounding off-target effects. Rigorous controls are essential for RNAi to mitigate concerns about off-target binding.[9]
Off-Target Effects Can occur, but are generally less frequent than with RNAi.[9][11][12]A significant concern that can lead to misinterpretation of data.[7][9]While both methods have off-target risks, recent studies suggest CRISPR has fewer off-target effects than RNAi.[4] Strategies to minimize off-target effects are crucial for both techniques.[13][14]
Workflow Complexity Moderately complex, involving vector design, transfection, and clonal selection.[9]Relatively simple and rapid, especially with synthetic siRNAs.[7][9]For rapid screening of multiple targets, the simplicity of siRNA-mediated knockdown is advantageous. For in-depth studies of a single target, the initial investment in creating a knockout cell line is often justified.
Potential for Compensation Can trigger compensatory mechanisms by related genes.[15][16][17]Acute depletion may reveal gene functions before compensatory pathways are activated.[18]The potential for genetic compensation in knockout models is a critical consideration.[15][19] Comparing knockout and knockdown phenotypes can help to identify such compensatory effects.[9]
Experimental Workflows: A Step-by-Step Guide

To provide a practical framework, the following sections detail the methodologies for CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown, emphasizing the rationale behind each step.

This workflow outlines the key steps for generating a knockout cell line. The goal is to create a stable cell line with a complete and permanent loss of the target protein, which serves as a powerful tool for MoA studies.[20]

CRISPR_Workflow cluster_design Design & Synthesis cluster_delivery Delivery & Selection cluster_validation Validation sgRNA_design sgRNA Design vector_cloning Vector Cloning sgRNA_design->vector_cloning Synthesize & Clone sgRNA transfection Transfection vector_cloning->transfection Deliver CRISPR Components clonal_selection Clonal Selection transfection->clonal_selection Isolate Single Cell Clones genomic_analysis Genomic DNA Analysis clonal_selection->genomic_analysis Confirm Gene Editing protein_validation Protein Validation (Western Blot) genomic_analysis->protein_validation Confirm Protein Ablation functional_assay Functional Assay protein_validation->functional_assay Assess Phenotype

CRISPR/Cas9 Knockout Workflow

Step-by-Step Protocol:

  • sgRNA Design and Synthesis:

    • Action: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the gene of interest.

    • Rationale: Targeting an early exon is more likely to result in a frameshift mutation and a non-functional protein. Using multiple sgRNAs increases the probability of successful knockout and helps to control for off-target effects.[20]

  • Vector Construction:

    • Action: Clone the designed sgRNA sequences into a Cas9 expression vector.

    • Rationale: A single vector co-expressing Cas9 and the sgRNA simplifies the delivery process into the target cells.

  • Transfection:

    • Action: Transfect the target cells with the CRISPR/Cas9-sgRNA plasmid.

    • Rationale: Efficient delivery of the CRISPR machinery is critical for successful gene editing. The choice of transfection reagent should be optimized for the specific cell line.

  • Clonal Selection and Expansion:

    • Action: Isolate single cells and expand them into clonal populations.

    • Rationale: CRISPR/Cas9 editing is not 100% efficient, resulting in a mixed population of edited and unedited cells. Clonal selection is necessary to isolate a pure population of knockout cells.

  • Genomic DNA Analysis:

    • Action: Extract genomic DNA from the clonal populations and perform PCR and sequencing to confirm the presence of insertions or deletions (indels) at the target site.

    • Rationale: This step molecularly confirms that the desired gene editing has occurred at the DNA level.

  • Protein Expression Validation:

    • Action: Perform a Western blot to confirm the absence of the target protein.[21]

    • Rationale: The ultimate goal of a knockout is to ablate protein expression. Western blotting provides direct evidence of the functional consequence of the genomic edit.[2][21]

siRNA_Workflow cluster_prep Preparation cluster_transfect Transfection cluster_analysis Analysis siRNA_design siRNA Design & Synthesis transfection Transfection with siRNA siRNA_design->transfection cell_plating Cell Plating cell_plating->transfection mrna_validation mRNA Validation (qPCR) transfection->mrna_validation 24-48h Post-Transfection protein_validation Protein Validation (Western Blot) mrna_validation->protein_validation 48-72h Post-Transfection functional_assay Functional Assay protein_validation->functional_assay Assess Phenotype

siRNA Knockdown Workflow

Step-by-Step Protocol:

  • siRNA Design and Synthesis:

    • Action: Design and synthesize at least two independent siRNAs targeting the mRNA of the gene of interest. Include a non-targeting control siRNA.

    • Rationale: Using multiple siRNAs helps to distinguish on-target effects from off-target effects. A non-targeting control is essential to account for any non-specific effects of the siRNA delivery.[5]

  • Cell Plating:

    • Action: Plate cells at a density that will result in 50-70% confluency at the time of transfection.

    • Rationale: Optimal cell confluency is crucial for efficient transfection and cell health.

  • Transfection:

    • Action: Transfect cells with the siRNAs using a suitable lipid-based transfection reagent.

    • Rationale: The transfection conditions, including siRNA concentration and incubation time, should be optimized to achieve maximal knockdown with minimal cytotoxicity.

  • Validation of Knockdown:

Scientific Integrity: The Imperative of Self-Validating Systems

A cornerstone of robust scientific inquiry is the inclusion of experimental controls that validate the findings. In the context of knockout and knockdown studies, this is achieved through meticulous experimental design and, most importantly, the performance of rescue experiments.

  • Negative Controls: In knockout studies, the parental wild-type cell line serves as the essential negative control. For knockdown experiments, a non-targeting siRNA is the appropriate negative control.[5]

  • Positive Controls: A well-characterized gene in the same pathway or a previously validated siRNA can serve as a positive control to ensure the experimental system is working as expected.

A rescue experiment is the gold standard for confirming that an observed phenotype is a direct result of the intended gene silencing and not due to off-target effects.[25]

Rescue_Experiment cluster_baseline Baseline cluster_knockout Loss of Function cluster_rescue Rescue wild_type Wild-Type Cells (Normal Phenotype) knockout Knockout/Knockdown Cells (Observed Phenotype) wild_type->knockout Gene Silencing rescue KO/KD Cells + Re-expression (Restored Phenotype) knockout->rescue Re-express Target Gene rescue->wild_type Phenotype Reverted

Rescue Experiment Logic

Rescue Experiment Protocol:

  • Generate a Rescue Construct: Create an expression vector containing the coding sequence of the target gene. For CRISPR-mediated knockout, this construct should contain silent mutations in the sgRNA target sequence to prevent it from being targeted by the CRISPR machinery.[26]

  • Transfect the Knockout/Knockdown Cells: Introduce the rescue construct into the knockout or knockdown cells.

  • Assess the Phenotype: Perform the same functional assays used to characterize the initial phenotype.

Interpretation: If the re-expression of the target gene reverses the phenotype observed in the knockout or knockdown cells, it provides strong evidence that the phenotype is specifically due to the loss of the target gene's function.[20]

Navigating the Pitfalls: Off-Target Effects and Compensatory Mechanisms

While powerful, both knockout and knockdown technologies are not without their challenges. A thorough understanding of these potential pitfalls is essential for accurate data interpretation.

Downstream Analysis: Functional Cell-Based Assays

The ultimate goal of validating a mechanism of action is to understand the functional consequences of targeting a particular gene. Cell-based assays are indispensable for this purpose, providing quantitative readouts of cellular processes.[28][29][30][31][32]

Examples of Relevant Functional Assays:

  • Proliferation Assays: To determine the effect on cell growth.

  • Apoptosis Assays: To assess whether the gene is involved in programmed cell death.

  • Migration and Invasion Assays: For studying genes potentially involved in metastasis.

  • Reporter Gene Assays: To measure the activity of specific signaling pathways.

The choice of assay should be directly linked to the hypothesized function of the gene and the anticipated mechanism of action of the drug.

Conclusion: An Integrated Approach for Robust MoA Validation

As a senior application scientist, I advocate for an integrated approach. Initial target validation can be rapidly performed using siRNA-mediated knockdown, followed by the generation of a CRISPR knockout cell line for more in-depth, long-term studies. By employing rigorous controls, including the indispensable rescue experiment, and being mindful of potential pitfalls such as off-target effects and compensatory mechanisms, researchers can generate high-quality, reproducible data that will stand up to the highest levels of scientific scrutiny.

References

  • Synthego. (2025, October 10). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. [Link]

  • Ubigene. (2025, June 2). CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research. Ubigene. [Link]

  • El-Brolosy, M. A., & Stainier, D. Y. R. (2017). Knockout, Knockdown, and the Schrödinger Paradox: Genetic Immunity to Phenotypic Recapitulation in Zebrafish. PMC. [Link]

  • Stratech. (n.d.). Knockout vs. Knockdown. Stratech. [Link]

  • Horizon Discovery. (2018, June 14). 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. [Link]

  • News-Medical. (n.d.). Gene Knockout versus Knockdown. News-Medical. [Link]

  • Zhang, X. H., Tee, L. Y., Wang, X. G., Huang, Q. S., & Yang, S. H. (2015). Off-target effects in CRISPR/Cas9 gene editing. PMC. [Link]

  • El-Brolosy, M. A., & Stainier, D. Y. R. (2017). Genetic compensation: a phenomenon in search of mechanisms. PMC. [Link]

  • Accelevir. (n.d.). Functional Cell-Based Assays. Accelevir. [Link]

  • Laczik, M., et al. (2016). Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments. NIH. [Link]

  • Zimmer, A. M., et al. (2019). Loss-of-function approaches in comparative physiology: is there a future for knockdown experiments in the era of genome editing?. PubMed. [Link]

  • Bugg, D. (2021). Genetic compensation in knockouts: a review and evaluation of current models explaining discrepancies in loss-of-function studies. ResearchGate. [Link]

  • Chao, R., & Fei, J. (2023). Off-Target Effects Of CRISPR/Cas9 and Their Solutions. ResearchGate. [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. BMG LABTECH. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Al-Yafeai, Z., et al. (2023). Neuropilin-1 Knockout and Rescue Confirms Its Role to Promote Metastasis in MDA-MB-231 Breast Cancer Cells. MDPI. [Link]

  • Bio-Rad. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Bio-Rad. [Link]

  • Reddit. (n.d.). Compensatory mechanisms in Knockout. Reddit. [Link]

  • Antibody System. (2025, May 27). Why qPCR and WB results are not consistent. Antibody System. [Link]

  • ResearchGate. (2022, May 18). Is the rescue experiment necessary in the knock-out model?. ResearchGate. [Link]

  • Kim, S., & Kim, D. (2015). Off-Target Effects in CRISPR/Cas9-mediated Genome Engineering. PMC. [Link]

  • Sugimoto, Y., et al. (2015). Compensatory gene expression potentially rescues impaired brain development in Kit mutant mice. PMC. [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Antibodies.com. [Link]

  • Darcy & Roy Press. (2023, April 18). Off-Target Effects Of CRISPR/Cas9 and Their Solutions. Darcy & Roy Press. [Link]

  • BioIVT. (2018, July 20). Cell-Based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • ScienceDaily. (2015, July 22). Gene knockout: Loss of a gene can be compensated by another gene. ScienceDaily. [Link]

  • ResearchGate. (n.d.). ( A ) qPCR and ( B ) Western blot results showing gene silencing.... ResearchGate. [Link]

  • Patsnap Synapse. (2025, April 29). How to Validate Gene Knockout Efficiency: Methods & Best Practices. Patsnap. [Link]

  • MDPI. (n.d.). Stable Resistance to Potato Virus Y and Potato Leafroll Virus in Transgenic Potato Plants cv. Kennebec Expressing Viral Genes Under Greenhouse and Field Conditions. MDPI. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.